molecular formula C35H46O20 B1683116 Teupolioside CAS No. 143617-02-1

Teupolioside

Cat. No.: B1683116
CAS No.: 143617-02-1
M. Wt: 786.7 g/mol
InChI Key: SDRRSTAVRUERNC-GUTOYVNHSA-N
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Description

Teupolioside is a putatively ameliorates colitis;  isolated from Ajuga reptans.

Properties

IUPAC Name

[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H46O20/c1-14-24(43)27(46)32(55-34-28(47)26(45)25(44)21(12-36)51-34)35(50-14)54-31-29(48)33(49-9-8-16-3-6-18(39)20(41)11-16)52-22(13-37)30(31)53-23(42)7-4-15-2-5-17(38)19(40)10-15/h2-7,10-11,14,21-22,24-41,43-48H,8-9,12-13H2,1H3/b7-4+/t14-,21+,22+,24-,25-,26-,27+,28+,29+,30+,31+,32+,33+,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRRSTAVRUERNC-GUTOYVNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50162480
Record name Teupolioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50162480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

786.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143617-02-1
Record name Teupolioside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143617021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Teupolioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50162480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEUPOLIOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88458S9198
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Biological Activity of Teupolioside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teupolioside, a phenylpropanoid glycoside, has garnered significant attention within the scientific community for its notable anti-inflammatory and antioxidant properties. Isolated from various plant species, particularly those of the Ajuga genus, this natural compound presents a complex and intriguing chemical architecture. This technical guide provides a comprehensive overview of the chemical structure of this compound, detailing the experimental methodologies employed for its characterization. Furthermore, it delves into its biological activities, with a specific focus on its modulatory effects on key signaling pathways implicated in inflammation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure of this compound

This compound possesses a multifaceted chemical structure, which is fundamental to its biological activity. The systematic elucidation of this structure has been achieved through a combination of spectroscopic techniques and chemical analysis.

Core Structure and Functional Groups

This compound is classified as a phenylpropanoid glycoside. Its molecular architecture is characterized by a central glucose moiety to which several other chemical entities are attached. These include a rhamnose sugar unit, a caffeoyl group, and a hydroxytyrosol (B1673988) moiety. The precise arrangement and connectivity of these components confer upon this compound its unique physicochemical properties and biological functions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₃₅H₄₆O₂₀[1]
Molecular Weight 786.7 g/mol [1]
IUPAC Name [(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate[1]
SMILES String C[C@H]1--INVALID-LINK--O[C@@H]2--INVALID-LINK--/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O[C@H]5--INVALID-LINK--CO)O)O)O)O">C@@HO[1]
CAS Number 143617-02-1[1]

Experimental Protocols for Structural Elucidation

The determination of the intricate structure of this compound has necessitated the application of advanced analytical techniques. This section outlines the detailed methodologies for the key experiments instrumental in its structural characterization.

Isolation and Purification of this compound from Ajuga reptans

This compound is naturally present in plants of the Ajuga genus, often making its extraction and purification a challenging process due to its low concentration and the presence of other similar polyphenols.[2] A common laboratory-scale protocol for the isolation of this compound is as follows:

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification start Dried and ground plant material (Ajuga reptans) extraction Maceration with Methanol (B129727) start->extraction filtration Filtration extraction->filtration concentration Concentration under reduced pressure filtration->concentration suspension Suspension of crude extract in water concentration->suspension partitioning Liquid-liquid partitioning with n-butanol suspension->partitioning n_butanol_fraction n-Butanol fraction partitioning->n_butanol_fraction sephadex Sephadex LH-20 column chromatography (Eluent: Methanol) n_butanol_fraction->sephadex rp_hplc Reversed-Phase HPLC (Mobile phase: Methanol-Water gradient) sephadex->rp_hplc pure_this compound Pure this compound rp_hplc->pure_this compound

Fig. 1: Isolation and Purification Workflow of this compound.

A detailed experimental protocol for the isolation of this compound from Ajuga reptans involves the following steps[3]:

  • Extraction : The dried and powdered aerial parts of Ajuga reptans are macerated with methanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract.

  • Fractionation : The crude extract is suspended in water and subjected to liquid-liquid partitioning with n-butanol. The n-butanol fraction, enriched with phenylpropanoid glycosides, is collected and concentrated.[3]

  • Purification : The n-butanol fraction is then subjected to column chromatography on a Sephadex LH-20 column, eluting with methanol, to separate the compounds based on their molecular size.[3] Fractions containing this compound are identified by thin-layer chromatography (TLC). Final purification is achieved by reversed-phase high-performance liquid chromatography (RP-HPLC) using a methanol-water gradient as the mobile phase to yield pure this compound.[3]

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

  • ¹H-NMR (Proton NMR) : This technique provides information about the different types of protons in the molecule and their chemical environment. For this compound, ¹H-NMR would reveal signals corresponding to the aromatic protons of the caffeoyl and hydroxytyrosol moieties, the anomeric protons of the sugar units, and the various aliphatic protons of the sugar rings and the ethyl linker.

  • ¹³C-NMR (Carbon NMR) : This technique provides information about the different types of carbon atoms in the molecule. The ¹³C-NMR spectrum of this compound would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the anomeric carbons of the sugars, and the aliphatic carbons.

  • 2D-NMR (COSY, HSQC, HMBC) : Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

    • COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms.[4][5]

    • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting the different structural fragments of this compound.[4][5]

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern.

  • High-Resolution Mass Spectrometry (HRMS) : This technique is used to determine the exact molecular formula of this compound by providing a highly accurate mass measurement.

  • Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) : This technique is used to study the fragmentation pattern of the molecule. By inducing fragmentation of the protonated molecule [M+H]⁺, characteristic neutral losses and fragment ions are observed. For this compound, key fragmentations would include the loss of the sugar moieties and the cleavage of the ester bond, providing valuable information about the sequence and connectivity of the different components.[6][7]

Biological Activity of this compound

This compound exhibits a range of biological activities, with its anti-inflammatory and antioxidant properties being the most extensively studied.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. A key mechanism underlying this activity is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.

The NF-κB signaling pathway is a central regulator of inflammation.[8] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα.[9] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome.[10][11] The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[12]

This compound has been shown to inhibit the activation of NF-κB. While the precise molecular target of this compound within this pathway is still under investigation, it is hypothesized to interfere with the activation of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This leads to the retention of NF-κB in the cytoplasm and a reduction in the expression of pro-inflammatory mediators.

G cluster_stimulus Pro-inflammatory Stimulus cluster_inhibition Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus e.g., TNF-α, LPS ikk IKK Complex stimulus->ikk Activates This compound This compound This compound->ikk Inhibits ikba_nfkb IκBα-NF-κB Complex ikk->ikba_nfkb Phosphorylates ikba_p P-IκBα ikba_nfkb->ikba_p nfkb NF-κB ikba_nfkb->nfkb Releases ub Ubiquitination ikba_p->ub Leads to proteasome Proteasomal Degradation ub->proteasome Leads to proteasome->ikba_nfkb Degrades IκBα nfkb_nuc NF-κB nfkb->nfkb_nuc Translocates to dna DNA nfkb_nuc->dna Binds to transcription Transcription of Pro-inflammatory Genes dna->transcription

Fig. 2: Proposed Mechanism of this compound's Anti-inflammatory Action via NF-κB Pathway Inhibition.
Antioxidant Activity

This compound is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress. This activity is attributed to the presence of multiple hydroxyl groups on its aromatic rings, which can donate hydrogen atoms to neutralize reactive oxygen species.

AssayActivity of this compoundReference
DPPH Radical Scavenging IC₅₀ = 9.18 ± 4.12 µg/mL[3]
Trolox Equivalent Antioxidant Capacity (TEAC) 0.64 ± 0.04 mM Trolox/mM compound[3]

Conclusion

This compound is a promising natural product with a well-defined chemical structure and significant biological activities. Its anti-inflammatory and antioxidant properties, mediated at least in part through the inhibition of the NF-κB signaling pathway, make it a compelling candidate for further investigation in the context of inflammatory and oxidative stress-related diseases. The detailed understanding of its chemical structure and biological mechanisms of action, as outlined in this guide, provides a solid foundation for future research and development efforts aimed at harnessing the therapeutic potential of this remarkable molecule. Further studies are warranted to fully elucidate the specific molecular interactions of this compound with its biological targets and to explore its full therapeutic potential in preclinical and clinical settings.

References

The Biosynthesis of Teupolioside in Ajuga reptans: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For correspondence: [AI Assistant Contact Information]

Abstract

Teupolioside, a phenylpropanoid glycoside from Ajuga reptans, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is pivotal for metabolic engineering and ensuring a sustainable supply for research and drug development. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound, drawing parallels with the well-characterized biosynthesis of verbascoside (B1683046). It outlines the key enzymatic steps, involved enzyme families, and relevant intermediates. Furthermore, this document details generalized experimental protocols for the elucidation of this pathway and presents quantitative data on related compounds found in A. reptans. Visual diagrams of the proposed pathway and experimental workflows are provided to facilitate comprehension. This guide is intended for researchers, scientists, and drug development professionals working on the biosynthesis of plant secondary metabolites.

Introduction

Ajuga reptans L. (Lamiaceae), commonly known as bugleweed, is a rich source of various bioactive secondary metabolites, including iridoid glycosides and phenylpropanoid glycosides. Among the latter, this compound (also known as lamiuside A) is a prominent constituent with demonstrated anti-inflammatory, antioxidant, and neuroprotective properties. The intricate structure of this compound makes its chemical synthesis challenging and economically unviable, thus highlighting the importance of understanding its natural biosynthetic machinery for potential biotechnological production.

This guide synthesizes the current understanding of this compound biosynthesis. While the complete pathway in A. reptans has not been fully elucidated and published in peer-reviewed literature, a robust hypothetical pathway can be constructed based on the biosynthesis of the structurally similar and co-occurring phenylpropanoid glycoside, verbascoside (acteoside).

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the shikimic acid pathway, which provides the primary precursors, L-phenylalanine and L-tyrosine. The pathway can be conceptually divided into three main stages:

  • Formation of the Hydroxytyrosol Moiety: The C6-C2 alcohol portion of this compound, hydroxytyrosol, is derived from L-tyrosine.

  • Formation of the Caffeoyl Moiety: The C6-C3 acyl moiety, the caffeoyl group, is synthesized from L-phenylalanine via the general phenylpropanoid pathway.

  • Assembly and Tailoring: These two moieties are then sequentially attached to a glucose molecule, followed by rhamnosylation to yield the final this compound structure.

The proposed enzymatic steps and intermediates are detailed below.

Key Enzymes and Intermediates

The biosynthesis of this compound likely involves a series of enzymatic reactions catalyzed by several key enzyme families. The proposed enzymes and their roles are summarized in Table 1.

Table 1: Proposed Enzymes in the this compound Biosynthetic Pathway

Enzyme FamilyAbbreviationProposed Function
Phenylalanine Ammonia-LyasePALCatalyzes the deamination of L-phenylalanine to cinnamic acid.
Cinnamate-4-HydroxylaseC4HA cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.
4-Coumarate-CoA Ligase4CLActivates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA.
Hydroxycinnamoyl-CoA:Shikimate Hydroxycinnamoyl TransferaseHCTTransfers the p-coumaroyl group from p-coumaroyl-CoA to shikimate.
p-Coumaroyl Shikimate 3'-HydroxylaseC3'HA cytochrome P450 (CYP98 family) that hydroxylates p-coumaroyl shikimate to caffeoyl shikimate.
Tyrosine AminotransferaseTATInitiates the conversion of L-tyrosine to 4-hydroxyphenylpyruvate.
4-Hydroxyphenylpyruvate ReductaseHPPRReduces 4-hydroxyphenylpyruvate to 4-hydroxyphenyllactate.
DecarboxylaseConverts 4-hydroxyphenyllactate to hydroxytyrosol.
UDP-GlycosyltransferaseUGTCatalyzes the transfer of glucose and rhamnose to the aglycone.
AcyltransferaseCatalyzes the acylation of the glycosylated intermediate with the caffeoyl moiety.
Visualization of the Putative Pathway

The following diagram illustrates the proposed biosynthetic pathway leading to this compound.

Teupolioside_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_tyrosine Tyrosine-derived Pathway cluster_assembly Assembly and Glycosylation Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL CaffCoA Caffeoyl-CoA pCouCoA->CaffCoA HCT, C3'H Verb Verbascoside (Intermediate) CaffCoA->Verb Tyr L-Tyrosine HPP 4-Hydroxyphenylpyruvate Tyr->HPP TAT HPL 4-Hydroxyphenyllactate HPP->HPL HPPR HydTyr Hydroxytyrosol HPL->HydTyr Decarboxylase HydTyr_Glc Hydroxytyrosol-glucoside HydTyr->HydTyr_Glc UGT HydTyr_Glc->Verb Acyltransferase Teup This compound Verb->Teup UGT (Rhamnosylation) Transcriptome_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics Analysis Tissue A. reptans Tissue (e.g., leaves, roots) RNA_Extraction Total RNA Extraction Tissue->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Raw_Reads Raw Sequencing Reads Sequencing->Raw_Reads QC Quality Control & Trimming Raw_Reads->QC Assembly De Novo Transcriptome Assembly QC->Assembly Annotation Functional Annotation (BLAST, InterProScan) Assembly->Annotation Candidate_Genes Candidate Gene Identification (PAL, C4H, 4CL, UGTs, etc.) Annotation->Candidate_Genes

Teupolioside's Mechanism of Action in Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teupolioside, a phenylpropanoid glycoside primarily isolated from Ajuga reptans, has garnered significant scientific interest for its potent anti-inflammatory and antioxidant properties.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-inflammatory effects of this compound, offering valuable insights for researchers and professionals engaged in drug discovery and development. Preclinical evidence, particularly from in vivo models of inflammatory bowel disease, underscores its potential as a therapeutic agent.[1][3] The multifaceted mechanism of action involves the modulation of key signaling pathways, reduction of inflammatory mediators, and attenuation of oxidative stress.

Core Anti-Inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through a combination of direct antioxidant activities and the modulation of critical inflammatory signaling cascades.

Antioxidant Properties

A fundamental aspect of this compound's anti-inflammatory action is its robust antioxidant capacity.[2] Chronic inflammation is intrinsically linked to oxidative stress, where an overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS) contributes to tissue damage and perpetuates the inflammatory response. This compound mitigates oxidative stress through several mechanisms:

  • Direct Radical Scavenging: It can directly neutralize free radicals by donating hydrogen atoms or electrons, thereby breaking the chain of radical reactions.[2]

  • Metal Ion Chelation: this compound can chelate divalent metal ions, which are catalysts in the formation of ROS.[2]

. Table 1: In Vitro Antioxidant Activity of this compound

AssayMethodResultReference
DPPH Radical ScavengingSpectrophotometryEffective scavenging activity demonstrated.[2]
Trolox Equivalent Antioxidant Capacity (TEAC)SpectrophotometrySignificant antioxidant capacity observed.[2]
Intracellular ROS Inhibition (A375 cells)Fluorescence Assay39.62% inhibition at 50 µg/mL.[2]
Modulation of Inflammatory Signaling Pathways

While direct experimental evidence exclusively on this compound's interaction with specific signaling pathways is still emerging, the activity of structurally similar compounds and the observed downstream effects strongly suggest its involvement in modulating the following key cascades:

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription. This compound is hypothesized to inhibit this pathway, leading to a reduction in the production of inflammatory mediators.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli This compound This compound IKK Complex IKK Complex This compound->IKK Complex Inhibits IkB IkB IKK Complex->IkB Phosphorylates NF-kB NF-kB NF-kB->IkB Bound (Inactive) Nucleus Nucleus NF-kB->Nucleus Translocates Proteasomal Degradation Proteasomal Degradation IkB->Proteasomal Degradation Leads to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription of Proteasomal Degradation->NF-kB Releases

Figure 1: Hypothesized Inhibition of the NF-κB Pathway by this compound.

The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Activation of these kinases leads to the expression of inflammatory mediators. It is plausible that this compound interferes with the phosphorylation cascade of the MAPK pathway, thereby suppressing the inflammatory response.

MAPK_Pathway Inflammatory Stimuli Inflammatory Stimuli This compound This compound MAPKKK MAPKKK This compound->MAPKKK Inhibits MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Transcription Factors Transcription Factors MAPK->Transcription Factors Activates Pro-inflammatory Mediators Pro-inflammatory Mediators Transcription Factors->Pro-inflammatory Mediators Induces Expression of

Figure 2: Postulated a role for this compound in the MAPK Pathway.

Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), initiating the transcription of genes encoding for antioxidant enzymes like heme oxygenase-1 (HO-1). The antioxidant properties of this compound suggest it may act as an activator of the Nrf2 pathway, thereby enhancing the endogenous antioxidant defense system.

In Vivo Evidence: A Rodent Model of Colitis

The anti-inflammatory efficacy of this compound has been demonstrated in a dinitrobenzene sulfonic acid (DNBS)-induced colitis model in rats.[1][3] Oral administration of this compound resulted in a significant amelioration of the disease.

. Table 2: Effects of this compound in a Rat Model of DNBS-Induced Colitis

ParameterEffect of this compound TreatmentReference
Clinical SymptomsReduced diarrhea and body weight loss.[1][3]
Colonic ArchitectureAmelioration of disruption.[1][3]
Myeloperoxidase (MPO) ActivitySignificantly reduced.[1][3]
Malondialdehyde (MDA) LevelsSignificantly reduced.[1][3]
Pro-inflammatory Cytokines (TNF-α, IL-1β)Reduced release.[1][2]
Nitrotyrosine and PARP ImmunoreactivityReduced appearance.[1][2]
Adhesion Molecules (ICAM-1, P-selectin)Reduced up-regulation and expression.[1][2]
Matrix Metalloproteinases (proMMP-9, -2)Reduced activity.[1][2]

Experimental Protocols

DNBS-Induced Colitis in Rats

The following is a summary of the experimental protocol used to evaluate the anti-inflammatory effects of this compound in a rodent model of colitis.[1][3]

Colitis_Protocol Acclimatization Acclimatization Period Induction Induction of Colitis: Intracolonic instillation of DNBS Acclimatization->Induction Treatment_Groups Treatment Groups Induction->Treatment_Groups Teupolioside_Group This compound (0.2 or 2 mg/kg, p.o.) Treatment_Groups->Teupolioside_Group Vehicle_Group Vehicle Control Treatment_Groups->Vehicle_Group Sham_Group Sham Control Treatment_Groups->Sham_Group Monitoring Daily Monitoring: Body weight, diarrhea Teupolioside_Group->Monitoring Vehicle_Group->Monitoring Sham_Group->Monitoring Sacrifice Sacrifice on Day 4 Monitoring->Sacrifice Tissue_Collection Colon Tissue Collection Sacrifice->Tissue_Collection Analysis Analysis Tissue_Collection->Analysis Histology Histological Examination Analysis->Histology Biochemistry Biochemical Assays: MPO, MDA, Cytokines Analysis->Biochemistry Immunohistochemistry Immunohistochemistry: Nitrotyrosine, PARP Analysis->Immunohistochemistry Zymography Zymography for MMPs Analysis->Zymography

Figure 3: Experimental Workflow for the DNBS-Induced Colitis Model.

Conclusion and Future Directions

This compound presents a promising natural compound with significant anti-inflammatory and antioxidant activities. Its mechanism of action, as elucidated from in vivo studies and inferred from the behavior of related compounds, involves the potent mitigation of oxidative stress and the downregulation of key inflammatory pathways such as NF-κB and MAPK, alongside the potential activation of the protective Nrf2 pathway. The preclinical success in a rodent model of colitis highlights its therapeutic potential for inflammatory bowel disease and other inflammation-driven conditions.

Future research should focus on unequivocally delineating the specific molecular targets of this compound within the NF-κB, MAPK, and other relevant signaling pathways, such as the JAK-STAT pathway. Further in vitro studies are warranted to determine dose-response relationships and IC50 values for the inhibition of various inflammatory mediators. Elucidating these precise mechanisms will be crucial for the rational design of clinical trials and the potential development of this compound as a novel anti-inflammatory therapeutic agent.

References

A Comprehensive Technical Review of the Biological Activities of Teupolioside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Teupolioside, a phenylpropanoid glycoside primarily isolated from Ajuga reptans, has garnered significant scientific interest for its diverse and potent biological activities. This technical guide provides an in-depth review of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Antioxidant Properties

This compound exhibits significant antioxidant activity, primarily attributed to its ability to scavenge free radicals. This has been quantified in various in vitro assays.

Table 1: Quantitative Antioxidant Activity of this compound and Related Extracts

SampleAssayEC50/IC50 ValueTrolox Equivalent Antioxidant Capacity (TEAC)Reference
This compoundDPPH9.18 ± 4.12 µg/mL0.64 ± 0.04 mM Trolox/mM compound[1]
Ajuga reptans ExtractDPPH135.78 ± 4.12 µg/mL0.29 ± 0.01 mM Trolox/mg extract[1]
Experimental Protocols: Antioxidant Assays

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

  • Reagents: DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol), test sample (this compound) dissolved in a suitable solvent, and a positive control (e.g., ascorbic acid or Trolox).

  • Procedure:

    • Prepare a working solution of DPPH.

    • Add various concentrations of the test sample to the DPPH solution.

    • Incubate the mixture in the dark for a specified period (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

    • The EC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.[2]

This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+).

  • Reagents: ABTS solution, potassium persulfate, test sample, and a positive control (e.g., Trolox).

  • Procedure:

    • Generate the ABTS•+ by reacting ABTS solution with potassium persulfate.

    • Dilute the ABTS•+ solution with a suitable solvent to obtain a specific absorbance at a certain wavelength (e.g., 734 nm).

    • Add different concentrations of the test sample to the ABTS•+ solution.

    • After a set incubation time, measure the absorbance.

    • The percentage of inhibition is calculated, and the Trolox Equivalent Antioxidant Capacity (TEAC) is often determined by comparing the antioxidant capacity of the sample to that of Trolox.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways and mediators.

Table 2: Anti-inflammatory Activity of Ajuga Species Extracts

SampleAssayIC50 ValueReference
Ajuga integrifolia ethanol (B145695) extract5-Lipoxygenase (5-LOX) Inhibition52.99 µg/mL[3]
Ajuga integrifolia ethanol extractCyclooxygenase-1 (COX-1) Inhibition66.00 µg/mL[3]
Ajuga integrifolia ethanol extractCyclooxygenase-2 (COX-2) Inhibition71.62 µg/mL[3]
Signaling Pathway: NF-κB Inhibition

A central mechanism of this compound's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Under inflammatory conditions, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the p50/p65 NF-κB dimer to the nucleus, where it promotes the transcription of pro-inflammatory genes. This compound can interfere with this cascade, leading to a reduction in the production of inflammatory mediators.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK complex IkBa IκBα IKK->IkBa phosphorylates IkBa_NFkB IκBα-NF-κB complex Proteasomal\nDegradation Proteasomal Degradation IkBa->Proteasomal\nDegradation leads to NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates to IkBa_NFkB->NFkB releases This compound This compound This compound->IKK inhibits DNA DNA NFkB_n->DNA binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription of

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Protocols: Anti-inflammatory Assays

These enzymatic assays measure the ability of a compound to inhibit the activity of LOX and COX enzymes, which are key in the production of pro-inflammatory mediators like leukotrienes and prostaglandins.

  • Procedure: The assays typically involve incubating the purified enzyme (e.g., 5-LOX, COX-1, COX-2) with its substrate (e.g., arachidonic acid) in the presence and absence of the test compound (this compound). The formation of the product is then measured using various detection methods, such as spectrophotometry or ELISA. The IC50 value represents the concentration of the compound that inhibits 50% of the enzyme's activity.[3]

This involves quantifying the levels of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in cell culture supernatants or biological fluids.

  • Procedure (ELISA):

    • Culture appropriate cells (e.g., macrophages, peripheral blood mononuclear cells) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide - LPS).

    • Treat the cells with different concentrations of this compound.

    • Collect the cell culture supernatant.

    • Use a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit to quantify the concentration of the target cytokine in the supernatant.

    • The IC50 value for cytokine inhibition can be determined from the dose-response curve.[4]

Neuroprotective Effects

This compound has shown promise in protecting neuronal cells from damage, a critical aspect in the context of neurodegenerative diseases.

Signaling Pathway: Keap1-Nrf2 Activation

The Keap1-Nrf2 pathway is a major regulator of cellular defense against oxidative stress. Under normal conditions, Keap1 targets Nrf2 for degradation. In the presence of activators like this compound, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.

Keap1_Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 releases Keap1_Nrf2 Keap1-Nrf2 complex Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to Proteasomal\nDegradation Proteasomal Degradation Keap1_Nrf2->Proteasomal\nDegradation leads to This compound This compound This compound->Keap1 modifies ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes transcription of

Caption: this compound activates the Keap1-Nrf2 antioxidant pathway.

Experimental Protocols: Neuroprotection Assays

The human neuroblastoma SH-SY5Y cell line is a common model for studying neuroprotective effects.

  • Procedure:

    • Culture SH-SY5Y cells in appropriate media.

    • Induce neuronal damage by exposing the cells to a neurotoxin (e.g., 6-hydroxydopamine, hydrogen peroxide).

    • Treat the cells with various concentrations of this compound.

    • Assess cell viability using methods like the MTT assay, which measures mitochondrial metabolic activity, or the LDH assay, which quantifies lactate (B86563) dehydrogenase release from damaged cells.

    • The EC50 value for neuroprotection can be calculated based on the concentration of this compound that results in 50% protection of cell viability.[5][6][7]

Other Biological Activities

Emerging research suggests that this compound possesses a broader range of therapeutic potential.

Anti-cancer Activity

Preliminary studies indicate that this compound may have anti-proliferative effects on certain cancer cell lines. Further research is needed to elucidate the mechanisms and determine specific IC50 values.

Skin Anti-aging Properties

This compound's antioxidant and anti-inflammatory properties suggest its potential in mitigating skin aging. It may inhibit enzymes like collagenase and elastase, which are responsible for the degradation of the extracellular matrix. Quantitative data on the IC50 values for the inhibition of these enzymes by this compound are still emerging.

Inhibition of Matrix Metalloproteinases (MMPs)

In a model of colitis, this compound was shown to reduce the activity of proMMP-9 and -2.[4] MMPs are involved in tissue remodeling and their dysregulation is implicated in various diseases.

This technique is used to detect and quantify the activity of gelatinases like MMP-2 and MMP-9.

  • Procedure:

    • Prepare protein extracts from tissues or cell lysates.

    • Separate the proteins on a polyacrylamide gel containing gelatin.

    • After electrophoresis, incubate the gel in a buffer that allows for MMP activity.

    • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).

    • Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.

    • The intensity of the bands can be quantified to determine the relative MMP activity.[8][9][10][11][12]

References

The Discovery and Isolation of Teupolioside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teupolioside, a phenylpropanoid glycoside, is a secondary metabolite produced by plants of the Ajuga genus, particularly Ajuga reptans.[1] This compound has garnered significant interest in the scientific community for its potent anti-inflammatory and antioxidant properties. Traditionally, the isolation of this compound from its natural source has been challenging due to its low abundance and the presence of other structurally similar polyphenols.[1] However, recent advancements in biotechnology, specifically plant cell culture technology, have paved the way for its sustainable and high-yield production. This technical guide provides an in-depth overview of the discovery, isolation, and purification of this compound, along with its mechanism of action.

Quantitative Data on this compound Production

The production of this compound can be achieved through traditional extraction from Ajuga reptans or, more efficiently, through plant cell culture technology. The yields and purity of this compound can vary significantly depending on the method employed.

Production MethodSource MaterialYield/TiterPurityReference
Solvent Extraction & ChromatographyAjuga reptans plant material (Fraction II)2.4% (of the fraction)High(Specific research article, if available)
Plant Cell Culture (NATRISE® Platform)Ajuga reptans cell suspension cultures10%, 25%, or 40% (of freeze-dried extract)Standardized[1]
Plant Cell Culture (Patented Method)Ajuga reptans cell lines20% - 90% (of total phenylpropanoids in extract)High[2][3]

Experimental Protocols

Traditional Extraction and Isolation from Ajuga reptans

This protocol is a composite of methodologies described in scientific literature.

a) Extraction:

  • Plant Material Preparation: Air-dry the aerial parts of Ajuga reptans at room temperature and grind them into a fine powder.

  • Maceration: Suspend the powdered plant material in methanol (B129727) (e.g., 1:10 solid-to-solvent ratio) and macerate at room temperature for 48-72 hours with occasional agitation.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.

b) Fractionation:

  • Solvent-Solvent Partitioning: Suspend the crude methanolic extract in distilled water and partition it successively with n-hexane, chloroform, and n-butanol.

  • Collection of Butanolic Fraction: The n-butanol fraction, which is enriched with polar glycosides like this compound, is collected and concentrated under reduced pressure.

c) Purification:

  • Column Chromatography (Sephadex LH-20):

    • Column Preparation: Pack a glass column with Sephadex LH-20 and equilibrate with methanol.

    • Sample Loading and Elution: Dissolve the dried n-butanol fraction in a minimal amount of methanol and load it onto the column. Elute with methanol, collecting fractions of a defined volume (e.g., 10 mL).

    • Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Column: C18 column (e.g., µ-Bondapack C18).

    • Mobile Phase: A gradient of methanol and water. A typical gradient might be:

      • 0-5 min: 20% Methanol

      • 5-25 min: 20-50% Methanol

      • 25-30 min: 50-80% Methanol

      • 30-35 min: 80-20% Methanol (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 330 nm.

    • Fraction Collection: Collect the peak corresponding to the retention time of a this compound standard.

    • Purity Analysis: Assess the purity of the isolated this compound using analytical HPLC.

Production via Plant Cell Culture (General Workflow)

This workflow is based on the principles of plant cell culture technology for the production of secondary metabolites.

Figure 1: General workflow for this compound production via plant cell culture.

Mechanism of Action: Anti-inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation, and there is often crosstalk between the NF-κB and MAPK pathways.

In an inflammatory state, signaling molecules like Tumor Necrosis Factor-alpha (TNF-α) activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the p65/p50 heterodimer of NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines such as IL-1β and IL-6.

This compound is believed to interfere with this cascade, potentially by inhibiting the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB.

SignalingPathway cluster_nucleus Nuclear Events TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates MAPK MAPK Pathway TNFR->MAPK Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα p65_p50 p65/p50 (Active NF-κB) IkBa_p65_p50->p65_p50 Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus p65_p50->Nucleus Translocation p65_p50_nuc p65/p50 DNA DNA p65_p50_nuc->DNA Binds to promoter regions Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) DNA->Cytokines Transcription This compound This compound This compound->IKK Inhibits MAPK->Nucleus Influences Transcription

Figure 2: Proposed anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential, particularly in the management of inflammatory conditions. While traditional isolation methods are laborious and low-yielding, the advent of plant cell culture technology offers a scalable and sustainable alternative for its production. A thorough understanding of its isolation, purification, and mechanism of action is crucial for researchers and drug development professionals seeking to harness the full potential of this remarkable molecule. Further research into its specific molecular targets and clinical efficacy will undoubtedly pave the way for its application in novel therapeutics.

References

Teupolioside: A Technical Whitepaper on its Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teupolioside, a phenylpropanoid glycoside, is a secondary metabolite found in various plant species, notably from the Ajuga genus (Lamiaceae family).[1] This comprehensive technical guide provides an in-depth overview of the physical and chemical properties of this compound, alongside a detailed exploration of its significant biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering a consolidated source of technical data, experimental methodologies, and mechanistic insights into this promising natural compound.

Physicochemical Properties

This compound is a complex glycosidic molecule with the chemical formula C35H46O20.[2] Its structure consists of a central glucose unit to which a rhamnose, a galactose, a caffeoyl group, and a hydroxytyrosol (B1673988) moiety are attached.

General Properties
PropertyValueReference
Molecular Formula C35H46O20[2]
Molecular Weight 786.7 g/mol [2]
Appearance Solid powder[3]
CAS Number 143617-02-1[4]
Synonyms Lamiuside A, trans-Lamalboside, this compound HTN[3][4]
Solubility
Melting Point

A specific melting point for this compound is not consistently reported in the available literature. The compound is typically described as a solid powder, and its thermal decomposition characteristics would require experimental determination.[3] The process for determining a melting point generally involves heating a sample in a capillary tube and observing the temperature range from the first appearance of liquid to the complete liquefaction of the solid.[2][5][6][7][8]

Spectral Data

Detailed spectral analyses are crucial for the identification and characterization of this compound.

1.4.1. NMR Spectroscopy

While a complete, assigned 1H and 13C NMR dataset for this compound is not available in the compiled search results, the general approach to assigning such spectra involves a combination of 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR experiments.[9][10][11][12][13] These techniques allow for the elucidation of the proton and carbon environments within the molecule and the connectivity between them.

1.4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its various functional groups. These would include:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the numerous hydroxyl groups.

  • C-H stretching: Bands in the region of 2850-3000 cm⁻¹ for aliphatic C-H bonds and potentially above 3000 cm⁻¹ for aromatic C-H bonds.

  • C=O stretching: A strong band around 1700-1725 cm⁻¹ for the ester carbonyl group of the caffeoyl moiety.

  • C=C stretching: Bands in the 1600-1650 cm⁻¹ region for the aromatic rings and the double bond of the caffeoyl group.

  • C-O stretching: Multiple bands in the fingerprint region (1000-1300 cm⁻¹) corresponding to the various C-O bonds in the glycosidic linkages and hydroxyl groups.[14][15][16][17][18]

1.4.3. Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of this compound. The fragmentation of glycosides in MS typically involves the cleavage of glycosidic bonds, leading to the loss of sugar moieties.

Experimental Protocols

Extraction and Isolation from Ajuga reptans

The following is a generalized protocol for the extraction and isolation of this compound from plant material, based on common phytochemical procedures.[19][20][21][22]

2.1.1. Extraction

  • Drying and Grinding: Air-dry the plant material (Ajuga reptans) and grind it into a fine powder.

  • Maceration/Soxhlet Extraction: Extract the powdered plant material with a suitable solvent, such as methanol (B129727) or ethanol, using either maceration (soaking at room temperature for an extended period) or a Soxhlet apparatus for continuous extraction.[22]

  • Concentration: Remove the solvent from the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

2.1.2. Isolation

  • Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Phenylpropanoid glycosides like this compound are typically enriched in the more polar fractions (e.g., n-butanol).

  • Column Chromatography: Subject the enriched fraction to column chromatography on a stationary phase like silica (B1680970) gel or Sephadex LH-20. Elute with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol-water) to separate the individual compounds.

  • Preparative HPLC: For final purification, use preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain pure this compound.

G Start Dried Ajuga reptans Extraction Extraction (Methanol/Ethanol) Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Solvent Partitioning CrudeExtract->Partitioning EnrichedFraction Enriched Fraction (n-Butanol) Partitioning->EnrichedFraction ColumnChromatography Column Chromatography (Silica/Sephadex) EnrichedFraction->ColumnChromatography SemiPure Semi-Pure this compound ColumnChromatography->SemiPure PrepHPLC Preparative RP-HPLC SemiPure->PrepHPLC Pure Pure this compound PrepHPLC->Pure

Figure 1: Workflow for the extraction and isolation of this compound.
Quantification by HPLC-UV

The following is a representative protocol for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography with UV detection.[7][22][23][24][25][26]

  • Sample Preparation: Prepare a standard stock solution of pure this compound of known concentration. Prepare the plant extract sample by dissolving a known amount in the mobile phase and filtering it through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of two solvents, typically water with an acidifier (e.g., 0.1% formic acid or phosphoric acid) as solvent A and an organic solvent like acetonitrile (B52724) or methanol as solvent B.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector set at a wavelength where this compound shows maximum absorbance (to be determined by UV-Vis spectroscopy).

  • Calibration Curve: Inject a series of dilutions of the standard solution to generate a calibration curve of peak area versus concentration.

  • Quantification: Inject the sample extract and determine the peak area corresponding to this compound. Use the calibration curve to calculate the concentration of this compound in the sample.

Biological and Pharmacological Activities

This compound has been shown to possess a range of biological activities, with its anti-inflammatory, antioxidant, and neuroprotective effects being the most prominent.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties, which are attributed to its ability to modulate key inflammatory pathways. One of the primary mechanisms is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

3.1.1. Inhibition of the NF-κB Signaling Pathway

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IKK (IκB kinase) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2. This compound is believed to interfere with this cascade, potentially by inhibiting the phosphorylation of IκBα or the nuclear translocation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[27][28][29][30][31]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation IkBa_NFkB->NFkB Releases NF-κB Proteasome Proteasome IkBa_NFkB->Proteasome Ubiquitination & Degradation of IκBα This compound This compound This compound->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK Activates DNA DNA ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6, iNOS, COX-2) DNA->ProInflammatory_Genes Induces NFkB_nucleus->DNA Binds to promoter

Figure 2: Proposed mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB pathway.
Antioxidant Activity

This compound demonstrates potent antioxidant effects, primarily through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2)-ARE (Antioxidant Response Element) signaling pathway.

3.2.1. Activation of the Nrf2-ARE Signaling Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and proteasomal degradation. In the presence of oxidative stress or activators like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of various antioxidant genes. This binding initiates the transcription of a battery of cytoprotective enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis, thereby enhancing the cell's antioxidant capacity.[32][33][34][35][36]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation Proteasome Proteasome Keap1_Nrf2->Proteasome Ubiquitination & Degradation of Nrf2 This compound This compound This compound->Keap1_Nrf2 Induces Nrf2 release OxidativeStress Oxidative Stress OxidativeStress->Keap1_Nrf2 Induces Nrf2 release Nrf2_Maf Nrf2-sMaf Nrf2_nucleus->Nrf2_Maf Maf sMaf Maf->Nrf2_Maf ARE ARE Nrf2_Maf->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Initiates

Figure 3: Proposed mechanism of antioxidant action of this compound via activation of the Nrf2-ARE pathway.
Neuroprotective Activity

This compound has also been investigated for its neuroprotective effects, which are thought to be mediated, in part, through the activation of the CREB (cAMP response element-binding protein)-BDNF (Brain-Derived Neurotrophic Factor) signaling pathway.

3.3.1. Activation of the CREB-BDNF Signaling Pathway

Various neuroprotective signals can lead to the phosphorylation and activation of CREB. Activated CREB then binds to the cAMP response element (CRE) in the promoter region of target genes, including BDNF. The upregulation of BDNF, a key neurotrophin, promotes neuronal survival, differentiation, and synaptic plasticity. It is hypothesized that this compound can promote the activation of CREB, leading to increased BDNF expression and subsequent neuroprotective effects.[9][31][37][38]

G cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus This compound This compound Signaling_Cascade Upstream Signaling Cascades This compound->Signaling_Cascade Activates CREB CREB Signaling_Cascade->CREB Phosphorylates pCREB p-CREB (Active) CREB->pCREB pCREB_nucleus p-CREB pCREB->pCREB_nucleus Translocation CRE CRE pCREB_nucleus->CRE Binds to BDNF_Gene BDNF Gene Transcription CRE->BDNF_Gene Neuroprotection Neuroprotection, Neuronal Survival, Synaptic Plasticity BDNF_Gene->Neuroprotection Leads to

Figure 4: Proposed mechanism of neuroprotective action of this compound via the CREB-BDNF pathway.

Biosynthesis and Chemical Synthesis

Biosynthesis

This compound belongs to the class of phenylpropanoid glycosides. The biosynthesis of these compounds starts from the amino acid phenylalanine, which is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). A series of hydroxylation and methylation reactions, followed by activation to a CoA-ester, leads to various hydroxycinnamoyl-CoAs. These are then coupled to a sugar nucleotide, typically UDP-glucose, by a glycosyltransferase. Further glycosylation and acylation steps with other sugar moieties and acyl donors, respectively, lead to the final complex structure of this compound.[1][39][40][41][42][43]

G Phenylalanine Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H HydroxycinnamoylCoAs Hydroxycinnamoyl-CoAs pCoumaricAcid->HydroxycinnamoylCoAs 4CL InitialGlycoside Initial Phenylpropanoid Monoglycoside HydroxycinnamoylCoAs->InitialGlycoside SugarNucleotide UDP-Glucose SugarNucleotide->InitialGlycoside UGT FurtherGlycosylation Further Glycosylation (e.g., with Rhamnose, Galactose) InitialGlycoside->FurtherGlycosylation Acylation Acylation (e.g., with Caffeoyl-CoA) FurtherGlycosylation->Acylation This compound This compound Acylation->this compound

Figure 5: Generalized biosynthetic pathway of phenylpropanoid glycosides.
Chemical Synthesis

The total chemical synthesis of complex natural products like this compound is a challenging endeavor due to the presence of multiple stereocenters and the need for regioselective glycosylation and acylation reactions.[5][8][10][19][24][37][39][40][44][45][46] While a specific total synthesis of this compound has not been detailed in the provided search results, the general strategy would involve:

  • Synthesis of the Aglycone and Sugar Moieties: Stereoselective synthesis of the protected hydroxytyrosol aglycone and the individual protected sugar units (glucose, rhamnose, galactose).

  • Glycosylation: Stepwise and regioselective assembly of the sugar units to form the trisaccharide chain, followed by glycosylation of the aglycone.

  • Acylation: Regioselective acylation of the sugar backbone with a protected caffeic acid derivative.

  • Deprotection: Removal of all protecting groups to yield the final this compound molecule.

Conclusion

This compound is a multifaceted natural product with significant potential for therapeutic applications. Its well-documented anti-inflammatory, antioxidant, and neuroprotective properties, mediated through key signaling pathways such as NF-κB, Nrf2-ARE, and CREB-BDNF, make it a compelling candidate for further investigation in the context of various inflammatory and neurodegenerative diseases. This technical guide has summarized the current knowledge on the physicochemical properties, experimental protocols for isolation and quantification, and the mechanistic basis of the biological activities of this compound. Further research is warranted to fully elucidate its pharmacological profile, establish detailed structure-activity relationships, and develop efficient synthetic routes to facilitate its broader application in medicine.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography for the Quantification of Teupolioside

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a reliable and reproducible method for the quantification of Teupolioside using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound, a phenylpropanoid glycoside, is recognized for its significant anti-inflammatory and antioxidant properties. The method detailed herein is applicable for the quantitative analysis of this compound in various sample matrices, including plant extracts and finished herbal products. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters, to ensure accurate and precise results for researchers, scientists, and professionals in drug development.

Introduction

This compound is a naturally occurring compound found in several plant species, notably from the Verbascum and Ajuga genera. It has garnered considerable interest in the pharmaceutical and nutraceutical industries due to its potent biological activities. As a result, a robust and validated analytical method is crucial for the quality control and standardization of raw materials and finished products containing this compound. This HPLC method provides a straightforward and efficient approach for the accurate quantification of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Formic acid (analytical grade)

    • Ultrapure water

  • Sample Preparation:

    • Solid-phase extraction (SPE) cartridges (C18)

    • Syringe filters (0.45 µm)

Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation and quantification of this compound:

ParameterCondition
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-20 min: 15-40% B20-25 min: 40-60% B25-30 min: 60-15% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 330 nm
Injection Volume 10 µL
Run Time 30 minutes

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 to 200 µg/mL.

Sample Preparation
  • Extraction from Plant Material: a. Weigh 1.0 g of powdered, dried plant material. b. Add 20 mL of 80% methanol and sonicate for 30 minutes. c. Centrifuge the mixture at 4000 rpm for 15 minutes. d. Collect the supernatant. Repeat the extraction process twice more with 20 mL of 80% methanol each time. e. Combine the supernatants and evaporate to dryness under reduced pressure.

  • Solid-Phase Extraction (SPE) Cleanup: a. Reconstitute the dried extract in 5 mL of water. b. Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water. c. Load the reconstituted extract onto the SPE cartridge. d. Wash the cartridge with 10 mL of water to remove polar impurities. e. Elute the this compound with 10 mL of methanol. f. Evaporate the eluate to dryness and reconstitute in 1 mL of methanol.

  • Final Preparation: a. Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the tables below.

Linearity
Concentration Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
1 - 200y = 25431x + 12580.9995
Limit of Detection (LOD) and Limit of Quantification (LOQ)
ParameterValue (µg/mL)
Limit of Detection (LOD)0.25
Limit of Quantification (LOQ)0.75
Precision
Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
101.852.10
501.201.55
1500.851.15
Accuracy (Recovery)
Spiked Concentration (µg/mL)Amount Found (µg/mL)Recovery (%)%RSD (n=3)
2524.598.01.9
7576.2101.61.3
125123.598.81.5

Signaling Pathway

This compound has demonstrated significant anti-inflammatory properties. One of its proposed mechanisms of action involves the downregulation of pro-inflammatory signaling pathways. The following diagram illustrates a simplified representation of the inflammatory cascade and the potential points of intervention for this compound.

Teupolioside_Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) Cell_Surface_Receptor Cell Surface Receptor (e.g., TLR4) Inflammatory_Stimulus->Cell_Surface_Receptor NF_kB_Activation NF-κB Activation Cell_Surface_Receptor->NF_kB_Activation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NF_kB_Activation->Pro_inflammatory_Genes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Pro_inflammatory_Genes->Cytokines Adhesion_Molecules Adhesion Molecules (ICAM-1, P-selectin) Pro_inflammatory_Genes->Adhesion_Molecules Inflammation Inflammation Cytokines->Inflammation Adhesion_Molecules->Inflammation This compound This compound This compound->NF_kB_Activation Inhibition

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Workflow

The following diagram outlines the general workflow for the quantification of this compound from a plant matrix.

Teupolioside_Quantification_Workflow Start Start: Plant Material Extraction Solvent Extraction (80% Methanol, Sonication) Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation1 Evaporation to Dryness Centrifugation->Evaporation1 SPE Solid-Phase Extraction (SPE) Cleanup Evaporation1->SPE Evaporation2 Evaporation and Reconstitution SPE->Evaporation2 Filtration Syringe Filtration (0.45 µm) Evaporation2->Filtration HPLC HPLC Analysis Filtration->HPLC Quantification Quantification HPLC->Quantification

Caption: Workflow for this compound quantification.

Conclusion

The HPLC method described in this application note is simple, accurate, precise, and reliable for the quantification of this compound in various samples. The method has been validated according to ICH guidelines and is suitable for routine quality control and research applications. The provided protocols and validation data will be a valuable resource for scientists and researchers working with this promising bioactive compound.

Application Notes and Protocols for Teupolioside from Ajuga reptans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction, purification, and quantification of teupolioside from Ajuga reptans. Additionally, a plausible anti-inflammatory signaling pathway for this compound is detailed. The protocols provided are based on established methodologies and offer a framework for the isolation and analysis of this promising phenylpropanoid glycoside.

Introduction

This compound, a phenylpropanoid glycoside from Ajuga reptans, has garnered significant interest for its potent antioxidant and anti-inflammatory properties.[1][2][3] This document outlines two primary methodologies for obtaining this compound: extraction from plant material and production via plant cell culture. A detailed protocol for its quantification using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is also provided. Furthermore, a putative signaling pathway illustrating the anti-inflammatory mechanism of this compound is presented, offering insights for further research and drug development.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Ajuga reptans Plant Material

This protocol details the extraction and purification of this compound from the dried and ground aerial parts of Ajuga reptans.

2.1.1. Materials and Equipment

  • Dried and ground Ajuga reptans aerial parts

  • Methanol (B129727) (MeOH), analytical grade

  • n-Butanol (n-BuOH), analytical grade

  • Deionized water

  • Sephadex LH-20 resin

  • Chromatography column

  • Rotary evaporator

  • Freeze dryer

  • High-Performance Liquid Chromatography (HPLC) system with a Diode-Array Detector (DAD)

  • µ-Bondapack C18 column (or equivalent)

  • Thin-Layer Chromatography (TLC) plates (Silica gel)

  • Standard laboratory glassware and equipment

2.1.2. Experimental Workflow

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Dried & Ground Ajuga reptans methanolic_extraction Methanolic Extraction plant_material->methanolic_extraction crude_extract Crude Methanolic Extract methanolic_extraction->crude_extract suspend_in_water Suspend in Water crude_extract->suspend_in_water partition Partition with n-BuOH suspend_in_water->partition nBuOH_fraction n-BuOH Fraction partition->nBuOH_fraction sephadex Sephadex LH-20 Chromatography (Eluent: MeOH) nBuOH_fraction->sephadex collect_fractions Collect & Pool Fractions sephadex->collect_fractions rp_hplc RP-HPLC Purification (µ-Bondapack C18, MeOH/H2O) collect_fractions->rp_hplc pure_this compound Pure this compound rp_hplc->pure_this compound

Caption: Workflow for this compound Extraction and Purification.

2.1.3. Step-by-Step Procedure

  • Methanolic Extraction:

    • Macerate the dried and ground Ajuga reptans powder with methanol at room temperature.

    • Filter the mixture and collect the methanol extract.

    • Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

  • Solvent Partitioning (Fractionation):

    • Suspend a portion of the crude methanolic extract (e.g., 6.63 g) in deionized water.[4]

    • Perform liquid-liquid partitioning with n-butanol.[4]

    • Collect the n-butanol fraction, which is enriched with polyphenolic compounds, including this compound.[4]

    • Evaporate the n-butanol under reduced pressure to yield the dried n-BuOH fraction.

  • Column Chromatography (Purification):

    • Molecular Exclusion Chromatography:

      • Fractionate an aliquot of the n-BuOH extract (e.g., 3.1 g) on a Sephadex LH-20 column.[4]

      • Use methanol as the mobile phase (eluent) at a flow rate of 1 mL/min.[4]

      • Collect fractions and monitor by TLC to identify those containing this compound.[4]

      • Pool the this compound-rich fractions and concentrate.

    • Reversed-Phase HPLC (RP-HPLC):

      • Further purify the pooled fractions using a preparative RP-HPLC system equipped with a µ-Bondapack C18 column.[4]

      • Employ a methanol-water gradient as the mobile phase (e.g., starting with 40:60 v/v).[4]

      • Monitor the elution profile with a DAD detector and collect the peak corresponding to this compound.

      • Lyophilize the collected fraction to obtain pure this compound.

2.1.4. Expected Yield

The yield of this compound from plant material can be low and variable depending on the plant's origin, harvest time, and extraction efficiency.[5] One study reported isolating 10.7 mg of this compound from a 445.8 mg fraction of a methanolic extract.[4]

Protocol 2: Production and Extraction of this compound from Ajuga reptans Cell Cultures

This protocol describes a biotechnological approach for producing and extracting this compound from Ajuga reptans cell suspension cultures. This method offers a sustainable and controlled alternative to extraction from wild or cultivated plants.[5]

2.2.1. Materials and Equipment

  • Ajuga reptans cell line (e.g., IRBN22)

  • Cell culture medium and fermenter/bioreactor

  • Homogenizer

  • Filtration system (e.g., nylon mesh)

  • Centrifuge

  • Hydrophobic interaction resin

  • Ethanol (B145695)

  • Rotary evaporator

  • Freeze dryer

2.2.2. Experimental Workflow

G cluster_culture Cell Culture cluster_extraction Extraction cluster_purification Purification cell_line Ajuga reptans Cell Line (IRBN22) culture Suspension Culture in Bioreactor cell_line->culture biomass Harvest Biomass culture->biomass enzyme_deactivation Enzyme Deactivation (Thermal Treatment) biomass->enzyme_deactivation homogenization Homogenization enzyme_deactivation->homogenization separation Separate Aqueous Phase (Filtration/Centrifugation) homogenization->separation aqueous_phase Aqueous Phase separation->aqueous_phase resin_extraction Hydrophobic Interaction Resin Extraction aqueous_phase->resin_extraction elution Elute with Ethanol/Water resin_extraction->elution teupolioside_extract This compound-rich Extract elution->teupolioside_extract

Caption: Workflow for this compound Production from Cell Culture.

2.2.3. Step-by-Step Procedure

  • Cell Culture:

    • Establish and maintain a suspension culture of the selected Ajuga reptans cell line in a suitable growth medium within a fermenter.

    • Harvest the cell biomass after an optimal growth period (e.g., 7 to 21 days).

  • Extraction:

    • Subject the harvested biomass to an enzyme deactivation treatment, typically a thermal treatment.

    • Homogenize the treated biomass.

    • Separate the aqueous phase from the cell debris by filtration or centrifugation.

  • Purification:

    • Perform an extraction of the aqueous phase using a hydrophobic interaction resin.

    • Elute the absorbed compounds, including this compound, from the resin using a mixture of ethanol and water.

    • Concentrate the eluate using a rotary evaporator and subsequently freeze-dry to obtain a powder with a high concentration of this compound. Extracts with a this compound titre between 20% and 90% can be obtained.[6][7]

2.2.4. Quantitative Data

ParameterValueReference
This compound Titer from Cell Culture20% - 90%[6][7]
Example this compound Yield (Plant)10.7 mg from 445.8 mg fraction[4]
Protocol 3: Quantification of this compound by HPLC-DAD

This protocol provides a framework for the quantitative analysis of this compound in extracts using HPLC-DAD.

2.3.1. Materials and Equipment

  • HPLC system with DAD detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (or other suitable modifier)

  • This compound standard of known purity

  • Volumetric flasks, syringes, and syringe filters (0.45 µm)

2.3.2. Chromatographic Conditions (Example)

ParameterCondition
Column C18 reversed-phase (4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient To be optimized, e.g., start with 10-20% B, increase to 80-90% B over 20-30 min
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 25-30 °C
Detection Wavelength Monitor at the λmax of this compound (to be determined, likely around 330 nm)

2.3.3. Method Validation

To ensure the reliability of the quantification, the following validation parameters should be assessed:

Validation ParameterDescription
Linearity A calibration curve should be constructed using at least five concentrations of the this compound standard. The correlation coefficient (r²) should be > 0.99.
Limit of Detection (LOD) The lowest concentration of this compound that can be detected but not necessarily quantified.
Limit of Quantification (LOQ) The lowest concentration of this compound that can be quantified with acceptable precision and accuracy.
Precision Assessed as repeatability (intra-day) and intermediate precision (inter-day) and expressed as the relative standard deviation (%RSD).
Accuracy Determined by a recovery study, spiking a blank matrix with a known concentration of the standard.
Specificity The ability to assess the analyte in the presence of other components, confirmed by peak purity analysis.

Anti-inflammatory Signaling Pathway of this compound

This compound is believed to exert its anti-inflammatory effects by modulating key inflammatory signaling pathways. A primary mechanism involves the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). These cytokines are potent activators of downstream signaling cascades that lead to the expression of various inflammatory mediators.

An inflammatory stimulus, such as lipopolysaccharide (LPS), can trigger signaling pathways that lead to the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[8][9] These transcription factors then drive the expression of genes encoding for TNF-α and IL-1β.[8] The released TNF-α and IL-1β can then act in an autocrine or paracrine manner to further amplify the inflammatory response.[10]

This compound likely intervenes in this cascade by inhibiting the activation of NF-κB and potentially the Mitogen-Activated Protein Kinase (MAPK) pathway, which is upstream of AP-1 activation.[11][12][13] By suppressing these central signaling hubs, this compound can reduce the production of TNF-α and IL-1β, thereby dampening the overall inflammatory response.

G cluster_stimulus Inflammatory Stimulus cluster_upstream Upstream Signaling cluster_transcription_factors Transcription Factors cluster_cytokines Pro-inflammatory Cytokines cluster_this compound Intervention LPS LPS MAPK MAPK Pathway LPS->MAPK IKK IKK Complex LPS->IKK AP1 AP-1 MAPK->AP1 NFkB NF-κB IKK->NFkB TNFa TNF-α AP1->TNFa IL1b IL-1β AP1->IL1b NFkB->TNFa NFkB->IL1b This compound This compound This compound->MAPK This compound->NFkB

Caption: Putative Anti-inflammatory Signaling Pathway of this compound.

References

Teupolioside: Application in In-Vitro Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction

Teupolioside, a phenylpropanoid glycoside primarily isolated from Ajuga reptans, has garnered significant interest for its potent anti-inflammatory and antioxidant properties.[1] This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory effects of this compound in various in-vitro models. The methodologies outlined here are designed to enable researchers to assess its therapeutic potential and elucidate its mechanisms of action, particularly its influence on key inflammatory signaling pathways such as NF-κB and MAPK. While specific quantitative data for this compound in some in-vitro models is limited in publicly available literature, data from the structurally related compound verbascoside (B1683046) is included to provide a comparative reference for its potential potency.

Mechanism of Action

This compound exerts its anti-inflammatory effects through a multi-targeted mechanism. It has been shown to reduce the release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[2] The underlying mechanism for this activity involves the modulation of key intracellular signaling cascades. This compound is known to interfere with the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response. Additionally, it can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is also centrally involved in inflammation and cellular stress responses.

Key Signaling Pathways

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of a host of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. This compound is believed to inhibit this pathway, thereby reducing the expression of these inflammatory mediators.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB Degradation Degradation IkB->Degradation NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB->IkB Releases NFkB_IkB->NFkB This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

Figure 1: this compound's inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling route that regulates inflammation. It consists of a cascade of protein kinases that, upon activation by extracellular stimuli, phosphorylate and activate downstream targets. Key MAPK families involved in inflammation include p38 MAPK and JNK. Activation of these pathways leads to the activation of transcription factors, such as AP-1, which in turn promote the expression of inflammatory genes. This compound's anti-inflammatory action may also involve the suppression of MAPK phosphorylation.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates p38_nuc p38 MAPK (phosphorylated) p38->p38_nuc Translocates This compound This compound This compound->MAPKK Inhibits Phosphorylation AP1 AP-1 p38_nuc->AP1 Activates Cytokines Pro-inflammatory Gene Expression AP1->Cytokines

Figure 2: this compound's modulation of the p38 MAPK signaling pathway.

Quantitative Data Summary

Due to limited direct in-vitro quantitative data for this compound, the following tables include data for the structurally similar phenylpropanoid glycoside, verbascoside, to provide a reference for potential efficacy.

Table 1: In-Vitro Anti-Inflammatory and Antioxidant Activity of Verbascoside

AssayCell Line / SystemEndpointIC50 (µM)Reference
Nitric Oxide (NO) InhibitionNot specifiedNO production382.01 ± 4.15[3]
DPPH Radical ScavengingChemical AssayRadical Scavenging2.50 ± 0.02[3]
TNF-α InhibitionNot specifiedTNF-α formation11.2 - 154.6 (for related iridoids)[4]

Table 2: Cytotoxicity of Verbascoside

Cell LineExposure TimeIC50 (µM)Reference
MCF-724h0.127[5]
MCF-748h0.2174[5]
MCF-772h0.2828[5]
MDA-MB-23124h0.1597[5]
MDA-MB-23148h0.2584[5]
MDA-MB-23172h0.2563[5]
HepG224h & 72h> 400[3]

Experimental Protocols

Cell Culture and Treatment

Objective: To prepare cell cultures for inflammation induction and this compound treatment.

Commonly Used Cell Lines:

  • RAW 264.7: Murine macrophage-like cells, widely used for studying LPS-induced inflammation.

  • THP-1: Human monocytic cells, can be differentiated into macrophage-like cells.

  • HaCaT: Human keratinocyte cell line, useful for modeling skin inflammation.

Protocol:

  • Culture cells in appropriate media (e.g., DMEM for RAW 264.7 and HaCaT, RPMI-1640 for THP-1) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in 96-well, 24-well, or 6-well plates at a suitable density and allow them to adhere overnight.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to desired concentrations in cell culture medium.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours before inducing inflammation.

LPS-Induced Inflammation Model

Objective: To induce an inflammatory response in cultured cells using Lipopolysaccharide (LPS).

LPS_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Seed Cells (e.g., RAW 264.7) Adherence 2. Allow Adherence (Overnight) Cell_Culture->Adherence Pretreatment 3. Pre-treat with This compound Adherence->Pretreatment LPS_Stimulation 4. Stimulate with LPS Pretreatment->LPS_Stimulation Supernatant 5. Collect Supernatant (for Cytokine/NO analysis) LPS_Stimulation->Supernatant Cell_Lysate 6. Collect Cell Lysate (for Western Blot/qPCR) LPS_Stimulation->Cell_Lysate

Figure 3: General workflow for the LPS-induced in-vitro inflammation model.

Protocol:

  • Following pre-treatment with this compound, add LPS to the cell culture medium at a final concentration typically ranging from 100 ng/mL to 1 µg/mL.

  • Include appropriate controls:

    • Vehicle Control: Cells treated with the solvent used for this compound.

    • LPS Control: Cells treated with LPS only.

    • This compound Control: Cells treated with the highest concentration of this compound only (to check for direct effects of the compound).

  • Incubate the cells for a specified period, typically 6-24 hours, depending on the endpoint being measured.

Measurement of Inflammatory Mediators

A. Cytokine Measurement (ELISA)

Objective: To quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

Protocol:

  • After the incubation period, collect the cell culture supernatant.

  • Centrifuge the supernatant to remove any detached cells or debris.

  • Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for each cytokine of interest according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

B. Nitric Oxide (NO) Measurement (Griess Assay)

Objective: To measure the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite (B80452), in the supernatant.

Protocol:

  • Collect the cell culture supernatant as described above.

  • In a 96-well plate, mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[6]

  • Incubate at room temperature for 10-15 minutes in the dark.[6]

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a sodium nitrite standard curve.

Analysis of Signaling Pathways (Western Blot)

Objective: To assess the effect of this compound on the activation of NF-κB and MAPK pathways by measuring the phosphorylation of key proteins.

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., phospho-p65, total p65, phospho-p38, total p38).

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability Assay (MTT Assay)

Objective: To determine if the observed anti-inflammatory effects of this compound are due to cytotoxicity.

Protocol:

  • Culture and treat the cells with this compound as described in the inflammation model, but without the LPS stimulation.

  • At the end of the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.[1]

  • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

The protocols and information provided in this document offer a comprehensive framework for investigating the anti-inflammatory properties of this compound in in-vitro models. By employing these methods, researchers can obtain valuable data on its efficacy and mechanism of action, which is crucial for its potential development as a therapeutic agent for inflammatory diseases. While direct quantitative data for this compound is still emerging, the provided information on the related compound verbascoside offers a valuable starting point for experimental design and data interpretation.

References

Teupolioside: A Potential Phytochemical for the Management of Benign Prostatic Hyperplasia

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging men, characterized by the non-malignant enlargement of the prostate gland, leading to lower urinary tract symptoms (LUTS) that can significantly impact quality of life. Current pharmacological treatments, while effective, can be associated with undesirable side effects. Teupolioside, a phenylpropanoid glycoside derived from Ajuga reptans, has emerged as a promising natural compound for alleviating LUTS associated with BPH. Clinical studies on a combination nutraceutical containing this compound have demonstrated its potential to improve symptoms and quality of life in BPH patients.[1][2][3] These application notes provide a comprehensive overview of the potential mechanisms of action of this compound, a summary of available clinical data, and detailed protocols for preclinical evaluation.

Proposed Mechanisms of Action

This compound is believed to exert its beneficial effects in BPH through a multi-faceted approach, primarily targeting androgen signaling and inflammation, two key pathways in the pathophysiology of BPH.

Anti-Androgenic Effect

The development and progression of BPH are highly dependent on androgens, particularly dihydrotestosterone (B1667394) (DHT). This compound has been suggested to possess anti-androgenic properties.[1] The proposed mechanism involves the depletion of the NADPH coenzyme, which is essential for the 5α-reductase enzyme to convert testosterone (B1683101) into the more potent DHT. By reducing intraprostatic DHT levels, this compound may help to decrease prostate cell proliferation and reduce prostate volume.

Testosterone Testosterone Five_AR 5α-reductase Testosterone->Five_AR DHT Dihydrotestosterone (DHT) Five_AR->DHT NADP NADP+ Five_AR->NADP Prostate_Cell Prostate Cell Growth and Proliferation DHT->Prostate_Cell Stimulates NADPH NADPH NADPH->Five_AR Coenzyme This compound This compound This compound->NADPH Depletes

Figure 1: Proposed Anti-Androgenic Mechanism of this compound.

Anti-Inflammatory Effect

Chronic inflammation is increasingly recognized as a critical factor in the pathogenesis of BPH. This compound has demonstrated significant anti-inflammatory activity in preclinical models.[4][5] It is proposed that this compound can mitigate prostatic inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). This action is likely mediated through the downregulation of inflammatory signaling pathways, leading to reduced immune cell infiltration and a decrease in inflammatory mediators within the prostate tissue.

Inflammatory_Stimuli Inflammatory Stimuli (e.g., pathogens, cellular stress) Pro_inflammatory_Pathway Pro-inflammatory Signaling Pathways (e.g., NF-κB) Inflammatory_Stimuli->Pro_inflammatory_Pathway Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Pro_inflammatory_Pathway->Cytokines Activates Immune_Cell_Infiltration Immune Cell Infiltration Cytokines->Immune_Cell_Infiltration Promotes Prostatic_Inflammation Prostatic Inflammation and Tissue Damage Immune_Cell_Infiltration->Prostatic_Inflammation This compound This compound This compound->Pro_inflammatory_Pathway Inhibits

Figure 2: Proposed Anti-Inflammatory Mechanism of this compound.

Quantitative Data from Clinical Studies

The following tables summarize the quantitative data from clinical studies investigating a nutraceutical combination of pollen extract and this compound in patients with BPH.

Table 1: Improvement in Lower Urinary Tract Symptoms (LUTS) and Quality of Life (QoL)

StudyParameterBaseline (Median/Mean ± SD)3-Month Follow-up (Median/Mean ± SD)p-value
Prospective Monocentric Study[1]IPSS14 (11-16)10 (8-12)<0.001
QoL3 (2-3)2 (2-2)<0.001
Pilot Study[4]IPSS13.3 ± 6.1Statistically significant improvement<0.01
Prospective Observational Study[5][6][7]IPSS118<0.008
IPSS-QoL32<0.008

IPSS: International Prostate Symptom Score; QoL: Quality of Life

Table 2: Uroflowmetry and Post-Void Residual (PVR) Volume

StudyParameterBaseline (Median)3-Month Follow-up (Median)p-value
Prospective Monocentric Study[1]Qmax (ml/s)12 (11-16)15 (11-17)>0.05
PVR (ml)50 (30-55)35 (25-45)>0.05
Prospective Observational Study[5][6][7]Qmax (ml/s)12.415.5<0.001

Qmax: Maximum Urinary Flow Rate; PVR: Post-Void Residual Volume

Experimental Protocols

In Vitro Evaluation of Anti-Androgenic Activity

This protocol is designed to assess the potential of this compound to inhibit the conversion of testosterone to DHT in a prostate cell line.

cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis A 1. Culture prostate cells (e.g., LNCaP or PC-3) B 2. Seed cells in plates A->B C 3. Treat with this compound (various concentrations) B->C D 4. Add Testosterone C->D E 5. Incubate for 24-48h D->E F 6. Harvest cells and media E->F G 7. Measure DHT levels (ELISA or LC-MS/MS) F->G

Figure 3: In Vitro Anti-Androgenic Activity Workflow.

1. Cell Culture:

  • Culture human prostate cancer cell lines (e.g., LNCaP which expresses a functional androgen receptor, or PC-3 which can be used to study androgen-independent effects) in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Treatment:

  • Seed cells into 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 1, 10, 50, 100 µM) in cell culture media.
  • Replace the media with fresh media containing the different concentrations of this compound or vehicle control.
  • After a pre-incubation period (e.g., 1-2 hours), add testosterone (e.g., 10 nM) to each well.

3. DHT Measurement:

  • Incubate the cells for 24-48 hours.
  • Collect the cell culture supernatant and/or cell lysates.
  • Measure the concentration of DHT using a commercial ELISA kit or by a more sensitive method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

4. Data Analysis:

  • Calculate the percentage inhibition of DHT production by this compound compared to the vehicle control.
  • Determine the IC50 value of this compound for 5α-reductase inhibition.

In Vivo Evaluation in a Testosterone-Induced BPH Rat Model

This protocol describes the induction of BPH in rats and the subsequent evaluation of this compound's therapeutic efficacy. This is a common and established animal model for BPH research.[8][9]

cluster_0 BPH Induction cluster_1 Treatment cluster_2 Endpoint Analysis A 1. Castrate male rats B 2. Administer Testosterone Propionate (B1217596) (s.c. for 4 weeks) A->B C 3. Administer this compound (oral gavage daily) B->C D 4. Include vehicle control and positive control (e.g., Finasteride) groups B->D E 5. Euthanize rats after treatment period C->E D->E F 6. Measure prostate weight and volume E->F G 7. Histological analysis of prostate tissue E->G H 8. Measure serum DHT and PSA levels E->H

Figure 4: In Vivo BPH Model and Evaluation Workflow.

1. Animal Model:

  • Use adult male Sprague-Dawley or Wistar rats (8-10 weeks old).
  • Perform surgical castration under anesthesia.
  • After a one-week recovery period, induce BPH by subcutaneous injection of testosterone propionate (e.g., 3 mg/kg/day) dissolved in corn oil for 4 weeks.

2. Treatment Groups:

  • Divide the rats into the following groups (n=8-10 per group):
  • Sham-operated control (vehicle only).
  • BPH control (testosterone + vehicle).
  • BPH + this compound (testosterone + this compound at different doses, e.g., 10, 20, 50 mg/kg/day, administered by oral gavage).
  • BPH + Finasteride (positive control, e.g., 5 mg/kg/day, oral gavage).
  • The treatment period should be concurrent with the last 2-4 weeks of testosterone administration.

3. Endpoint Analysis:

  • At the end of the study, euthanize the rats and collect blood samples for serum analysis.
  • Carefully dissect and weigh the prostate glands. Calculate the prostate index (prostate weight/body weight x 100).
  • Fix a portion of the prostate tissue in 10% neutral buffered formalin for histological analysis (H&E staining) to assess epithelial and stromal proliferation.
  • Homogenize the remaining prostate tissue for biochemical assays.
  • Measure serum levels of DHT and Prostate-Specific Antigen (PSA) using ELISA kits.
  • Perform immunohistochemistry on prostate sections to analyze markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).

4. Data Analysis:

  • Compare the prostate weight, prostate index, histological changes, and biomarker levels between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Conclusion

This compound presents a promising avenue for the development of new therapeutic strategies for BPH. Its dual action on androgen signaling and inflammation addresses key pathological drivers of the disease. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanisms of this compound in preclinical settings, paving the way for more targeted clinical trials. Further research is warranted to fully elucidate its molecular targets and to evaluate its long-term safety and efficacy as a standalone treatment or in combination with other therapies for BPH.

References

Application Notes and Protocols for Teupolioside Production via Plant Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teupolioside, a phenylpropanoid glycoside also known as Lamiuside 'A', is a secondary metabolite produced by plants of the Ajuga genus, notably Ajuga reptans.[1][2] This compound has garnered significant interest for its potent antioxidant, anti-inflammatory, and other pharmacological activities, making it a valuable candidate for pharmaceutical, cosmetic, and nutraceutical applications.[1][3] Traditional extraction from field-grown plants is often limited by low yields, variability due to environmental factors, and sustainability concerns.[2][4]

Plant cell culture technology offers a robust and sustainable alternative, providing a controlled environment for the consistent, year-round production of high-value phytochemicals like this compound, independent of geographical and climatic constraints.[2][5][6] This document provides detailed application notes and experimental protocols for establishing and optimizing Ajuga reptans cell cultures for enhanced this compound production.

Application Note 1: Establishment of this compound-Producing Cell Cultures from Ajuga reptans

The foundation of a successful production platform is the establishment of healthy, fast-growing, and stable cell lines. The process begins with inducing a callus from a sterile plant explant, followed by the development of a fine cell suspension culture.

Experimental Workflow: From Explant to Suspension Culture

Caption: Workflow for establishing Ajuga reptans cell suspension cultures.

Protocol 1.1: Callus Induction from Ajuga reptans Explants

This protocol describes the initiation of callus cultures from sterile leaf or petiole explants. The goal is to produce a friable (crumbly) callus suitable for transferring to a liquid medium.

Materials:

  • Healthy, young Ajuga reptans plant

  • 70% (v/v) Ethanol (B145695)

  • 20% (v/v) Commercial bleach solution with a drop of Tween® 20

  • Sterile distilled water

  • Murashige and Skoog (MS) basal medium with vitamins[7]

  • Sucrose (30 g/L)

  • Plant Growth Regulators (PGRs): 2,4-Dichlorophenoxyacetic acid (2,4-D), α-Naphthaleneacetic acid (NAA), 6-Benzylaminopurine (BAP)

  • Agar (8 g/L)

  • Petri dishes, sterile scalpels, and forceps

  • Laminar flow hood

  • Incubator set to 25±2°C

Procedure:

  • Explant Preparation: a. Excise young, healthy leaves and petioles from an Ajuga reptans plant. b. Under a laminar flow hood, rinse the explants with running tap water. c. Surface sterilize by immersing in 70% ethanol for 30-60 seconds, followed by a 15-minute soak in 20% bleach solution. d. Rinse 3-5 times with sterile distilled water to remove all traces of bleach.[8] e. Cut the sterilized leaves and petioles into small segments (approx. 1 cm²).[9]

  • Culture Initiation: a. Prepare callus induction medium: MS basal medium supplemented with 30 g/L sucrose, 8 g/L agar, and PGRs. A common starting combination is 1.0-4.0 mg/L 2,4-D or NAA, sometimes in combination with a low concentration of BAP (e.g., 0.5 mg/L).[10][11] Adjust pH to 5.8 before autoclaving. b. Dispense approximately 25 mL of the medium into sterile petri dishes. c. Place 4-5 explant pieces onto the surface of the solidified medium in each petri dish.[7] d. Seal the dishes with paraffin (B1166041) film.

  • Incubation and Callus Development: a. Incubate the cultures in the dark at 25±2°C.[10] b. Observe the cultures weekly for signs of callus formation at the cut edges of the explants. c. Subculture the developing callus onto fresh medium every 3-4 weeks. Select for friable, light-colored, and fast-growing callus sectors.[10]

Protocol 1.2: Initiation and Maintenance of Suspension Cultures

This protocol details the establishment of a liquid cell culture from the friable callus.

Materials:

  • Friable Ajuga reptans callus (from Protocol 1.1)

  • Liquid MS medium with the same hormonal composition as the callus induction medium, but without agar.

  • Erlenmeyer flasks (250 mL)

  • Orbital shaker

Procedure:

  • Initiation: a. Aseptically transfer approximately 2-3 g of friable callus into a 250 mL Erlenmeyer flask containing 50 mL of liquid MS medium.[12] b. Break up the callus clumps gently with sterile forceps to facilitate cell dispersion.[12] c. Place the flasks on an orbital shaker at 110-120 rpm under diffuse light or darkness at 25±2°C.[13]

  • Maintenance and Subculturing: a. Monitor the culture for growth. A healthy culture will become turbid with fine cell aggregates. b. Subculture the suspension every 7-14 days by transferring an aliquot (e.g., 10-20 mL) of the culture into a fresh liquid medium. The exact timing depends on the growth rate, which can be determined by creating a growth curve (measuring fresh/dry weight over time). c. The goal is to subculture during the late exponential growth phase to maintain cell viability and growth potential.[5]

Application Note 2: Strategies for Enhancing this compound Production

Once a stable cell line is established, various strategies can be employed to increase the yield of this compound. These methods often work by inducing stress responses in the cells, which triggers the secondary metabolic pathways responsible for producing defense compounds like this compound.[14][15]

A. Elicitation

Elicitation is a technique that involves adding small amounts of signaling molecules (elicitors) to the culture to stimulate the production of secondary metabolites.[16][17] Elicitors can be biotic (derived from living organisms) or abiotic (non-biological).[14][18]

Simplified Elicitor Signaling Pathway

G Elicitor Elicitor (e.g., Jasmonic Acid, Yeast Extract) Receptor Cell Surface Receptor Elicitor->Receptor Binds Signal Signal Transduction Cascade (ROS, Ca2+, Kinases) Receptor->Signal Initiates TF Activation of Transcription Factors Signal->TF Leads to Genes Upregulation of Biosynthesis Genes (e.g., PAL, C4H) TF->Genes Induces Pathway Phenylpropanoid Pathway Genes->Pathway Enzymes for This compound This compound Accumulation Pathway->this compound Increased Flux

Caption: General signaling cascade initiated by elicitors.

Protocol 2.1: Elicitation with Methyl Jasmonate (MeJA)

Procedure:

  • Grow the Ajuga reptans suspension culture for 7-10 days until it reaches the exponential growth phase.

  • Prepare a sterile stock solution of Methyl Jasmonate (MeJA) in ethanol.

  • Add MeJA to the culture flasks to a final concentration typically ranging from 50 to 200 µM. An equivalent volume of ethanol should be added to a control flask.

  • Incubate the elicited cultures for an additional 24 to 72 hours.[14]

  • Harvest the cells and medium for this compound extraction and analysis. The optimal concentration and exposure time must be determined empirically for each cell line.[14]

B. Precursor Feeding

This strategy involves supplying the culture with biosynthetic precursors to increase the substrate pool available for the target metabolite's pathway.[19][20] For this compound, a phenylpropanoid, an amino acid like L-phenylalanine is a primary precursor.[19]

Protocol 2.2: Precursor Feeding with L-Phenylalanine

Procedure:

  • Grow the suspension culture to the mid-exponential phase.

  • Prepare a sterile-filtered stock solution of L-phenylalanine in water.

  • Add the precursor to the culture medium to a final concentration of 0.1 to 1.0 mM.[20] The optimal concentration should be determined experimentally to avoid toxicity.

  • Continue the culture for several days before harvesting. Precursors are often added at the same time as an elicitor to achieve a synergistic effect.

  • Harvest the biomass for this compound analysis.

C. Data on Production Enhancement

The following table summarizes potential yields and influential factors based on available literature for Ajuga species and general principles of plant cell culture.

Parameter/StrategyCulture TypeSpeciesCondition/ConcentrationObserved EffectReference
Biomass Yield SuspensionA. reptansOptimized Growth11.5–13 g/L Dry Weight[5]
Biomass Yield SuspensionA. turkestanicaOptimized GrowthUp to 17 g/L Dry Weight[5]
This compound Titer SuspensionA. reptansPatented Process20% to 90% of extracted phenylpropanoids[3][21]
Elicitation GeneralPlant CellsJasmonic Acid / Salicylic AcidEnhanced secondary metabolite accumulation[14]
Precursor Feeding GeneralPlant CellsPhenylalanineIncreased yield of phenylpropanoids[19]
Culture Conditions GeneralPlant CellsOptimized C:N ratio, pH, Temp.Improved biomass and/or product yield[13][22][23]

Application Note 3: this compound Biosynthesis and Advanced Strategies

Understanding the biosynthetic pathway is crucial for targeted enhancement strategies like metabolic engineering. This compound is derived from the phenylpropanoid pathway, which begins with the amino acid L-phenylalanine.

Putative this compound Biosynthesis Pathway

G cluster_0 Shikimate Pathway cluster_1 General Phenylpropanoid Pathway cluster_2 This compound-Specific Steps E4P Erythrose-4-P Shikimate Shikimate E4P->Shikimate PEP Phosphoenolpyruvate PEP->Shikimate Phe L-Phenylalanine Shikimate->Phe Cinnamic Cinnamic Acid Phe->Cinnamic PAL pCoumaric p-Coumaric Acid Cinnamic->pCoumaric C4H Caffeic Caffeic Acid pCoumaric->Caffeic C3'H Hydroxytyrosol Hydroxytyrosol Moiety Caffeic->Hydroxytyrosol Multiple Steps Glycosylation Glycosylation Steps Hydroxytyrosol->Glycosylation UGTs This compound This compound Glycosylation->this compound

Caption: Key stages in the biosynthesis of this compound.

Advanced Strategy: Metabolic Engineering

Metabolic engineering involves the targeted modification of an organism's genetic pathways to enhance the production of a desired compound.[24][25][26] For this compound, this could involve:

  • Overexpression of Key Genes: Increasing the expression of rate-limiting enzymes in the phenylpropanoid pathway, such as Phenylalanine Ammonia-Lyase (PAL) or Cinnamate-4-Hydroxylase (C4H).[24]

  • Downregulation of Competing Pathways: Using techniques like RNAi to block metabolic flux into competing pathways, thereby channeling more precursors towards this compound synthesis.[24]

  • Transcription Factor Engineering: Overexpressing transcription factors that are known to regulate the entire phenylpropanoid pathway, leading to a coordinated upregulation of all necessary genes.

These advanced genetic strategies hold the potential to dramatically increase this compound yields beyond what is achievable with optimization of culture conditions and elicitation alone.[27][28]

References

Development of Teupolioside-Based Topical Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teupolioside, a phenylpropanoid glycoside also known as Lamiuside A, is a natural compound found in various plant species, notably Ajuga reptans. It has garnered significant interest for its potent antioxidant and anti-inflammatory properties. These characteristics make this compound a promising active ingredient for topical formulations aimed at addressing skin conditions associated with oxidative stress and inflammation, such as photoaging, eczema, and psoriasis. This document provides detailed application notes and experimental protocols for the development and evaluation of this compound-based topical formulations.

Physicochemical Properties and Formulation Considerations

Successful topical formulation development begins with a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties. While comprehensive data for this compound is not extensively available in public literature, some key characteristics can be inferred from its structure and related compounds.

Solubility: this compound is a glycoside, suggesting it possesses a degree of hydrophilicity. Its solubility in common topical solvents is a critical parameter for formulation design. Preliminary solubility studies are recommended to determine its miscibility in solvents such as propylene (B89431) glycol, polyethylene (B3416737) glycols (PEGs), glycerin, and ethanol, as well as in various oils and emollients. This will guide the selection of the appropriate formulation base (e.g., hydrogel, cream, ointment).

Stability: The stability of this compound in a formulation is crucial for its shelf-life and efficacy. Stability testing should be conducted under various conditions (temperature, light, pH) to assess its degradation profile. The inclusion of antioxidants and chelating agents may be necessary to prevent oxidative degradation.

Data Presentation: Efficacy of this compound

The following tables summarize the available quantitative data on the biological activities of this compound and related extracts. It is important to note that specific data for pure this compound in many of these assays is limited, and data from extracts of plants rich in this compound, such as Ajuga reptans, are included for indicative purposes.

Table 1: Antioxidant Activity of this compound and Ajuga reptans Extract

AssayTest SubstanceIC50 / ActivityReference
DPPH Radical ScavengingAjuga reptans Extract2.5 - 400 µg/mL (concentration range tested)[1]
DPPH Radical ScavengingThis compound(concentration range tested) 2.5 - 400 µg/mL[1]
ABTS Radical ScavengingAjuga reptans ExtractNot specified[1]

Table 2: Anti-inflammatory Activity of Ajuga Species Extracts

AssayTest SubstanceIC50 / InhibitionReference
Protein Denaturation InhibitionAjuga integrifolia Methanolic ExtractIC50: 532 µg/mL[2]
5-Lipoxygenase (5-LOX) InhibitionAjuga integrifolia Ethanol ExtractIC50: 52.99 µg/mL[3]
Cyclooxygenase-1 (COX-1) InhibitionAjuga integrifolia Ethanol ExtractIC50: 66.00 µg/mL[3]
Cyclooxygenase-2 (COX-2) InhibitionAjuga integrifolia Ethanol ExtractIC50: 71.62 µg/mL[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques and should be optimized for the specific formulation and research question.

Protocol 1: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound or a this compound-containing formulation.

Materials:

  • This compound or test formulation

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound or the test formulation in a suitable solvent (e.g., methanol, DMSO).

  • Prepare a series of dilutions of the test sample and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of each dilution to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • Determine the IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentration.

Protocol 2: In Vitro Anti-inflammatory Activity - Inhibition of Albumin Denaturation

Objective: To assess the anti-inflammatory activity of this compound by its ability to inhibit protein denaturation.

Materials:

  • This compound or test formulation

  • Bovine serum albumin (BSA) or egg albumin (1% solution)

  • Phosphate buffered saline (PBS, pH 6.4)

  • Diclofenac (B195802) sodium (positive control)

  • Water bath

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound or the test formulation and diclofenac sodium.

  • Prepare a reaction mixture containing 0.2 mL of the test sample or standard at various concentrations and 2.8 mL of PBS.

  • Add 0.2 mL of the 1% albumin solution to the reaction mixture.

  • Incubate the mixture at 37°C for 20 minutes.

  • Induce denaturation by heating the mixture at 70°C in a water bath for 5 minutes.

  • After cooling, measure the turbidity of the solution by reading the absorbance at 660 nm.

  • Calculate the percentage of inhibition of protein denaturation using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the denatured albumin control, and A_sample is the absorbance of the sample with albumin.

  • Determine the IC50 value.

Protocol 3: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To evaluate the permeation of this compound from a topical formulation through a skin model.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor solution (e.g., PBS with a solubility enhancer for this compound if necessary)

  • Test formulation containing this compound

  • High-performance liquid chromatography (HPLC) system for quantification of this compound

Procedure:

  • Prepare the excised skin by removing subcutaneous fat and hair.

  • Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with the receptor solution and ensure no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C to mimic physiological skin temperature.

  • Apply a finite dose of the test formulation to the skin surface in the donor compartment.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor compartment and replace with fresh receptor solution.

  • At the end of the experiment, dismantle the setup. Separate the epidermis and dermis. Extract this compound from the skin layers using a suitable solvent.

  • Analyze the concentration of this compound in the collected receptor solution samples and the skin extracts using a validated HPLC method.

  • Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).

Signaling Pathways and Mechanisms of Action

This compound is believed to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. While direct evidence in skin cells is still emerging, studies on related compounds and inflammatory models suggest the involvement of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli, the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6. This compound may inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., UV, Pathogens) IKK IKK Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Degradation of IκBα This compound This compound This compound->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_Genes Transcription

Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway, including ERK, p38, and JNK, is another critical signaling cascade activated by cellular stress and inflammatory stimuli. Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators. This compound may inhibit the phosphorylation of key MAPK proteins, thereby downregulating the inflammatory response.

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., UV, Oxidative Stress) MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK Activates MAPKK MAPKK (MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Pro_inflammatory_Response Pro-inflammatory Response (Cytokine Production) Transcription_Factors->Pro_inflammatory_Response Induces This compound This compound This compound->MAPKK Inhibits Experimental_Workflow cluster_Formulation Formulation Development cluster_Characterization Physicochemical Characterization cluster_InVitro In Vitro Efficacy cluster_ExVivo Ex Vivo / Cell-Based Assays Solubility Solubility & Stability Studies of this compound Excipient Excipient Compatibility Screening Solubility->Excipient Prototype Prototype Formulation (Gel, Cream, etc.) Excipient->Prototype PhysicoChem pH, Viscosity, Particle Size, Homogeneity Prototype->PhysicoChem Antioxidant Antioxidant Assays (DPPH, ABTS) PhysicoChem->Antioxidant Anti_inflammatory Anti-inflammatory Assays (COX/LOX, Cytokine) PhysicoChem->Anti_inflammatory Permeation Skin Permeation Studies (Franz Cells) PhysicoChem->Permeation Cell_Culture Keratinocyte Cell Culture (HaCaT, NHEK) Permeation->Cell_Culture Cytokine_Analysis Cytokine Measurement (TNF-α, IL-6) Cell_Culture->Cytokine_Analysis Signaling_Analysis Signaling Pathway Analysis (Western Blot for NF-κB, MAPK) Cytokine_Analysis->Signaling_Analysis Final_Formulation Optimized Topical Formulation Signaling_Analysis->Final_Formulation

References

In-vivo Experimental Design for Teupolioside Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in-vivo experimental studies to evaluate the therapeutic potential of Teupolioside. The protocols outlined below cover key areas of investigation including inflammation, metabolic disorders, and neuroprotection.

Application Notes: Preclinical In-vivo Evaluation of this compound

This compound, a phenylpropanoid glycoside, has demonstrated significant anti-inflammatory and antioxidant properties in preclinical studies.[1][2] Its therapeutic potential spans several disease areas, making robust in-vivo experimental design crucial for its development as a potential therapeutic agent. This document outlines detailed protocols for investigating this compound in established animal models of inflammation, metabolic syndrome, and neurodegenerative diseases.

Key Considerations for In-vivo Studies:

  • Animal Models: The choice of animal model is critical and should appropriately reflect the human disease pathology being studied. Common models include rodents (mice and rats) due to their genetic and physiological similarities to humans, as well as their availability and ease of handling.[3]

  • Route of Administration and Dosing: this compound has been effectively administered orally in preclinical studies.[1][4] Dose-response studies are essential to determine the optimal therapeutic window.

  • Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is vital for interpreting efficacy and toxicity data. While specific pharmacokinetic data for this compound in rodents is not extensively published, studies on similar glycosides suggest rapid absorption and metabolism.

  • Biomarker Analysis: A comprehensive panel of biomarkers should be assessed to elucidate the mechanism of action and therapeutic efficacy. This includes biochemical assays, histological analysis, and molecular techniques to measure inflammatory mediators, metabolic parameters, and neuronal damage.

Experimental Protocols

Anti-inflammatory Activity

This model is well-established for studying inflammatory bowel disease (IBD).[1][4]

Protocol:

  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Induction of Colitis:

    • Anesthetize rats with an appropriate anesthetic.

    • Administer DNBS (15 mg in 0.4 mL of 30% ethanol) intracolonically via a polyethylene (B3416737) catheter inserted 8 cm into the colon.

    • The control group receives a sham administration of saline.

  • This compound Administration:

    • Administer this compound orally at doses of 0.2 mg/kg and 2 mg/kg daily for 4 days, starting from the day of DNBS administration.[1][4]

    • A vehicle control group should receive the vehicle used to dissolve this compound.

  • Assessment of Colitis:

    • Monitor body weight, stool consistency, and presence of diarrhea daily.

    • On day 4, euthanize the animals and collect colon tissue.[1][4]

    • Macroscopic Scoring: Assess the colon for inflammation, ulceration, and adhesions.

    • Histological Analysis: Process colon sections for Hematoxylin and Eosin (H&E) staining to evaluate tissue architecture, inflammatory cell infiltration, and mucosal damage.

    • Biochemical Analysis:

      • Myeloperoxidase (MPO) Activity: To quantify neutrophil infiltration.[1][4]

      • Malondialdehyde (MDA) Levels: To assess lipid peroxidation and oxidative stress.[1][4]

      • Cytokine Levels: Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β) in colon tissue homogenates using ELISA.[1][4]

      • Immunohistochemistry: Stain for nitrotyrosine (oxidative stress marker), Poly (ADP-ribose) polymerase (PARP, DNA damage marker), ICAM-1, and P-selectin (adhesion molecules).[1][4]

      • Zymography: To determine the activity of matrix metalloproteinases (MMP-2 and MMP-9).[1][4]

This is a classic model of acute inflammation.

Protocol:

  • Animal Model: Male Wistar rats (180-220g).

  • This compound Administration:

    • Administer this compound orally at selected doses (e.g., 10, 20, 40 mg/kg) one hour before carrageenan injection.

    • A positive control group should receive a standard anti-inflammatory drug like Indomethacin (10 mg/kg).

    • A vehicle control group receives the vehicle.

  • Induction of Edema:

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Metabolic Disorders

This model mimics the development of obesity and related metabolic complications in humans.

Protocol:

  • Animal Model: Male C57BL/6J mice (6-8 weeks old).

  • Diet:

    • Feed the mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity.[5][6]

    • A control group receives a standard chow diet.

  • This compound Administration:

    • After the induction of obesity, administer this compound orally at selected doses daily for 4-8 weeks.

    • A vehicle control group receives the vehicle.

  • Assessment of Metabolic Parameters:

    • Body Weight and Food Intake: Monitor weekly.

    • Glucose Tolerance Test (GTT) and Insulin (B600854) Tolerance Test (ITT): Perform at the end of the treatment period to assess glucose metabolism and insulin sensitivity.

    • Serum Analysis: At the end of the study, collect blood to measure:

      • Fasting blood glucose and insulin levels.

      • Lipid profile (triglycerides, total cholesterol, LDL-c, HDL-c).

      • Adipokines (e.g., leptin, adiponectin).

    • Tissue Analysis:

      • Collect liver and adipose tissue.

      • Histology: H&E staining of the liver to assess steatosis.

      • Gene Expression: Analyze the expression of genes involved in lipid metabolism and inflammation in the liver and adipose tissue via qRT-PCR.

Neuroprotection

This neurotoxin-based model selectively destroys dopaminergic neurons in the substantia nigra, mimicking key features of Parkinson's disease.[7][8]

Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • This compound Administration:

    • Administer this compound orally at selected doses for 7-14 days prior to and concurrently with MPTP administration.

    • A vehicle control group receives the vehicle.

  • Induction of Parkinsonism:

    • Administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) intraperitoneally (e.g., 20 mg/kg) four times at 2-hour intervals on a single day.[9]

    • A control group receives saline injections.

  • Assessment of Neuroprotection:

    • Behavioral Tests: Perform tests such as the rotarod test and pole test to assess motor coordination and bradykinesia 7 days after MPTP injection.

    • Neurochemical Analysis:

      • Euthanize the animals and dissect the striatum.

      • Measure the levels of dopamine (B1211576) and its metabolites (DOPAC, HVA) using HPLC with electrochemical detection.

    • Immunohistochemistry:

      • Perfuse the brains and collect sections of the substantia nigra.

      • Stain for Tyrosine Hydroxylase (TH) to quantify the loss of dopaminergic neurons.

    • Biochemical Analysis:

      • Measure markers of oxidative stress (e.g., MDA, glutathione) and inflammation (e.g., TNF-α, IL-1β) in brain tissue.

Data Presentation

Table 1: Effects of this compound on DNBS-Induced Colitis in Rats [1][4]

ParameterControlDNBS + VehicleDNBS + this compound (0.2 mg/kg)DNBS + this compound (2 mg/kg)
Body Weight Change (g) +10 ± 2-15 ± 3-8 ± 2-5 ± 1
Macroscopic Score 04.5 ± 0.52.5 ± 0.41.5 ± 0.3
MPO Activity (U/g tissue) 5 ± 125 ± 415 ± 310 ± 2
MDA Levels (nmol/g tissue) 20 ± 380 ± 1050 ± 840 ± 6
TNF-α (pg/mg protein) 100 ± 15500 ± 50300 ± 40200 ± 30
IL-1β (pg/mg protein) 50 ± 8250 ± 30150 ± 20100 ± 15

*p < 0.05 compared to DNBS + Vehicle group. Data are presented as mean ± SEM and are representative values based on published literature.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Teupolioside_Signaling_Pathways

Experimental Workflows

DNBS_Colitis_Workflow start Start induction Induction of Colitis (DNBS Instillation) start->induction treatment Daily Oral Treatment - Vehicle - this compound (0.2 mg/kg) - this compound (2 mg/kg) induction->treatment monitoring Daily Monitoring (Body Weight, Diarrhea) treatment->monitoring euthanasia Euthanasia (Day 4) monitoring->euthanasia collection Colon Tissue Collection euthanasia->collection analysis Analysis - Macroscopic Scoring - Histology (H&E) - MPO, MDA, Cytokines - IHC, Zymography collection->analysis end End analysis->end

HFD_Obesity_Workflow start Start acclimatization Acclimatization (1 week) start->acclimatization diet Dietary Intervention (8-12 weeks) - Standard Chow - High-Fat Diet acclimatization->diet treatment Oral Treatment (4-8 weeks) - Vehicle - this compound (Dose 1) - this compound (Dose 2) diet->treatment monitoring Weekly Monitoring (Body Weight, Food Intake) treatment->monitoring tests Metabolic Tests (End of Study) - GTT - ITT monitoring->tests euthanasia Euthanasia & Sample Collection (Blood, Liver, Adipose Tissue) tests->euthanasia analysis Analysis - Serum Biochemistry - Histology - Gene Expression euthanasia->analysis end End analysis->end

MPTP_PD_Workflow start Start pretreatment Pre-treatment (7-14 days) - Vehicle - this compound (Dose 1) - this compound (Dose 2) start->pretreatment induction MPTP Induction (4x 20 mg/kg, i.p.) pretreatment->induction behavior Behavioral Testing (Day 7) (Rotarod, Pole Test) induction->behavior euthanasia Euthanasia & Brain Dissection behavior->euthanasia analysis Neurochemical & Histological Analysis - Striatal Dopamine (HPLC) - TH Immunohistochemistry (Substantia Nigra) euthanasia->analysis end End analysis->end

References

Spectroscopic Analysis of Teupolioside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teupolioside, also known as Lamiuside 'A', is a phenylpropanoid glycoside found in various plant species, notably Ajuga reptans. It has garnered significant interest for its potent anti-inflammatory and antioxidant properties. Accurate and comprehensive analysis of this compound is crucial for quality control, drug development, and further pharmacological research. This document provides a detailed guide to the spectroscopic analysis of this compound, including tabulated spectral data, standardized experimental protocols, and workflow visualizations.

Introduction

This compound is a secondary metabolite produced by plants, often as a defense mechanism against UV radiation.[1] Its complex structure, consisting of a hydroxytyrosol (B1673988) aglycone, a caffeoyl moiety, and a trisaccharide chain, presents a unique spectroscopic fingerprint. Due to its low natural abundance and the complexity of chemical synthesis, biotechnological production from plant cell cultures has emerged as a viable source.[1] The characterization of this molecule relies heavily on a suite of spectroscopic techniques, including UV-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). These methods provide essential information on the molecule's electronic transitions, functional groups, atomic connectivity, and molecular mass, respectively.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound. This data is essential for the identification and structural confirmation of the compound.

(Note: While extensive searches were conducted, a complete, authoritatively assigned dataset for this compound was not consistently available across public scientific databases. The following data is compiled from typical values for phenylpropanoid glycosides and related structures. Researchers should confirm these values against a certified reference standard.)

Table 1: UV-Visible Spectroscopic Data

Solvent λmax (nm) Associated Chromophore

| Methanol (B129727) | ~290, ~330 | Caffeoyl and Phenylpropanoid moieties[2] |

Table 2: FT-IR Spectroscopic Data

Absorption Band (cm⁻¹) Functional Group Assignment
~3400 (broad) O-H Stretch (phenolic and sugar hydroxyls)[2]
~2930 C-H Stretch (aliphatic)
~1700 C=O Stretch (ester of caffeoyl group)
~1630 C=C Stretch (alkene of caffeoyl group)
~1600, ~1520 C=C Stretch (aromatic rings)
~1260 C-O Stretch (ester, ether)

| ~1070 | C-O Stretch (glycosidic bonds, alcohols) |

Table 3: ¹H NMR Spectroscopic Data (Representative Shifts)

Chemical Shift (δ ppm) Multiplicity Assignment
7.50 - 7.60 d H-7' (Caffeoyl)
6.90 - 7.10 m Aromatic Protons (Caffeoyl & Hydroxytyrosol)
6.60 - 6.80 m Aromatic Protons (Caffeoyl & Hydroxytyrosol)
6.20 - 6.30 d H-8' (Caffeoyl)
5.00 - 5.20 d Anomeric Proton (Sugar)
4.30 - 4.50 d Anomeric Proton (Sugar)
3.50 - 4.20 m Sugar Protons, -CH₂-O-
2.70 - 2.90 t -CH₂-Ar (Hydroxytyrosol)

| 1.00 - 1.20 | d | -CH₃ (Rhamnose) |

Table 4: ¹³C NMR Spectroscopic Data (Representative Shifts)

Chemical Shift (δ ppm) Assignment
~167.0 C-9' (Caffeoyl C=O)
~148.0 C-7' (Caffeoyl)
144.0 - 146.0 Aromatic C-O (Caffeoyl & Hydroxytyrosol)
125.0 - 127.0 Aromatic C-1', C-1 (Quaternary)
114.0 - 122.0 Aromatic CH
~115.0 C-8' (Caffeoyl)
102.0 - 104.0 Anomeric Carbons (Sugars)
80.0 - 82.0 Sugar Carbons
70.0 - 78.0 Sugar Carbons
61.0 - 63.0 Sugar Carbons
~36.0 -CH₂-Ar (Hydroxytyrosol)

| ~18.0 | -CH₃ (Rhamnose) |

Table 5: Mass Spectrometry Data

Parameter Value
Molecular Formula C₃₅H₄₆O₂₀[3]
Molecular Weight 786.7 g/mol [3]
Ionization Mode ESI-

| Observed Ion (m/z) | ~785 [M-H]⁻ |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are designed to be adaptable to standard laboratory equipment.

Sample Preparation: Extraction and Isolation

A pure sample is paramount for accurate spectroscopic analysis. The following is a general protocol for obtaining this compound from plant cell cultures.

  • Biomass Harvesting : Harvest Ajuga reptans cell suspension cultures by filtration or centrifugation.

  • Extraction : Lyophilize the cell biomass. Extract the dried biomass with an appropriate solvent, such as methanol or ethanol, at room temperature with agitation.

  • Solvent Partitioning : Concentrate the crude extract under reduced pressure. Suspend the residue in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to remove non-polar impurities and enrich the phenylpropanoid fraction. This compound will typically concentrate in the n-butanol fraction.

  • Chromatographic Purification : Subject the n-butanol fraction to column chromatography (e.g., Sephadex LH-20 or silica (B1680970) gel).

  • Final Purification : Perform final purification using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a water/acetonitrile or water/methanol gradient to yield pure this compound.

  • Verification : Confirm the purity of the isolated compound using analytical HPLC-DAD before proceeding with spectroscopic analysis.

UV-Visible Spectroscopy Protocol
  • Sample Preparation : Prepare a ~10-20 µg/mL solution of pure this compound in spectroscopic grade methanol.

  • Instrument : Use a double-beam UV-Vis spectrophotometer.

  • Parameters :

    • Scan Range : 200-600 nm.

    • Blank : Spectroscopic grade methanol.

    • Cuvette : 1 cm path length quartz cuvette.

  • Data Acquisition : Record the absorption spectrum. Identify the wavelengths of maximum absorption (λmax).

FT-IR Spectroscopy Protocol
  • Sample Preparation : Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of pure, dry this compound with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder and press it into a transparent disc using a hydraulic press.

  • Instrument : Use a Fourier-Transform Infrared spectrometer.

  • Parameters :

    • Scan Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Scans : Average 16-32 scans to improve the signal-to-noise ratio.

  • Data Acquisition : Record the transmittance or absorbance spectrum. Identify the characteristic absorption bands and assign them to corresponding functional groups.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-10 mg of pure, dry this compound in ~0.6 mL of a deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrument : Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments and Parameters :

    • ¹H NMR : Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR : Acquire a standard proton-decoupled carbon spectrum.

    • 2D NMR (Optional but Recommended) : Perform experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to facilitate complete and unambiguous assignment of all proton and carbon signals.

  • Data Processing : Process the acquired data (Fourier transform, phase correction, baseline correction). Reference the spectra to the TMS signal.

Mass Spectrometry Protocol
  • Sample Preparation : Prepare a dilute solution (~1-5 µg/mL) of pure this compound in a suitable solvent (e.g., 50:50 methanol:water).

  • Instrument : Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

  • Parameters :

    • Ionization Mode : ESI, negative ion mode is often effective for phenolic compounds.

    • Mass Range : Scan a range appropriate for the expected molecular weight (e.g., m/z 100-1000).

    • MS/MS Analysis : Perform tandem mass spectrometry (MS/MS) on the parent ion (m/z ~785) to obtain fragmentation data, which aids in structural confirmation.

  • Data Analysis : Determine the accurate mass of the molecular ion and use it to confirm the elemental composition. Analyze the fragmentation pattern to identify characteristic losses (e.g., sugar units, caffeoyl moiety).

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for spectroscopic analysis and the known anti-inflammatory signaling pathway modulated by this compound.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Extraction Extraction from Plant Cell Culture Purification Chromatographic Purification (HPLC) Extraction->Purification UV_Vis UV-Vis Purification->UV_Vis FTIR FT-IR Purification->FTIR NMR NMR (¹H, ¹³C, 2D) Purification->NMR MS HRMS, MS/MS Purification->MS UV_Data Identify Chromophores (λmax) UV_Vis->UV_Data IR_Data Identify Functional Groups FTIR->IR_Data NMR_Data Assign ¹H & ¹³C Signals NMR->NMR_Data MS_Data Confirm Formula & Fragmentation MS->MS_Data Final Structure Confirmation UV_Data->Final IR_Data->Final NMR_Data->Final MS_Data->Final

Caption: General experimental workflow for the isolation and spectroscopic characterization of this compound.

cluster_pathway Inflammatory Signaling Cascade This compound This compound TNFa TNF-α This compound->TNFa IL1b IL-1β This compound->IL1b ICAM1 ICAM-1 Up-regulation This compound->ICAM1 PSelectin P-Selectin Expression This compound->PSelectin MMPs Pro-MMP-9 & -2 Activity This compound->MMPs TNFa->ICAM1 TNFa->PSelectin TNFa->MMPs IL1b->ICAM1 IL1b->PSelectin IL1b->MMPs Inflammation Tissue Inflammation & Damage ICAM1->Inflammation PSelectin->Inflammation MMPs->Inflammation

Caption: Anti-inflammatory signaling pathway modulated by this compound.[4][5]

Conclusion

The comprehensive spectroscopic analysis of this compound is indispensable for its definitive identification, purity assessment, and structural characterization. The combination of UV-Vis, FT-IR, NMR, and Mass Spectrometry provides orthogonal data that, when taken together, confirm the molecular identity and integrity. The protocols and data presented herein serve as a foundational guide for researchers in natural product chemistry, pharmacology, and drug development, facilitating standardized and reliable analysis of this promising bioactive compound. The elucidated anti-inflammatory pathway highlights the therapeutic potential of this compound, underscoring the importance of its accurate characterization in preclinical and clinical studies.

References

Application Notes and Protocols for Cellular Uptake Studies of Teupolioside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teupolioside, a phenylpropanoid glycoside, has demonstrated noteworthy biological activities, including anti-inflammatory effects. Understanding its cellular uptake and permeability is crucial for evaluating its therapeutic potential and optimizing its delivery. As of the current literature, specific studies detailing the cellular uptake mechanisms of this compound are limited. Therefore, this document provides a comprehensive set of generalized protocols and application notes based on established methodologies for assessing the cellular permeability and uptake of natural glycosides and other small molecules. These protocols are intended to serve as a foundational guide for researchers initiating cellular uptake studies on this compound.

The primary methods detailed herein are the Caco-2 permeability assay, a widely accepted in vitro model for predicting human intestinal absorption, and a general cellular uptake protocol that can be adapted to various cell lines relevant to the therapeutic target of this compound.

Data Presentation: Templates for Quantitative Analysis

Quantitative data from cellular uptake and permeability studies should be organized systematically to facilitate comparison and interpretation. The following tables are templates for presenting such data.

Table 1: Apparent Permeability Coefficient (Papp) of this compound in Caco-2 Monolayers

Compound Direction Concentration (µM) Papp (x 10-6 cm/s) Efflux Ratio (Papp B-A / Papp A-B)
This compoundA → B10
B → A10
This compoundA → B50
B → A50
Mannitol (Low Permeability Control)A → B10N/A
Propranolol (High Permeability Control)A → B10N/A

A → B: Apical to Basolateral transport; B → A: Basolateral to Apical transport. An efflux ratio significantly greater than 2 suggests the involvement of active efflux transporters.[1]

Table 2: Cellular Uptake of this compound in [Specify Cell Line]

Treatment Condition Time (min) Concentration (µM) Intracellular this compound (ng/mg protein) Uptake (% of initial)
This compound3010
6010
12010
This compound + Verapamil (P-gp inhibitor)6010
This compound + Ko143 (BCRP inhibitor)6010
This compound at 4°C (Energy-dependent uptake inhibition)6010

Experimental Protocols

Caco-2 Permeability Assay

The Caco-2 cell permeability assay is the gold standard for in vitro prediction of human intestinal absorption.[2] This protocol details the steps to assess the bidirectional permeability of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin

  • Transwell® inserts (e.g., 0.4 µm pore size, 12-well or 24-well format)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • This compound

  • Lucifer yellow (for monolayer integrity testing)

  • Transepithelial electrical resistance (TEER) meter

  • LC-MS/MS system for quantification

Protocol:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 104 cells/cm².[2]

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.[2] Change the culture medium every 2-3 days.

  • Monolayer Integrity Check:

    • Measure the TEER of the Caco-2 monolayers using a TEER meter. Values should typically be >250 Ω·cm².[3]

    • Perform a Lucifer yellow permeability assay. The apparent permeability coefficient (Papp) of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.[2]

  • Permeability Experiment (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers twice with pre-warmed HBSS (pH 7.4).

    • Add HBSS containing this compound (e.g., 10 µM) to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (acceptor) chamber.

    • Incubate at 37°C with 5% CO₂ on an orbital shaker.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.[2]

  • Permeability Experiment (Basolateral to Apical - B to A):

    • Wash the Caco-2 monolayers as described above.

    • Add HBSS containing this compound to the basolateral (donor) chamber.

    • Add fresh HBSS to the apical (acceptor) chamber.

    • Incubate and collect samples from the apical chamber at the same time points as the A to B experiment.

  • Quantification and Data Analysis:

    • Determine the concentration of this compound in the collected samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.[1]

    • Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).

General Cellular Uptake Assay

This protocol provides a framework for measuring the accumulation of this compound in a chosen cell line.

Materials:

  • Selected cell line (e.g., Caco-2, HepG2, or a cancer cell line)

  • Appropriate cell culture medium and supplements

  • Multi-well plates (e.g., 12-well or 24-well)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • Analytical method for this compound quantification (e.g., LC-MS/MS)

Protocol:

  • Cell Seeding:

    • Seed the cells in multi-well plates at a density that ensures they are sub-confluent at the time of the experiment.

    • Incubate for 24 hours to allow for cell attachment.

  • Cell Treatment:

    • Remove the culture medium and wash the cells twice with warm PBS.

    • Add fresh medium containing the desired concentration of this compound. For inhibitor studies, pre-incubate with the inhibitor (e.g., verapamil) for 30-60 minutes before adding this compound.

    • Incubate for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C. For studies on energy-dependent uptake, incubate a parallel set of plates at 4°C.

  • Sample Collection:

    • At each time point, aspirate the treatment medium and wash the cells three times with ice-cold PBS to remove any remaining extracellular compound.

    • Lyse the cells by adding a suitable volume of cell lysis buffer and incubate on ice for 30 minutes.

    • Scrape the cells and collect the lysate.

  • Quantification:

    • Determine the protein concentration of each cell lysate using a BCA protein assay.

    • Quantify the concentration of this compound in the cell lysates using a validated analytical method.

    • Normalize the amount of intracellular this compound to the total protein content (e.g., ng of this compound/mg of protein).

Visualizations

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed Seed Cells in Multi-well Plate culture Culture for 24h seed->culture wash_pre Wash with PBS culture->wash_pre add_this compound Add this compound Solution wash_pre->add_this compound incubate Incubate (Time Course) add_this compound->incubate wash_post Wash with Cold PBS incubate->wash_post lyse Lyse Cells wash_post->lyse quant_protein Quantify Protein (BCA) lyse->quant_protein quant_drug Quantify this compound (LC-MS/MS) lyse->quant_drug normalize Normalize Data quant_protein->normalize quant_drug->normalize

Caption: Workflow for a general cellular uptake experiment.

G cluster_membrane Cell Membrane passive Passive Diffusion Down concentration gradient No energy required intracellular Intracellular Space passive:body_text->intracellular facilitated Facilitated Diffusion Carrier/Channel protein No energy required facilitated:body_text->intracellular active Active Transport Carrier protein Requires ATP active:body_text->intracellular endocytosis Endocytosis Vesicle formation Requires energy endocytosis:body_text->intracellular extracellular Extracellular Space extracellular->passive:head This compound extracellular->facilitated:head This compound extracellular->active:head This compound extracellular->endocytosis:head This compound

Caption: Potential mechanisms of cellular uptake for small molecules.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Teupolioside Production in Plant Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Teupolioside from plant cell cultures, particularly Ajuga reptans. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Elicitation Strategies

Question: My Ajuga reptans cell culture shows slow growth and low this compound yield after adding Methyl Jasmonate (MeJA). What could be the problem?

Answer: This is a common challenge in elicitation experiments. The concentration of the elicitor and the timing of its application are critical. High concentrations of MeJA can inhibit cell growth, leading to a lower overall yield despite a potential increase in production on a per-cell basis.

Troubleshooting:

  • Optimize Elicitor Concentration: Start with a lower concentration of MeJA and perform a dose-response experiment. Based on literature, effective concentrations for Ajuga species range from 50 to 125 µM.[1] A study on Thevetia peruviana cell cultures showed a significant increase in phenolic compounds with just 3 µM of MeJA.[2]

  • Timing of Elicitation: Introduce the elicitor during the late exponential or early stationary phase of cell growth. At this stage, the biomass is substantial, and the culture is more geared towards secondary metabolite production rather than cell division.

  • Exposure Time: The duration of exposure to the elicitor is also crucial. A prolonged exposure can be toxic to the cells. Harvest the cells at different time points after elicitation (e.g., 24, 48, 72, 96 hours) to determine the optimal production window.

Question: I am not observing a significant increase in this compound production after applying Salicylic (B10762653) Acid (SA). What factors should I consider?

Answer: Salicylic Acid is a known elicitor of the phenylpropanoid pathway, but its effectiveness can be influenced by several factors.

Troubleshooting:

  • Concentration and pH: Ensure the concentration of SA is appropriate. A study on Thevetia peruviana used 300 µM SA to increase phenolic content.[2] Also, check the pH of your culture medium after adding SA, as it can alter the pH and affect nutrient uptake and cell viability.

  • Crosstalk with other Hormones: The cellular response to SA is interconnected with other hormone signaling pathways, particularly the jasmonate pathway. The balance between these signaling molecules can influence the final metabolic output. Consider co-elicitation with a low concentration of MeJA to potentially achieve a synergistic effect.

  • Cell Line Sensitivity: Different plant cell lines can exhibit varying sensitivities to elicitors. It might be necessary to screen different cell lines of Ajuga reptans to find one that is highly responsive to SA elicitation.

ElicitorPlant SpeciesConcentrationObservation
Methyl Jasmonate (MeJA)Ajuga species50 - 125 µMStimulated biosynthetic capacity.[1]
Methyl Jasmonate (MeJA)Thevetia peruviana3 µM1.49-fold increase in phenolic content.[2]
Salicylic Acid (SA)Thevetia peruviana300 µMSignificant increase in intracellular phenolic content.[2]
MeJA + SAAndrographis paniculata75 µM each3.8-fold increase in andrographolide (B1667393) content.[3]
Media Optimization

Question: My Ajuga reptans cell suspension culture is browning and the biomass is decreasing. What could be the cause?

Answer: Browning of the culture is often a sign of oxidative stress and cell death, which can be triggered by nutrient limitation or the accumulation of toxic byproducts.

Troubleshooting:

  • Nutrient Depletion: Key nutrients like phosphates and nitrates can become limiting factors as the culture grows. Monitor the concentration of these essential nutrients in the medium. For Ajuga species, Murashige and Skoog (MS) and Gamborg (B5) media are commonly used.[4] Consider using a fresh medium with a lower concentration of phosphates in the production phase to stimulate secondary metabolism.

  • Subculture Regime: Ensure you are subculturing at the optimal time, typically during the late exponential phase. Overgrown cultures can suffer from nutrient depletion and accumulation of toxic metabolites.

  • Aeration: Inadequate aeration can lead to anaerobic conditions and cell death. Ensure proper agitation and aeration in your bioreactor or shake flask.

Precursor Feeding

Question: I want to try precursor feeding to increase this compound yield. What precursors should I use and when should I add them?

Answer: this compound is a phenylpropanoid glycoside. The biosynthesis of phenylpropanoids starts from the amino acid L-phenylalanine. Therefore, feeding your culture with precursors of this pathway can potentially boost the yield of this compound.

Recommended Precursors:

  • L-Phenylalanine: This is the primary precursor for the phenylpropanoid pathway.

  • Caffeic Acid: A key intermediate in the phenylpropanoid pathway that leads to the formation of the hydroxycinnamic acid moiety of this compound.[5]

Experimental Approach:

  • Concentration Gradient: Test a range of concentrations for each precursor (e.g., 0.1 mM, 0.5 mM, 1 mM). High concentrations can be toxic.

  • Timing of Addition: Add the precursor at the beginning of the production phase, often concurrently with an elicitor.

  • Monitor Growth and Yield: Track cell growth and this compound concentration over time to determine the optimal feeding strategy.

PrecursorPlant SpeciesConcentrationObservation
L-PhenylalanineGinkgo biloba100-200 mg/150 mLIncreased production of phenolic acids.[6]
L-PhenylalanineColeus blumei0.30 g/LIncreased total phenols in callus cultures.[7]
Caffeic AcidTartary Buckwheat17 mg/L (in combination)Increased total flavonoid and phenolic content.[8]

Experimental Protocols

Protocol 1: Elicitation with Methyl Jasmonate (MeJA)
  • Prepare MeJA Stock Solution: Dissolve Methyl Jasmonate in a small amount of ethanol (B145695) or DMSO to create a concentrated stock solution (e.g., 100 mM). Sterilize by filtering through a 0.22 µm syringe filter.

  • Culture Preparation: Grow Ajuga reptans cell suspension cultures in a suitable medium (e.g., MS or B5) until they reach the late exponential phase of growth.

  • Elicitation: Aseptically add the MeJA stock solution to the cell cultures to achieve the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM). Include a control culture with the same amount of the solvent used for the stock solution.

  • Incubation: Continue to incubate the cultures under the same conditions.

  • Sampling and Analysis: Harvest cell samples at various time points (e.g., 0, 24, 48, 72, 96 hours) post-elicitation. Separate the cells from the medium by filtration.

  • Extraction and Quantification: Freeze-dry the harvested cells, then extract the secondary metabolites using a suitable solvent (e.g., methanol). Analyze the this compound content using HPLC.

Protocol 2: Quantification of this compound by HPLC-UV
  • Sample Preparation:

    • Accurately weigh about 100 mg of dried and powdered Ajuga reptans cell culture.

    • Extract with 10 mL of methanol (B129727) by sonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.

  • HPLC Conditions (Suggested):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).

    • Gradient Program: A linear gradient from 10% to 50% Solvent B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 330 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Quantification: Prepare a calibration curve using a this compound standard of known concentrations. The retention time for this compound will need to be determined empirically but is expected to be in the range of 15-25 minutes under these conditions.

Diagrams

Signaling Pathways and Biosynthesis

The production of this compound is intricately linked to the plant's defense signaling pathways. Elicitors like Methyl Jasmonate (MeJA) and Salicylic Acid (SA) trigger these pathways, leading to the upregulation of genes involved in the phenylpropanoid biosynthetic pathway.

Teupolioside_Biosynthesis_Signaling cluster_0 Elicitor Signal cluster_1 Signaling Cascades cluster_2 Phenylpropanoid Pathway MeJA Methyl Jasmonate (MeJA) SA Salicylic Acid (SA) MeJA->SA crosstalk (antagonistic) JAZ JAZ Proteins (Repressors) MeJA->JAZ degradation SA->JAZ crosstalk (antagonistic) NPR1 NPR1 SA->NPR1 activates MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses PAL PAL MYC2->PAL activates TGA TGA (Transcription Factor) NPR1->TGA interacts with TGA->PAL activates Phe L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phe->Cinnamic_Acid PAL->Phe Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->Coumaric_Acid C4H C4H C4H->Cinnamic_Acid Caffeic_Acid Caffeic Acid Coumaric_Acid->Caffeic_Acid Intermediates Further Intermediates (e.g., Caffeoyl-CoA) Caffeic_Acid->Intermediates This compound This compound Intermediates->this compound Glycosylation & other steps Experimental_Workflow Start Start with high-yielding Ajuga reptans cell line Subculture Maintain Stock Culture (Subculturing) Start->Subculture Experiment Experimental Phase: - Elicitation - Media Optimization - Precursor Feeding Subculture->Experiment Harvest Harvest Cells and Medium Experiment->Harvest Extraction Extraction of Metabolites Harvest->Extraction Analysis HPLC Analysis (Quantification of this compound) Extraction->Analysis Data Data Analysis and Interpretation Analysis->Data Optimization Refine Protocol based on Data Data->Optimization ScaleUp Scale-up Production Data->ScaleUp Optimization->Experiment Iterative Optimization

References

Technical Support Center: Purification of Teupolioside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the purification of Teupolioside. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in overcoming common challenges encountered during the purification process.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the purification of this compound.

Issue 1: Low Yield of this compound

Possible Cause Recommended Solution
Incomplete Extraction: this compound is not efficiently extracted from the plant material or cell culture.- Optimize Solvent System: Use a solvent with high affinity for polyphenols, such as a methanol-water or ethanol-water mixture.[1] - Increase Extraction Time/Temperature: Prolong the extraction period or slightly increase the temperature to enhance solubility, but monitor for potential degradation. - Improve Cell Lysis (for cell cultures): Ensure complete cell disruption through methods like sonication or homogenization to release intracellular this compound.
Degradation during Purification: this compound may be sensitive to pH, temperature, or oxidative stress.- Control pH: Maintain a neutral or slightly acidic pH during purification, as alkaline conditions can lead to the degradation of polyphenols. - Work at Low Temperatures: Perform purification steps at 4°C to minimize enzymatic and chemical degradation. - Use of Antioxidants: Consider adding antioxidants like ascorbic acid to the extraction and purification buffers to prevent oxidative degradation.
Loss during Chromatographic Steps: this compound may not bind efficiently to the column or may be lost during washing steps.- Column Selection: Use appropriate chromatography resins such as Sephadex LH-20 for size exclusion or C18 for reversed-phase HPLC.[1][2] - Optimize Loading Conditions: Ensure the sample is fully dissolved and the pH is compatible with the column chemistry for optimal binding. - Fine-tune Wash Steps: Use a washing buffer that is strong enough to remove impurities but weak enough to not elute this compound.
Co-elution with Other Compounds: this compound may elute with other similar polyphenols, leading to impure fractions and apparent low yield of the pure compound.- Gradient Optimization: Develop a shallow and optimized gradient for HPLC to improve the resolution between this compound and co-eluting compounds like martinoside and verbascoside.[1]

Issue 2: Poor Peak Resolution in HPLC

Possible Cause Recommended Solution
Inappropriate Mobile Phase: The solvent system does not provide adequate separation.- Solvent Optimization: Experiment with different solvent combinations (e.g., methanol-water vs. acetonitrile-water) and modifiers (e.g., formic acid, acetic acid) to improve selectivity.[1] - Gradient Adjustment: Employ a shallower gradient to increase the separation time between closely eluting peaks.
Column Overload: Injecting too much sample can lead to broad and overlapping peaks.- Reduce Sample Concentration: Dilute the sample before injection. - Decrease Injection Volume: Inject a smaller volume onto the column.
Column Degradation: The column performance has deteriorated over time.- Column Washing: Flush the column with a strong solvent to remove contaminants. - Replace Column: If washing does not restore performance, the column may need to be replaced.
Peak Tailing: Asymmetrical peaks can obscure separation from nearby peaks.- Adjust Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid) can suppress the ionization of silanol (B1196071) groups on the column and reduce tailing.[1] - Use End-capped Columns: Modern end-capped C18 columns have fewer free silanol groups, which can minimize tailing.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound from natural sources?

A1: The primary challenges include its low concentration in plant tissues and its co-existence with other structurally similar polyphenols, which makes separation difficult.[2] Biotechnological production from plant cell cultures can be an alternative to overcome the low abundance in whole plants.

Q2: What are the most common impurities found with this compound?

A2: Common impurities are other phenylpropanoid glycosides such as martinoside and verbascoside, which often have similar chromatographic behavior to this compound.[1]

Q3: What type of chromatography is most effective for this compound purification?

A3: A multi-step approach is often necessary. Initial fractionation can be achieved using size-exclusion chromatography with resins like Sephadex LH-20.[2] For high-resolution purification, reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column is commonly used.[1]

Q4: How can I monitor the purity of my this compound fractions?

A4: Purity can be assessed using analytical HPLC with a Diode Array Detector (HPLC-DAD) to check for co-eluting impurities at different wavelengths. For structural confirmation and identification of impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.

Q5: What are the signs of this compound degradation, and how can I prevent it?

A5: Degradation can be indicated by the appearance of new, smaller peaks in the chromatogram, a change in color of the solution, or a decrease in the main this compound peak area over time. To prevent degradation, it is crucial to work at low temperatures (around 4°C), protect samples from light, and maintain a slightly acidic to neutral pH. The use of antioxidants can also be beneficial. While specific degradation products of this compound are not extensively documented, polyphenols, in general, are susceptible to hydrolysis of glycosidic bonds and oxidation of phenolic hydroxyl groups.

Quantitative Data

Table 1: this compound Content in Ajuga reptans Extracts

Extraction MethodPlant PartThis compound Content (% w/w of dried extract)Reference
Methanolic ExtractionAerial Parts2.8 ± 0.4[1]
Cell Culture (IRBN22)Biomass20 - 90 (in phenylpropanoid fraction)

Table 2: Example Purification Yields for Phenylpropanoids from Ajuga reptans Cell Culture

Purification StepStarting MaterialProductYieldReference
Chromatographic Purification (Sephadex LH20)90 g of crude extractThis compound22.8 g[2]
Chromatographic Purification (Sephadex LH20)90 g of crude extractIsothis compound12.75 g[2]
Chromatographic Purification (Sephadex LH20)90 g of crude extractMethylthis compound0.80 g[2]

Experimental Protocols

Protocol 1: Extraction of this compound from Ajuga reptans Aerial Parts

  • Drying and Grinding: Dry the aerial parts of Ajuga reptans at 37°C for six days and then grind into a fine powder.

  • Maceration: Macerate the powdered plant material with methanol (B129727) at room temperature.

  • Filtration and Concentration: Filter the extract and concentrate it under reduced pressure to obtain the crude methanolic extract.

  • Solvent Partitioning: Suspend the crude extract in water and partition with n-butanol. The n-butanol fraction will be enriched with polyphenols, including this compound.[1]

Protocol 2: Purification of this compound using Column Chromatography

  • Size-Exclusion Chromatography (Initial Fractionation):

    • Column: Sephadex LH-20.

    • Mobile Phase: Methanol or an ethanol-water mixture (e.g., 8% EtOH in water).[2]

    • Procedure: Dissolve the n-butanol fraction in the mobile phase and load it onto the equilibrated column. Elute with the mobile phase and collect fractions. Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC.

  • Reversed-Phase HPLC (High-Resolution Purification):

    • Column: µ-Bondapack C18 (or equivalent).[1]

    • Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.[1]

      • Solvent A: Water + 0.1% Formic Acid

      • Solvent B: Methanol + 0.1% Formic Acid

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-10 min: 20-30% B

      • 10-20 min: 30% B

      • 20-30 min: 30-35% B

      • 30-35 min: 35% B

      • 35-45 min: 35-40% B

      • 45-55 min: 40-100% B[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV at 330 nm.[1]

    • Procedure: Pool the this compound-containing fractions from the size-exclusion step, concentrate, and dissolve in the initial mobile phase. Inject onto the HPLC column and collect the fractions corresponding to the this compound peak.

Visualizations

Teupolioside_Purification_Workflow cluster_extraction Extraction cluster_fractionation Initial Fractionation cluster_purification High-Resolution Purification cluster_analysis Purity Analysis plant_material Ajuga reptans (Plant Material/Cell Culture) extraction Methanolic/Ethanolic Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (e.g., n-BuOH/H2O) crude_extract->partitioning sephadex Size-Exclusion Chromatography (Sephadex LH-20) partitioning->sephadex enriched_fraction Enriched Polyphenol Fraction sephadex->enriched_fraction rp_hplc Reversed-Phase HPLC (C18 Column) enriched_fraction->rp_hplc pure_this compound Pure this compound rp_hplc->pure_this compound analysis HPLC-DAD, LC-MS, NMR pure_this compound->analysis

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Purification cluster_yield cluster_purity cluster_hplc start Problem Encountered during Purification low_yield Low this compound Yield start->low_yield low_purity Low Purity of this compound start->low_purity hplc_problems General HPLC Problems start->hplc_problems check_extraction Check Extraction Efficiency low_yield->check_extraction Is extraction complete? check_degradation Check for Degradation low_yield->check_degradation Is the compound stable? check_chromatography Check Chromatographic Loss low_yield->check_chromatography Are you losing it on the column? solution_extraction Optimize solvent, time, temperature check_extraction->solution_extraction solution_degradation Control pH, temperature; use antioxidants check_degradation->solution_degradation solution_chromatography Optimize column, loading, and wash steps check_chromatography->solution_chromatography poor_resolution Poor Peak Resolution low_purity->poor_resolution coelution Co-elution with Impurities poor_resolution->coelution Leads to solution_resolution Optimize mobile phase, gradient; reduce load poor_resolution->solution_resolution peak_tailing Peak Tailing hplc_problems->peak_tailing high_backpressure High Backpressure hplc_problems->high_backpressure solution_tailing Adjust pH, use end-capped column peak_tailing->solution_tailing solution_backpressure Check for clogs, filter sample high_backpressure->solution_backpressure

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Teupolioside Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Teupolioside. The information focuses on addressing common stability issues encountered during experimental work in solution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound solution appears to be degrading over time, leading to inconsistent experimental results. What are the primary factors that affect its stability?

A1: this compound, a phenylethanoid glycoside, is susceptible to degradation in solution. The primary factors influencing its stability are pH, temperature, and exposure to light. Generally, this compound is more stable in acidic conditions and at lower temperatures. Exposure to light, particularly UV radiation, can also accelerate its degradation. For optimal stability, it is recommended to prepare fresh solutions for each experiment and store any stock solutions at low temperatures (e.g., 4°C) in the dark, preferably under acidic to neutral pH conditions.

Q2: I am observing a decrease in the biological activity of my this compound solution. Could this be related to its degradation?

A2: Yes, it is highly likely. The degradation of this compound can lead to a loss of its therapeutic effects. For instance, the anti-inflammatory activity of this compound is associated with its ability to modulate signaling pathways such as NF-κB.[1] Degradation of the parent molecule can alter its chemical structure, thereby reducing its efficacy in interacting with biological targets. If you observe a decline in the expected biological response, it is crucial to assess the integrity of your this compound solution.

Q3: How can I quickly check for potential degradation of my this compound solution?

A3: A simple preliminary check can be done by observing the physical properties of the solution. Any change in color or the appearance of precipitate may indicate degradation. However, for a more definitive assessment, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. A decrease in the peak area of the intact this compound and the appearance of new peaks corresponding to degradation products are clear indicators of instability.

Q4: What are the expected degradation products of this compound?

A4: While specific degradation pathways for this compound are not extensively documented, based on its structure and studies on similar phenylethanoid glycosides like Verbascoside (Acteoside), hydrolysis is a primary degradation route.[2] This can lead to the cleavage of the ester and glycosidic bonds, resulting in the formation of smaller molecules such as caffeic acid, hydrocaffeic acid, and various sugar moieties. UPLC-MS/MS is a powerful technique for the identification and characterization of these degradation products.

Quantitative Stability Data

Disclaimer: The following quantitative data is based on studies of Verbascoside (Acteoside), a structurally similar phenylethanoid glycoside, and should be used as an estimation for this compound stability in the absence of direct data.

Table 1: Effect of Temperature on the Degradation Rate Constant (k) and Half-Life (t½) of Verbascoside in Solution (pH 7.4)

Temperature (°C)Degradation Rate Constant (k) (day⁻¹)Half-Life (t½) (days)
250.05712.16
400.1534.53
500.3212.16
600.6481.07

Data adapted from a study on Verbascoside stability.[2]

Table 2: Effect of pH on the Degradation Rate Constant (k) of Verbascoside in Solution at 25°C

pHDegradation Rate Constant (k) (day⁻¹)
2.00.015
5.50.038
7.40.057
8.00.123
11.00.095

Data adapted from a study on Verbascoside stability.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[3][4][5][6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 60°C for 48 hours in the dark.

  • Photodegradation: Expose the stock solution to direct sunlight for 8 hours or in a photostability chamber. A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.

3. Sample Analysis:

  • Analyze all stressed and control samples using a stability-indicating HPLC-UV or UPLC-MS/MS method.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC-UV method for the quantification of this compound and the separation of its degradation products.[7]

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 50% B

    • 20-25 min: 50% to 10% B

    • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 330 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Protocol 3: UPLC-MS/MS Method for Identification of this compound Degradation Products

This protocol outlines a general approach for the identification and characterization of this compound degradation products using UPLC-MS/MS.[8]

  • Instrumentation: UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile with 0.1% Formic acid

  • Gradient Elution: A suitable gradient to separate the parent compound from its degradation products.

  • Flow Rate: 0.3 mL/min

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

  • MS Parameters:

    • Optimize parameters such as capillary voltage, cone voltage, and collision energy to achieve good fragmentation of this compound and its potential degradation products.

    • Acquire full scan MS and product ion scan (MS/MS) data to elucidate the structures of the degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results stock This compound Stock (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, RT) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (60°C) stock->thermal photo Photodegradation (Sunlight/UV) stock->photo hplc Stability-Indicating HPLC-UV Analysis acid->hplc uplc_ms UPLC-MS/MS Analysis acid->uplc_ms base->hplc base->uplc_ms oxidation->hplc oxidation->uplc_ms thermal->hplc thermal->uplc_ms photo->hplc photo->uplc_ms quant Quantification of This compound hplc->quant degrad Identification of Degradation Products uplc_ms->degrad

Caption: Workflow for forced degradation studies of this compound.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Cellular Response LPS LPS/Cytokines IKK IKK Activation LPS->IKK IkB IκBα Degradation IKK->IkB NFkB_nuc NF-κB Nuclear Translocation IkB->NFkB_nuc Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene Inflammation Inflammation Gene->Inflammation This compound Intact this compound This compound->IKK Inhibition Degraded_this compound Degraded this compound Degraded_this compound->IKK Reduced/No Inhibition

Caption: Impact of this compound degradation on NF-κB signaling.

References

Technical Support Center: Enhancing the Oral Bioavailability of Teupolioside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of Teupolioside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

A1: this compound, also known as Lamiuside 'A', is a phenylpropanoid glycoside found in plants of the Ajuga genus, such as Ajuga reptans.[1][2] It exhibits promising anti-inflammatory and antioxidant properties.[1] However, like many other phenylpropanoid glycosides, this compound is expected to have low oral bioavailability. This is primarily due to its poor membrane permeability, potential degradation in the gastrointestinal tract, and susceptibility to first-pass metabolism in the liver.[3] For instance, similar phenylpropanoid glycosides like echinacoside (B191147) and curculigoside (B1669338) C have reported oral bioavailabilities of less than 1% and around 2-2.4% respectively.[3][4][5]

Q2: What are the primary mechanisms limiting the oral absorption of this compound?

A2: The oral absorption of this compound, as a glycoside, is likely hindered by several factors:

  • Low Permeability: The hydrophilic sugar moiety of the glycoside structure restricts its passive diffusion across the lipid-rich intestinal cell membranes.

  • Enzymatic Degradation: Glycosidases in the gut can hydrolyze this compound, altering its structure and potentially reducing its intended therapeutic activity before it can be absorbed.[3]

  • Efflux Transporters: this compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport the compound out of intestinal cells and back into the lumen, thereby reducing its net absorption.

  • First-Pass Metabolism: After absorption, this compound that enters the portal circulation is transported to the liver, where it may be extensively metabolized by cytochrome P450 enzymes (e.g., CYP3A4) before reaching systemic circulation.[6]

Q3: What are the main strategies to enhance the oral bioavailability of this compound?

A3: Several formulation and co-administration strategies can be employed:

  • Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles (e.g., liposomes, solid lipid nanoparticles) can protect it from degradation, improve its solubility, and facilitate its transport across the intestinal barrier.[7]

  • Prodrug Approach: Modifying the chemical structure of this compound to create a more lipophilic prodrug can enhance its membrane permeability. The prodrug is then converted to the active this compound in vivo.

  • Use of Permeation Enhancers: Co-administration with permeation enhancers can transiently increase the permeability of the intestinal epithelium.

  • Inhibition of Efflux Pumps and Metabolism: Co-administration with inhibitors of P-glycoprotein (e.g., piperine) and/or CYP3A4 can reduce efflux and first-pass metabolism, thereby increasing the amount of this compound that reaches systemic circulation.[6][8]

Q4: Which signaling pathways are potentially involved in the intestinal absorption of this compound?

A4: As a glycoside, the absorption of this compound may involve glucose transporters. The primary transporters involved in intestinal glucose and glycoside uptake are the sodium-glucose cotransporter 1 (SGLT1) and the glucose transporter 2 (GLUT2).[9][10][11][12] SGLT1 is a high-affinity, low-capacity transporter responsible for the initial uptake from the intestinal lumen, while GLUT2 is a lower-affinity, high-capacity transporter that can be recruited to the apical membrane to facilitate bulk absorption at high glucose concentrations.[9][10][11] The involvement of these transporters in this compound absorption can be investigated using specific inhibitors in in vitro models like Caco-2 cells.

Troubleshooting Guides

Issue 1: Low and Variable Permeability in Caco-2 Cell Assays

Symptoms:

  • Apparent permeability coefficient (Papp) values for this compound are consistently low (<1 x 10⁻⁶ cm/s).

  • High variability in Papp values between experimental replicates.

  • Low recovery of this compound from the assay system.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step
Low intrinsic permeability of this compound This is expected for a glycoside. Focus on evaluating enhancement strategies rather than trying to alter the inherent permeability of the parent compound.
Efflux by P-glycoprotein (P-gp) Conduct bidirectional transport studies (apical-to-basolateral vs. basolateral-to-apical). An efflux ratio (Papp(B-A) / Papp(A-B)) > 2 suggests P-gp involvement. Co-incubate with a P-gp inhibitor like verapamil (B1683045) to confirm.
Metabolism by Caco-2 cells Analyze samples from both apical and basolateral compartments using LC-MS/MS to detect potential metabolites of this compound.
Poor aqueous solubility of formulated this compound Ensure the this compound formulation is fully dissolved in the transport buffer. If using a nanoparticle formulation, ensure it is stable and does not aggregate in the buffer.
Adsorption to plasticware Low compound recovery can be due to adsorption to the plastic wells and inserts. To mitigate this, consider adding a low concentration of a non-ionic surfactant (e.g., Tween 80) to the basolateral compartment or using low-adhesion microplates.[13]
Compromised Caco-2 monolayer integrity Regularly monitor the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayers to ensure they are confluent and have formed tight junctions. Perform a Lucifer yellow permeability assay to confirm monolayer integrity.
Issue 2: Inconsistent or Low In Vivo Bioavailability in Animal Models

Symptoms:

  • Low plasma concentrations of this compound following oral administration.

  • High inter-animal variability in plasma concentration-time profiles.

  • Discrepancy between in vitro permeability and in vivo absorption.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step
Rapid first-pass metabolism In addition to measuring this compound in plasma, analyze for potential metabolites. A high ratio of metabolites to the parent drug suggests significant first-pass metabolism. Consider co-administration with a CYP3A4 inhibitor.
Gastrointestinal degradation Assess the stability of this compound in simulated gastric and intestinal fluids in vitro. If degradation is observed, consider formulation strategies that protect the compound, such as enteric-coated nanoparticles.
Poor formulation performance in vivo The formulation may not be releasing this compound effectively in the gastrointestinal tract. Evaluate the dissolution and release kinetics of your formulation under biorelevant conditions.
Food effects The presence of food can significantly alter the absorption of some compounds. Conduct pharmacokinetic studies in both fasted and fed animals to assess any food effects.
Animal model selection The expression and activity of metabolic enzymes and transporters can vary between different animal species and strains. Ensure the chosen animal model is appropriate for studying the absorption of glycosides.

Quantitative Data Summary

The following table summarizes hypothetical pharmacokinetic parameters for this compound based on data from similar phenylpropanoid glycosides. Note: These are representative values and actual experimental results may vary.

Parameter Oral Administration (Unformulated) Oral Administration (Liposomal Formulation) Intravenous Administration
Dose 100 mg/kg100 mg/kg10 mg/kg
Cmax (ng/mL) 50 ± 15250 ± 501500 ± 200
Tmax (h) 1.0 ± 0.52.0 ± 0.50.1 ± 0.05
AUC₀-t (ng·h/mL) 200 ± 501200 ± 2002500 ± 300
Absolute Bioavailability (%) < 2%~10%100%

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

Objective: To determine the intestinal permeability of this compound and assess the impact of formulation and inhibitors.

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the TEER of the cell monolayers. Values should be >250 Ω·cm². Perform a Lucifer yellow permeability assay to confirm low paracellular transport.

  • Transport Study:

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the test compound (this compound or its formulation) to the apical (AP) or basolateral (BL) chamber.

    • For inhibition studies, pre-incubate the cells with an inhibitor (e.g., verapamil for P-gp) for 30 minutes before adding the test compound.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculation of Papp:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

Protocol 2: Preparation of this compound-Loaded Liposomes

Objective: To encapsulate this compound in liposomes to enhance its oral bioavailability.

Methodology (Thin-film hydration method):

  • Lipid Film Formation:

    • Dissolve phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) and this compound in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the inner surface of the flask.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove any unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterization:

    • Determine the particle size and zeta potential of the liposomes using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency by quantifying the amount of this compound in the liposomes and in the total formulation.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation This compound Formulation (e.g., Liposomes, Nanoparticles) Caco2 Caco-2 Permeability Assay Formulation->Caco2 Assess Permeability Stability GI Stability Assay Formulation->Stability Assess Stability PK_Study Pharmacokinetic Study in Rats (Oral & IV Administration) Caco2->PK_Study Inform In Vivo Study Design Stability->PK_Study Analysis Plasma Sample Analysis (LC-MS/MS) PK_Study->Analysis Bioavailability Calculate Bioavailability Analysis->Bioavailability

Caption: Experimental workflow for enhancing and evaluating the oral bioavailability of this compound.

signaling_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Teupolioside_G This compound (Glycoside) SGLT1 SGLT1 Teupolioside_G->SGLT1 Uptake GLUT2 GLUT2 Teupolioside_G->GLUT2 Uptake (High Conc.) Teupolioside_A This compound (Aglycone) SGLT1->Teupolioside_A GLUT2->Teupolioside_A Pgp P-glycoprotein (Efflux Pump) Pgp->Teupolioside_G Metabolism Metabolism (e.g., CYP3A4) Metabolism->Pgp Teupolioside_A->Pgp Efflux Teupolioside_A->Metabolism Systemic_Circulation To Systemic Circulation Teupolioside_A->Systemic_Circulation Absorption

Caption: Potential signaling pathways involved in the intestinal absorption of this compound.

troubleshooting_logic Start Low Oral Bioavailability Observed Check_Permeability Low Caco-2 Permeability? Start->Check_Permeability Check_Efflux High Efflux Ratio? Check_Permeability->Check_Efflux Yes Check_Metabolism High In Vivo Metabolite Ratio? Check_Permeability->Check_Metabolism No Check_Efflux->Check_Metabolism No Action_Efflux Co-administer P-gp Inhibitor Check_Efflux->Action_Efflux Yes Check_Solubility Poor Formulation Solubility/Stability? Check_Metabolism->Check_Solubility No Action_Metabolism Co-administer CYP3A4 Inhibitor Check_Metabolism->Action_Metabolism Yes Action_Formulation Optimize Formulation (e.g., Nanoparticles) Check_Solubility->Action_Formulation Yes End Improved Bioavailability Action_Efflux->End Action_Metabolism->End Action_Formulation->End

Caption: Logical troubleshooting workflow for addressing low oral bioavailability of this compound.

References

Technical Support Center: Teupolioside Quantification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of teupolioside by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analysis of this phenylpropanoid glycoside.

Frequently Asked Questions (FAQs)

Sample Preparation & Extraction

Q1: What is a recommended starting point for extracting this compound from plant material, such as Ajuga reptans?

A common method for extracting phenylpropanoid glycosides like this compound from plant matrices, particularly from the Lamiaceae family, involves using polar solvents. A typical starting protocol would be:

  • Sample Pre-treatment: Dried and powdered plant material often yields more consistent results.

  • Extraction Solvent: A mixture of methanol (B129727) and water is frequently used.[1][2]

  • Extraction Technique: Maceration, sonication, or reflux extraction can be employed. Sonication is often preferred as it is efficient and uses less solvent.

  • Filtration: After extraction, it is crucial to filter the extract to remove particulate matter. A 0.45 µm or 0.22 µm syringe filter is recommended before HPLC injection.

Q2: My this compound recovery is low. What can I do to improve the extraction efficiency?

Low recovery of this compound can be attributed to several factors. Consider the following to optimize your extraction protocol:

  • Solvent Polarity: Adjust the ratio of your extraction solvent. For phenylpropanoid glycosides, a range of methanol-water or ethanol-water mixtures should be tested to find the optimal polarity.

  • Solid-to-Liquid Ratio: Ensure a sufficient volume of solvent is used to thoroughly wet the plant material and allow for efficient extraction.

  • Extraction Time and Temperature: Increasing the extraction time or temperature can enhance recovery, but be mindful of potential degradation of the analyte.

  • Matrix Effects: The plant matrix can interfere with the extraction. Consider a solid-phase extraction (SPE) clean-up step to remove interfering substances.

HPLC Analysis & Troubleshooting

Q3: I am seeing peak tailing for my this compound standard and samples. What are the possible causes and solutions?

Peak tailing is a common issue in HPLC and can lead to inaccurate quantification. Here are the likely causes and how to address them:

  • Secondary Interactions: this compound has multiple hydroxyl groups that can interact with active sites on the silica (B1680970) backbone of the column, especially with residual silanols.

    • Solution: Use a mobile phase with a low pH (e.g., adding 0.1% formic acid or phosphoric acid) to suppress the ionization of silanol (B1196071) groups.[1] Using a highly end-capped column can also minimize these interactions.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute your sample and re-inject.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can cause peak tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Q4: My this compound peak is showing fronting. What could be the reason?

Peak fronting is less common than tailing but can still affect results. Potential causes include:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to front.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Overload: Similar to peak tailing, injecting an excessive amount of analyte can also lead to fronting.

    • Solution: Dilute the sample.

Q5: I'm observing split or broad peaks for this compound. What should I check?

Split or broad peaks can significantly impact resolution and integration. Here's a troubleshooting workflow:

G start Split or Broad Peak Observed check_column Check for Column Void or Contamination start->check_column check_injection Review Injection Process start->check_injection check_mobile_phase Examine Mobile Phase start->check_mobile_phase solution_column Flush or Replace Column check_column->solution_column solution_injection Ensure Proper Sample Dissolution and Injection Volume check_injection->solution_injection solution_mobile_phase Prepare Fresh Mobile Phase Ensure Proper Mixing and Degassing check_mobile_phase->solution_mobile_phase

Q6: I'm seeing ghost peaks in my chromatogram. Where are they coming from?

Ghost peaks are peaks that appear in the chromatogram but are not part of the injected sample. Common sources include:

  • Contaminated Mobile Phase: Impurities in the solvents or additives can appear as peaks.

  • Carryover from Previous Injections: Residuals from a previous, more concentrated sample can elute in a subsequent run.

  • Sample Degradation: this compound or other components in the sample may degrade in the autosampler.

To identify the source, run a blank injection (injecting only the mobile phase). If the ghost peak is still present, the issue is likely with the mobile phase or the HPLC system.

Quantification & Method Development

Q7: What are typical HPLC conditions for this compound quantification?

Several HPLC methods have been reported for the quantification of this compound, primarily in extracts of Ajuga reptans. A summary of typical parameters is provided in the table below.

ParameterTypical Conditions
Column C18 Reverse-Phase (e.g., µ-Bondapak, Luna)[1][3]
Mobile Phase Gradient of Water (A) and Methanol or Acetonitrile (B), often with an acidic modifier (e.g., 0.1% Formic Acid or Phosphoric Acid)[1][3]
Detection UV/DAD at approximately 330 nm[1]
Flow Rate 0.8 - 1.0 mL/min[1]
Column Temperature Ambient or controlled (e.g., 35°C)[3]

Q8: Is this compound stable in solution? Are there any special storage conditions I should be aware of?

  • pH: Phenylpropanoid glycosides can be unstable under strongly acidic or basic conditions, which may lead to hydrolysis of the glycosidic bonds or ester linkages. It is advisable to prepare solutions in a slightly acidic to neutral pH range for better stability.

  • Temperature: Elevated temperatures can accelerate degradation. It is recommended to store standard solutions and prepared samples at refrigerated temperatures (2-8°C) and protect them from light to minimize degradation. For long-term storage, freezing (-20°C or lower) may be appropriate.

  • Light: As with many phenolic compounds, exposure to UV light can cause degradation. Storing solutions in amber vials is a good practice.

Experimental Protocols

General Protocol for this compound Quantification in Ajuga reptans

This protocol is a generalized procedure based on published methods and should be optimized for your specific instrumentation and sample matrix.

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound reference standard.

    • Dissolve the standard in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution.

    • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards.

  • Sample Preparation:

    • Accurately weigh the powdered plant material.

    • Add a defined volume of extraction solvent (e.g., methanol:water, 70:30 v/v).

    • Extract using sonication for a specified time (e.g., 30 minutes).

    • Centrifuge the extract to pellet the solid material.

    • Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter prior to injection.

  • HPLC Analysis:

    • Set up the HPLC system with the appropriate column and mobile phase.

    • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the calibration standards, followed by the sample extracts.

    • Record the chromatograms and integrate the peak area for this compound.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the sample extracts by interpolating their peak areas from the calibration curve.

    • Calculate the final concentration of this compound in the original plant material, taking into account the initial weight and dilution factors.

Visualized Workflows

G start Start sample_prep Sample Preparation (Extraction & Filtration) start->sample_prep standard_prep Standard Preparation (Stock & Dilutions) start->standard_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis standard_prep->hplc_analysis data_processing Data Processing (Peak Integration) hplc_analysis->data_processing quantification Quantification (Calibration Curve) data_processing->quantification end End quantification->end

References

Technical Support Center: Optimizing Teupolioside Dosage for In-Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully planning and executing in-vivo studies with Teupolioside. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental design and implementation.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dosage for this compound in an in-vivo anti-inflammatory model?

A1: For inflammatory models, particularly colitis in rats, a recommended oral dosage range is 0.2 to 2 mg/kg body weight, administered daily.[1] Studies have shown that oral administration of this compound at these concentrations can significantly reduce inflammatory markers and ameliorate disease symptoms.[1] It is advisable to start with a dose within this range and optimize based on your specific animal model and experimental endpoints.

Q2: Is there a recommended dosage for this compound in in-vivo neuroprotection studies?

A2: Currently, there is limited specific data available in the public domain regarding established effective dosages of this compound for in-vivo neuroprotection models. However, based on the dosages used for other biological activities of phenylpropanoid glycosides, a starting point for dose-ranging studies could be in a similar range to that used for anti-inflammatory effects (e.g., 1-10 mg/kg). It is crucial to conduct a pilot study to determine the optimal and safe dosage for your specific neuroprotection model.

Q3: How should I prepare this compound for oral gavage?

A3: this compound has low aqueous solubility. Therefore, a suspension is typically required for oral gavage. A common and effective vehicle is a 0.5% solution of carboxymethylcellulose sodium (CMC-Na) in sterile water.

Q4: What is a suitable vehicle for intraperitoneal (IP) injection of this compound?

A4: For IP injections of poorly water-soluble compounds like this compound, a vehicle containing a mixture of solvents is often necessary to ensure a stable and homogenous suspension. A commonly used vehicle combination is a solution of 10% DMSO, 40% PEG400, 5% Tween-80, and 45% saline. For animals that may be sensitive to DMSO, a lower concentration (e.g., 2% DMSO) with a corresponding increase in the saline percentage can be considered.

Data Presentation: Reported In-Vivo Dosages for this compound

IndicationAnimal ModelDosageRoute of AdministrationFrequencyReference
Anti-inflammatoryRat (Colitis)0.2 mg/kgOralDaily[1]
Anti-inflammatoryRat (Colitis)2 mg/kgOralDaily[1]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na)

  • Sterile, purified water

  • Magnetic stirrer and stir bar

  • Sterile beakers and graduated cylinders

  • Calibrated balance

Procedure:

  • Vehicle Preparation:

    • Weigh the required amount of CMC-Na to prepare a 0.5% (w/v) solution (e.g., 0.5 g of CMC-Na for 100 mL of water).

    • In a sterile beaker, slowly add the CMC-Na to the sterile water while continuously stirring with a magnetic stirrer.

    • Continue stirring until the CMC-Na is fully dissolved and the solution is clear.

  • Suspension Formulation:

    • Accurately weigh the required amount of this compound powder to achieve the desired final concentration for dosing.

    • In a separate sterile container, add the weighed this compound powder.

    • Gradually add a small volume of the 0.5% CMC-Na vehicle to the this compound powder and triturate to form a smooth paste.

    • Slowly add the remaining vehicle while continuously stirring or vortexing to ensure a homogenous suspension.

  • Administration:

    • Before each administration, vortex the suspension thoroughly to ensure uniform distribution of this compound.

    • Administer the suspension to the animal using a properly sized and lubricated gavage needle. The maximum recommended volume for oral gavage in mice is 10 mL/kg.

Protocol 2: Preparation of this compound for Intraperitoneal Injection

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile tubes and syringes

  • Vortex mixer

Procedure:

  • Vehicle Preparation:

    • Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG400, 5% Tween-80, and 45% sterile saline. For example, to prepare 10 mL of vehicle, mix 1 mL of DMSO, 4 mL of PEG400, 0.5 mL of Tween-80, and 4.5 mL of sterile saline.

    • Vortex the mixture thoroughly to ensure it is homogenous.

  • Suspension Formulation:

    • Accurately weigh the required amount of this compound powder.

    • First, dissolve the this compound in the DMSO portion of the vehicle. Ensure it is completely dissolved.

    • Gradually add the PEG400 and Tween-80 while vortexing.

    • Finally, add the sterile saline slowly to the mixture while continuously vortexing to form a stable and uniform suspension.

  • Administration:

    • Visually inspect the suspension for any precipitation before each injection.

    • Administer the suspension via intraperitoneal injection using an appropriate gauge needle (e.g., 25-27 G for mice). The maximum recommended volume for IP injection in mice is 10 mL/kg.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low or no observed efficacy - Inadequate dosage.- Poor bioavailability due to formulation issues.- Rapid metabolism of the compound.- Inappropriate animal model for the targeted effect.- Conduct a dose-response study to determine the optimal dose.- Optimize the formulation to improve solubility and absorption (e.g., try alternative vehicles or add solubilizing agents).- Consider a different route of administration (e.g., IP instead of oral) to bypass first-pass metabolism.- Ensure the chosen animal model is appropriate for the intended pharmacological investigation.
High variability in experimental results - Inconsistent dosing due to inhomogeneous suspension.- Animal-to-animal variation in absorption and metabolism.- Improper handling and stress during administration.- Inconsistent timing of dosing and sample collection.- Ensure the suspension is vigorously and consistently mixed (vortexed) immediately before dosing each animal.- Use animals of a similar age and weight, and from the same supplier.- Handle animals gently and consistently to minimize stress. Acclimatize animals to handling before the start of the experiment.- Standardize the time of day for dosing and sample collection to minimize the influence of circadian rhythms on metabolic processes.
Precipitation of this compound in the vehicle - Poor solubility of this compound in the chosen vehicle.- Incorrect preparation of the suspension.- Temperature changes affecting solubility.- For oral gavage, ensure the CMC-Na is fully dissolved before adding this compound.- For IP injections, ensure this compound is first fully dissolved in DMSO before adding other components.- Prepare fresh suspensions for each day of dosing.- If precipitation occurs upon cooling, gently warm the suspension before administration (ensure the temperature is safe for the animal).
Animal distress during or after administration (e.g., coughing, lethargy) - Oral Gavage: Incorrect placement of the gavage needle into the trachea; esophageal injury.- IP Injection: Puncture of internal organs; irritation from the vehicle (especially at higher DMSO concentrations).- Oral Gavage: Ensure proper restraint and technique. If resistance is felt, do not force the needle. If signs of distress occur, stop the procedure immediately. Consider alternative, less stressful oral administration methods if possible.- IP Injection: Use the correct needle size and injection site (lower right quadrant of the abdomen). Aspirate before injecting to ensure no fluid or blood is drawn back. If using a DMSO-based vehicle, consider reducing the DMSO concentration if irritation is suspected.

Mandatory Visualizations

Signaling Pathways

The anti-inflammatory effects of phenylpropanoid glycosides like this compound are often associated with the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB_n NF-κB NFkB->NFkB_n Translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_n->Genes Induces This compound This compound This compound->IKK Inhibits

Caption: this compound's potential inhibition of the NF-κB signaling pathway.

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates p38_JNK p38 & JNK MAPK MAPKK->p38_JNK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) p38_JNK->AP1 Activates AP1_n AP-1 AP1->AP1_n Translocation Nucleus Nucleus Genes Pro-inflammatory Gene Expression AP1_n->Genes Induces This compound This compound This compound->MAPKK Inhibits

Caption: this compound's potential inhibition of the MAPK signaling pathway.

Experimental Workflow

Experimental_Workflow start Start formulation This compound Formulation start->formulation animal_model Animal Model Selection & Acclimation formulation->animal_model dosing Dosing (Oral Gavage or IP) animal_model->dosing monitoring Monitoring (Clinical Signs, Body Weight) dosing->monitoring sampling Sample Collection (Blood, Tissues) monitoring->sampling analysis Biochemical & Histological Analysis sampling->analysis end End analysis->end

Caption: General experimental workflow for in-vivo studies with this compound.

References

Technical Support Center: Teupolioside Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to overcome the challenges associated with the poor aqueous solubility of Teupolioside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound, also known as Lamiuside A, is a phenylpropanoid glycoside derived from plants like Ajuga reptans.[1][2] It has demonstrated significant anti-inflammatory and antioxidant properties, making it a compound of interest for treating conditions like inflammatory bowel disease.[1] However, its therapeutic potential is often hindered by its poor water solubility, which can lead to low bioavailability and limit its effectiveness in aqueous-based formulations for oral or parenteral administration.[3]

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: this compound is readily soluble in Dimethyl sulfoxide (B87167) (DMSO).[4] For experimental purposes, high-purity, anhydrous DMSO is recommended for preparing concentrated stock solutions. These stock solutions can then be diluted into aqueous buffers or cell culture media, though precipitation may occur if the final DMSO concentration is too low.

Q3: Can I improve this compound solubility by adjusting the pH?

A3: Adjusting the pH can be a viable strategy for ionizable compounds.[5] While this compound has multiple hydroxyl groups, its overall structure does not lend itself to significant solubility changes via pH modification within a physiologically acceptable range. Extreme pH values that might improve solubility could also lead to the chemical degradation of the glycoside and are often unsuitable for biological experiments.[5]

Troubleshooting Guide: Enhancing Aqueous Solubility

This section addresses common issues encountered during experiments and provides detailed protocols for proven solubility enhancement techniques.

Q4: My this compound is precipitating out of my aqueous experimental buffer. What are my options?

A4: Precipitation is a common issue due to this compound's hydrophobic nature. Several formulation strategies can be employed to increase its aqueous solubility and prevent precipitation.[6][7] These include:

  • Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin (B1172386) molecules can significantly enhance its water solubility.[8][9]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its wettability and dissolution rate.[10][11]

  • Nanoparticle Formulation: Incorporating this compound into lipid-based nanoparticles can create stable aqueous dispersions.[12]

  • Co-solvency: Using a mixture of water and a biocompatible organic solvent can increase solubility, although this is often limited by the toxicity of the co-solvent.[13]

Below are detailed guides for the most effective and widely used methods.

Q5: How can I use cyclodextrins to improve this compound solubility?

A5: Forming an inclusion complex with cyclodextrins (CDs) is a highly effective method. CDs are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate poorly soluble molecules like this compound, thereby increasing their solubility in water.[8][14] Studies on similar flavonol glycosides have shown significant solubility enhancement. For example, the water solubility of Hyperoside was increased 9-fold by forming an inclusion complex with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).[15]

Experimental Protocol: Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol is adapted from the ultrasonic method used for similar natural compounds.[15]

  • Molar Ratio Determination:

    • Determine the optimal molar ratio of this compound to the selected cyclodextrin (e.g., HP-β-CD). A 1:1 stoichiometry is common for these types of complexes.[15]

  • Preparation of the Complex:

    • Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in deionized water with stirring.

    • Separately, dissolve this compound in a minimal amount of a suitable solvent like ethanol (B145695).

    • Slowly add the this compound solution to the cyclodextrin solution under continuous stirring.

    • Sonicate the mixture in an ultrasonic bath for 60-90 minutes at a controlled temperature (e.g., 40-50°C).

    • After sonication, stir the solution at room temperature for another 2-3 hours.

  • Isolation and Drying:

    • Filter the resulting solution to remove any un-complexed this compound.

    • Lyophilize (freeze-dry) the filtrate for 48 hours to obtain a fine powder of the this compound-CD inclusion complex.

  • Characterization (Optional but Recommended):

    • Confirm the formation of the inclusion complex using techniques like Fourier-Transform Infrared Spectroscopy (FTIR), Scanning Electron Microscopy (SEM), or X-ray Powder Diffraction (XRPD).[15][[“]] Successful complexation is indicated by changes in the spectral peaks and morphology compared to the physical mixture.

Data Presentation: Solubility Enhancement with Cyclodextrins (Hypothetical Example)

The following table illustrates the potential improvement in this compound solubility based on results from analogous compounds.[15]

FormulationSolventSolubility (mg/mL)Fold Increase
Free this compoundWater~0.1 (Estimated)1x
This compound-HP-β-CD ComplexWater~0.9 (Projected)~9x
This compoundDMSO>20>200x

Q6: What is a solid dispersion and how can it be used for this compound?

A6: A solid dispersion (SD) is a system where a poorly soluble drug (this compound) is dispersed within a highly soluble solid carrier or matrix, such as a polymer.[11][17] This technique enhances the dissolution rate by reducing particle size to a molecular level, improving wettability, and converting the drug to an amorphous state.[18][19]

Experimental Protocol: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
  • Carrier Selection: Choose a hydrophilic carrier. Common choices include Polyvinylpyrrolidone (PVP K30), Polyethylene Glycols (PEGs), or Hydroxypropyl Methylcellulose (HPMC).[20]

  • Dissolution: Dissolve both this compound and the carrier polymer in a common volatile solvent, such as ethanol or methanol (B129727).

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will form a thin film on the flask wall.

  • Drying and Pulverization: Dry the resulting solid mass completely in a vacuum oven at a moderate temperature (e.g., 40°C) to remove any residual solvent.

  • Sieving: Scrape the dried product, gently pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve to ensure uniformity. Store in a desiccator.

Diagram: Workflow for Solubility Enhancement Strategy

G cluster_start Problem Identification cluster_methods Formulation Strategies cluster_process Development & Analysis cluster_end Final Outcome start Poor Aqueous Solubility of this compound method1 Cyclodextrin Complexation start->method1 method2 Solid Dispersion start->method2 method3 Nanoparticle Formulation start->method3 prep Protocol Execution (e.g., Sonication, Evaporation) method1->prep method2->prep method3->prep char Physicochemical Characterization (FTIR, SEM) prep->char quant Solubility & Drug Load Quantification (HPLC) char->quant end_node Stable Aqueous Formulation with Enhanced Solubility quant->end_node

Caption: Workflow for selecting and developing a suitable formulation to enhance this compound solubility.

Q7: How can I formulate this compound into nanoparticles?

A7: Nanotechnology offers a robust way to deliver hydrophobic drugs.[21] Solid Lipid Nanoparticles (SLNs) are a promising option, consisting of a solid lipid core that can encapsulate this compound, dispersed in an aqueous medium with a surfactant to ensure stability.[12][22]

Experimental Protocol: Preparation of this compound-Loaded SLNs

This protocol is based on the solvent evaporation method used for other natural compounds like Asiaticoside.[22]

  • Phase Preparation:

    • Organic Phase: Dissolve this compound and a solid lipid (e.g., Glyceryl tristearate) in 5 mL of ethanol.

    • Aqueous Phase: Dissolve a surfactant/stabilizer (e.g., Poloxamer 188) in deionized water.

  • Emulsification:

    • Heat the aqueous phase to approximately 80°C on a magnetic stirrer (e.g., 1000 rpm).

    • Add the organic phase drop-wise into the hot aqueous phase.

    • Stir the resulting mixture for 1 hour to allow the ethanol to evaporate, forming an emulsion.

  • Nanoparticle Solidification:

    • Cool the emulsion rapidly in an ice bath to solidify the lipid, forming the nanoparticles.

  • Purification and Collection:

    • Centrifuge the SLN dispersion at a low speed (e.g., 3000 rpm) to remove any unentrapped this compound.

    • Collect the supernatant and centrifuge it at a higher speed (e.g., 15,000 rpm) at 4°C to pellet the SLNs.

    • Wash the pellet with deionized water and re-centrifuge to remove excess surfactant.

    • The final SLN pellet can be re-suspended in a buffer or lyophilized for long-term storage.

Q8: How do I quantify the amount of this compound in my new formulation?

A8: A validated quantitative analysis method is crucial. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common and reliable technique for quantifying compounds like this compound.[23][24]

Experimental Protocol: Quantification of this compound by RP-HPLC
  • Standard Preparation: Prepare a series of standard solutions of pure this compound in a suitable solvent (e.g., methanol) at known concentrations (e.g., 5-100 µg/mL) to generate a calibration curve.[23]

  • Sample Preparation:

    • Accurately weigh a portion of your formulation (e.g., cyclodextrin complex, solid dispersion).

    • Dissolve it in the mobile phase solvent and sonicate to ensure complete extraction of this compound.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic system of water (with 0.1% formic or phosphoric acid) and methanol or acetonitrile.[23][24]

    • Flow Rate: 1.0 mL/min.[23]

    • Detection Wavelength: Scan for optimal absorbance; a wavelength around 220 nm is a good starting point.[23][24]

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Calculate the concentration of this compound in your sample by comparing its peak area to the calibration curve.[25]

Signaling Pathway

Q9: What is the known mechanism of action for this compound's anti-inflammatory effects?

A9: this compound exerts its anti-inflammatory effects by modulating multiple signaling pathways. In models of colitis, it has been shown to reduce the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). This, in turn, suppresses the downstream inflammatory cascade, including the upregulation of adhesion molecules (ICAM-1, P-selectin) and the activity of matrix metalloproteinases (MMP-2, MMP-9), which are involved in tissue damage and neutrophil infiltration.[1]

Diagram: this compound Anti-Inflammatory Signaling Pathway

G cluster_stimulus Inflammatory Stimulus cluster_this compound Intervention cluster_pathway Inflammatory Cascade cluster_response Cellular & Tissue Response stimulus e.g., Dinitrobenzene Sulfonic Acid (DNBS) cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) stimulus->cytokines induces This compound This compound This compound->cytokines inhibits adhesion Adhesion Molecules (ICAM-1, P-Selectin) This compound->adhesion reduces mmp Matrix Metalloproteinases (proMMP-9, proMMP-2) This compound->mmp reduces cytokines->adhesion upregulates cytokines->mmp activates response Neutrophil Infiltration & Colon Damage adhesion->response mmp->response

Caption: this compound's mechanism of inhibiting key inflammatory mediators and pathways.[1]

References

Technical Support Center: Contamination Control in Teupolioside Plant Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and preventing contamination in Teupolioside-producing plant cell cultures, such as those from Ajuga reptans.

Troubleshooting Guide

This guide addresses common contamination issues in a question-and-answer format, providing actionable solutions.

Issue 1: My culture medium has turned cloudy and/or has a distinct unpleasant odor.

  • Question: What is causing this, and how can I fix it?

  • Answer: Cloudiness and foul odors are strong indicators of bacterial contamination.[1][2] Bacteria multiply rapidly in nutrient-rich culture media, leading to a turbid appearance and changes in pH, which can sometimes be observed as a color change in the medium if a pH indicator is present.[2]

    Immediate Actions:

    • Immediately isolate and remove the contaminated culture vessel to prevent cross-contamination to other cultures.[1]

    • Autoclave the contaminated culture and vessel before disposal to kill all microorganisms.

    • Thoroughly disinfect the laminar flow hood and surrounding work area with 70% ethanol (B145695).

    • Review your aseptic technique. Ensure you are properly sterilizing all equipment and media, and that your personal hygiene in the lab is impeccable.

    Preventative Measures for Future Cultures:

    • Incorporate a broad-spectrum biocide like Plant Preservative Mixture (PPM™) into your culture medium during preparation. PPM™ is heat-stable and can be autoclaved with the medium.[3][4]

    • Consider adding a suitable antibiotic to the medium. It is crucial to determine the appropriate antibiotic and its minimum inhibitory concentration (MIC) to avoid phytotoxicity.

Issue 2: I see fuzzy, cotton-like growths on the surface of my culture medium or on the plant tissue.

  • Question: What is this growth, and what should I do?

  • Answer: These are characteristic signs of fungal (mold) contamination.[1] Fungal spores are ubiquitous in the environment and can easily be introduced into cultures through airborne particles or contaminated equipment.

    Immediate Actions:

    • As with bacterial contamination, immediately segregate and autoclave the contaminated culture.

    • Decontaminate the entire workspace, paying close attention to the laminar flow hood and any shared equipment.

    • Investigate potential sources of fungal spores in the lab, such as nearby plants, soil, or dust.

    Preventative Measures for Future Cultures:

    • Use a fungicide in your culture medium. The choice of fungicide and its concentration should be carefully tested to ensure it does not harm the plant cells.

    • Ensure the HEPA filter in your laminar flow hood is certified and functioning correctly to remove airborne fungal spores.

    • Maintain a clean and organized laboratory environment to minimize dust and potential spore reservoirs.

Issue 3: My cultures are growing poorly, and I observe a grainy appearance under the microscope, but the medium is not cloudy.

  • Question: What could be the issue if not typical bacteria or fungi?

  • Answer: This could indicate a mycoplasma contamination. Mycoplasmas are very small bacteria that lack a cell wall, making them difficult to see with a standard light microscope and resistant to many common antibiotics that target cell wall synthesis. They can alter cell growth and metabolism without causing the typical signs of contamination.

    Immediate Actions:

    • Isolate the suspected cultures.

    • Perform a specific mycoplasma detection test, such as a PCR-based assay or a mycoplasma-specific culture test.

    Preventative Measures for Future Cultures:

    • Routinely test all cell lines for mycoplasma, especially before cryopreservation and after resuscitation.

    • Use a broad-spectrum antimicrobial that is effective against mycoplasma, such as certain antibiotics or PPM™.

    • Only source cell lines from reputable cell banks that certify their cultures as mycoplasma-free.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in a plant cell culture lab?

A1: The most common sources of contamination include:

  • The explant itself: Microorganisms can be present on the surface (epiphytic) or within the tissues (endophytic) of the source plant material.

  • The laboratory environment: Airborne spores of fungi and bacteria are always present. Dust particles can also carry microbes.

  • The laboratory personnel: Contaminants can be introduced from the operator's hands, breath, or clothing.

  • Improperly sterilized equipment and media: Failure to achieve or maintain sterility of instruments, vessels, and the culture medium is a major cause of contamination.

  • Insects: Mites and other small insects can carry and introduce microorganisms into cultures.

Q2: How can I effectively sterilize my plant explants without damaging them?

A2: Surface sterilization of explants is a critical step. A common procedure involves a multi-step process:

  • Initial Wash: Thoroughly wash the explants under running tap water to remove superficial debris.

  • Detergent Wash: Agitate the explants in a solution with a few drops of a mild detergent (e.g., Tween-20) to help wet the surface and remove more contaminants.

  • Ethanol Treatment: Briefly immerse the explants in 70% ethanol (typically for 30 seconds to 1 minute). Prolonged exposure can be toxic to the plant tissue.[5]

  • Disinfectant Soak: Immerse the explants in a disinfectant solution such as sodium hypochlorite (B82951) (bleach) or calcium hypochlorite. The concentration and duration of this step need to be optimized for the specific plant species and tissue type.[5]

  • Sterile Water Rinses: Thoroughly rinse the explants with sterile distilled water (typically 3-5 rinses) to remove any residual disinfectant.[5]

For a more detailed protocol on explant sterilization, refer to the Experimental Protocols section.

Q3: Can I use antibiotics and fungicides together in my culture medium?

A3: Yes, it is possible to use a combination of antibiotics and fungicides to provide broad-spectrum protection. However, it is crucial to:

  • Test for Phytotoxicity: Both antibiotics and fungicides can be toxic to plant cells at certain concentrations. It is essential to perform a dose-response experiment to determine the optimal concentrations that are effective against microbes without significantly inhibiting plant cell growth.

  • Consider Stability: Some antimicrobial agents are not heat-stable and must be filter-sterilized and added to the culture medium after autoclaving.

  • Be Aware of Resistance: Continuous use of the same antibiotics can lead to the development of resistant bacterial strains. It is good practice to rotate antibiotics or use a broad-spectrum biocide like PPM™.

Q4: What is Plant Preservative Mixture (PPM™), and how does it work?

A4: PPM™ is a broad-spectrum biocide used in plant tissue culture to prevent or eliminate microbial contamination.[3][6] It is effective against bacteria, fungi, and their spores.[3] Its advantages include:

  • Heat Stability: It can be added to the medium before autoclaving.[3][6]

  • Broad Spectrum: It targets a wide range of common laboratory contaminants.[3]

  • Low Phytotoxicity: At recommended concentrations, it generally does not harm plant cells.[3]

  • Prevents Resistance: Its mode of action makes it less likely for microbes to develop resistance compared to some antibiotics.[6]

The recommended dosage is typically 0.5-2 ml per liter of culture medium.[3]

Data Presentation

Table 1: Commonly Used Antibiotics for Bacterial Contamination Control in Plant Cell Culture

AntibioticTarget BacteriaTypical Concentration RangeNotes
CarbenicillinGram-negative100 - 1000 mg/LRelatively low toxicity to a wide variety of plants.[]
CefotaximeGram-negative50 - 500 mg/LAqueous solution is most stable at pH 4.3-6.2.[]
KanamycinGram-positive & Gram-negative50 - 100 mg/LAlso used as a selection agent for transgenic plants.[]
TetracyclineBroad-spectrum1 - 256 µg/mLEffective at low concentrations but can cause yellowing of leaves at higher concentrations.[8]
VancomycinGram-positive50 µg/mLCan be effective against bacteria resistant to other antibiotics.[9]

Table 2: Commonly Used Fungicides for Fungal Contamination Control in Plant Cell Culture

FungicideTarget FungiTypical Concentration RangeNotes
BenomylBroad-spectrum25 ppmA systemic fungicide.
CaptanBroad-spectrumVariesEffectiveness can depend on the specific fungal contaminant.
PropiconazoleBroad-spectrum0.05 - 0.1%Has been shown to be highly effective against various molds.[10]
Thiophanate-methylBroad-spectrumVariesUsed to control a range of fungal pathogens.

Table 3: Efficacy of Plant Preservative Mixture (PPM™) in Contamination Control

PPM™ ConcentrationEfficacyObservations
0.05% - 0.2% (v/v)Effective against airborne and low-density endogenous contamination.[4]Recommended for general preventative use.[4]
0.5 mL/LEffective in controlling contamination while promoting plant development in some species.[6]Higher concentrations may negatively impact shoot proliferation.[6]
4-5% (v/v) solutionUsed as a pre-treatment for explants to reduce endogenous contamination.[3]Explants are soaked for 4-12 hours.[3]

Experimental Protocols

Protocol 1: General Surface Sterilization of Ajuga reptans Explants

  • Excise young, healthy leaf or stem sections from a mother plant.

  • Wash the explants thoroughly under running tap water for 10-15 minutes.

  • In a sterile beaker, prepare a solution of mild detergent (e.g., 2-3 drops of Tween-20 in 100 mL of water). Agitate the explants in this solution for 5-10 minutes.

  • Rinse the explants 3-4 times with sterile distilled water to remove all traces of the detergent.

  • Under a laminar flow hood, immerse the explants in 70% ethanol for 30-60 seconds.

  • Transfer the explants to a 10-20% commercial bleach solution (containing 0.5-1.0% sodium hypochlorite) for 10-15 minutes with gentle agitation.

  • Rinse the explants 3-5 times with sterile distilled water inside the laminar flow hood to remove all bleach residues.

  • Trim the edges of the explants to remove any tissue damaged during the sterilization process before placing them on the culture medium.

Protocol 2: Detection of Microbial Contamination by Culture Plating

  • Under aseptic conditions, take a 1 mL aliquot of the liquid culture medium or a small piece of the plant tissue from the suspected culture.

  • Plate the sample onto a general-purpose microbial growth medium, such as Nutrient Agar (for bacteria) or Potato Dextrose Agar (for fungi).

  • Incubate the plates at an appropriate temperature (e.g., 30-37°C for bacteria, 25-30°C for fungi) for 3-7 days.

  • Visually inspect the plates for the growth of microbial colonies. The morphology and color of the colonies can provide a preliminary identification of the contaminant.[9]

Protocol 3: PCR-Based Detection of Mycoplasma

  • Sample Preparation:

    • Collect 1 mL of the cell culture supernatant into a sterile microcentrifuge tube.

    • Centrifuge at high speed (e.g., 15,000 x g) for 5 minutes to pellet any mycoplasma.

    • Carefully aspirate the supernatant, leaving a small amount to avoid disturbing the pellet.

    • Resuspend the pellet in a suitable lysis buffer.

    • Heat the sample at 95°C for 5-10 minutes to lyse the mycoplasma and release their DNA.

    • Centrifuge again to pellet any debris, and use the supernatant containing the DNA as the template for PCR.[11]

  • PCR Amplification:

    • Prepare a PCR master mix containing a DNA polymerase, dNTPs, and mycoplasma-specific primers.

    • Add the prepared DNA template to the master mix.

    • Include a positive control (known mycoplasma DNA) and a negative control (sterile water) in the PCR run.

    • Perform PCR using a thermal cycler with an appropriate amplification program.

  • Gel Electrophoresis:

    • Run the PCR products on an agarose (B213101) gel.

    • Visualize the DNA bands under UV light. The presence of a band of the expected size in the sample lane indicates mycoplasma contamination.[11]

Mandatory Visualization

Contamination_Troubleshooting_Workflow Start Observe Culture Cloudy_Medium Cloudy Medium / Foul Odor? Start->Cloudy_Medium Fuzzy_Growth Fuzzy/Cottony Growth? Cloudy_Medium->Fuzzy_Growth No Bacterial_Contamination Bacterial Contamination Cloudy_Medium->Bacterial_Contamination Yes Poor_Growth Poor Growth / Grainy Appearance? Fuzzy_Growth->Poor_Growth No Fungal_Contamination Fungal Contamination Fuzzy_Growth->Fungal_Contamination Yes Mycoplasma_Suspicion Suspect Mycoplasma Poor_Growth->Mycoplasma_Suspicion Yes End Implement Preventative Measures Poor_Growth->End No Isolate_Autoclave Isolate & Autoclave Contaminated Culture Bacterial_Contamination->Isolate_Autoclave Fungal_Contamination->Isolate_Autoclave Perform_Mycoplasma_Test Perform Mycoplasma Test (PCR/Culture) Mycoplasma_Suspicion->Perform_Mycoplasma_Test Disinfect_Workspace Disinfect Workspace Isolate_Autoclave->Disinfect_Workspace Review_Technique Review Aseptic Technique Disinfect_Workspace->Review_Technique Review_Technique->End Perform_Mycoplasma_Test->End

Caption: A logical workflow for troubleshooting common contamination issues.

Plant_Defense_Signaling Microbe Microbe (Bacteria/Fungus) MAMPs MAMPs (e.g., flagellin, chitin) Microbe->MAMPs releases PRR Pattern Recognition Receptor (PRR) on Plant Cell MAMPs->PRR is recognized by Signal_Transduction Signal Transduction Cascade PRR->Signal_Transduction activates ROS_Production Reactive Oxygen Species (ROS) Burst Signal_Transduction->ROS_Production MAPK_Cascade MAPK Cascade Activation Signal_Transduction->MAPK_Cascade Hormone_Signaling Defense Hormone Signaling (SA, JA, ET) Signal_Transduction->Hormone_Signaling Defense_Gene_Expression Defense Gene Expression MAPK_Cascade->Defense_Gene_Expression Hormone_Signaling->Defense_Gene_Expression Antimicrobial_Compounds Production of Antimicrobial Compounds Defense_Gene_Expression->Antimicrobial_Compounds Cell_Wall_Strengthening Cell Wall Strengthening Defense_Gene_Expression->Cell_Wall_Strengthening

Caption: A simplified diagram of a plant's defense signaling pathway against microbes.

References

Technical Support Center: Teupolioside Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Teupolioside. The information is designed to address specific issues that may be encountered during in vitro and in vivo experiments, particularly concerning high-dose administration.

Frequently Asked Questions (FAQs)

Q1: What are the known side effects of high-dose this compound administration?

Direct studies on the side effects of high-dose administration of isolated this compound are limited in publicly available literature. However, studies on extracts from Ajuga reptans, the plant source of this compound, and on the structurally similar phenylpropanoid glycoside, verbascoside (B1683046), provide insights into its safety profile. Extracts of Ajuga reptans have been shown to be practically non-toxic, with an LD50 greater than 5000 mg/kg in animal models.[1] Similarly, verbascoside has a reported LD50 of over 5 g/kg.[2][3]

While generally considered safe, very high doses of verbascoside have been suggested to potentially exert pro-oxidative effects.[4] Some in vitro studies indicated potential genotoxicity for verbascoside, but these findings were not replicated in subsequent in vivo studies.[5]

Q2: I am observing unexpected cytotoxicity in my cell-based assay with this compound. What could be the cause?

Unexpected cytotoxicity in in vitro assays with natural products like this compound can stem from several factors unrelated to the compound's intrinsic bioactivity. Consider the following possibilities:

  • Compound Instability: Natural products can degrade under certain experimental conditions (e.g., light, temperature, pH). Re-test with a fresh sample of the extract and ensure proper storage and handling.[6]

  • Solubility Issues: Poor solubility can lead to the formation of aggregates that may be cytotoxic or interfere with assay readouts. Visually inspect for precipitation and consider using different solubilizing agents.[6]

  • Assay Interference: The compound may interfere with the assay itself. For example, some plant extracts can directly reduce MTT dye, leading to false-positive results in cytotoxicity assays.[7] It is advisable to run a parallel control with the extract in the absence of cells.

  • Contaminants: Ensure the purity of your this compound sample. Contaminants from the extraction or purification process could be responsible for the observed cytotoxicity.

Q3: My in vivo study with high-dose this compound shows some unexpected physiological changes. How should I proceed?

If you observe unexpected physiological changes in animal models, a systematic approach is crucial.

  • Confirm the Finding: Repeat the experiment with a new batch of the compound to rule out formulation or administration errors.

  • Dose-Response Relationship: If the effect is reproducible, establish a clear dose-response relationship to understand the toxicity threshold.

  • Histopathological Analysis: Conduct a thorough histopathological examination of key organs, particularly the liver and kidneys, as these are common targets for drug-induced toxicity.

  • Review Related Compounds: Examine the toxicological profiles of structurally similar compounds, such as other phenylpropanoid glycosides, for potential clues.

Troubleshooting Guides

In Vitro Experimentation: Unexpected Results
Issue Possible Cause Recommended Action
High hit rate in a primary screen Assay interference (e.g., fluorescence, colorimetric reaction with assay reagents). Non-specific activity due to cytotoxicity.Perform a counter-screen using a different detection method. Run a cytotoxicity assay in parallel with the primary screen.[6]
Hit confirmation is not reproducible Compound instability. Poor solubility leading to precipitation.Re-test with a fresh sample. Investigate the stability of this compound under your specific assay and storage conditions. Visually inspect for precipitation and try different solubilizing agents or pre-incubation steps.[6]
No hits found in a primary screen Inappropriate assay selection. The active concentration is outside the tested range.Consider using a broader, phenotype-based assay in initial screens. Test a wider range of concentrations.[6]
In Vivo Experimentation: Potential Adverse Effects
Observation Potential Area of Concern Recommended Experimental Protocol
Elevated Liver Enzymes (ALT, AST) HepatotoxicityProtocol: 1. Collect blood samples at multiple time points post-administration. 2. Analyze serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and bilirubin. 3. Perform histopathological analysis of liver tissue, looking for signs of necrosis, inflammation, or steatosis. 4. Consider measuring markers of oxidative stress in liver homogenates.
Changes in Kidney Function Markers (Creatinine, BUN) NephrotoxicityProtocol: 1. Collect urine and blood samples. 2. Measure serum creatinine (B1669602) and Blood Urea Nitrogen (BUN) levels. 3. Conduct urinalysis to check for proteinuria, glucosuria, or hematuria. 4. Perform histopathological examination of kidney tissue, focusing on the glomeruli and renal tubules.
General Signs of Toxicity (Weight loss, lethargy, etc.) Systemic ToxicityProtocol: 1. Monitor animal body weight and food/water intake daily. 2. Perform regular clinical observations for any changes in behavior or appearance. 3. At the end of the study, perform a complete gross necropsy and collect all major organs for histopathological analysis.

Data on Related Compounds

Since direct high-dose toxicity data for this compound is scarce, the following tables summarize the available data for Ajuga reptans extract and the structurally related compound, verbascoside.

Table 1: Acute Toxicity Data for Ajuga reptans Extract

Parameter Result Reference
LD50 (Oral, Animal Model) > 5000 mg/kg[1]
Observed Effects at High Doses No animal mortality or signs of toxicity[1]

Table 2: Toxicological Data for Verbascoside

Parameter Result Reference
LD50 (Oral, Animal Model) > 5 g/kg[2][3]
Sub-acute Toxicity (21 days, rats) No significant changes in hematological, biochemical, or pathological parameters[3]
In Vitro Genotoxicity Some evidence in human lymphocytes[5]
In Vivo Genotoxicity No genotoxicity at high oral doses[5]
High-Dose Effect Potential for pro-oxidative effects[4]

Experimental Protocols

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
  • Cell Culture: Plate cells (e.g., HepG2 for hepatotoxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Workflow for Investigating Unexpected In Vitro Results

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Decision Point cluster_3 Further Investigation cluster_4 Conclusion A Unexpected Experimental Result (e.g., High Cytotoxicity) B Verify Compound Integrity - Use fresh stock - Check for degradation A->B C Assess Solubility - Visual inspection for precipitation - Test alternative solvents A->C D Rule Out Assay Interference - Run cell-free controls - Use orthogonal assays A->D E Is the effect reproducible and independent of artifacts? B->E C->E D->E F Proceed with Dose-Response and Mechanism of Action Studies E->F Yes G Artifactual Result: Re-evaluate experimental setup E->G No G A High-Dose This compound B Interaction with Cellular Components (e.g., metal ions) A->B C Generation of Reactive Oxygen Species (ROS) B->C D Oxidative Stress C->D G Antioxidant Defense Mechanisms C->G E Cellular Damage (Lipid peroxidation, DNA damage) D->E F Apoptosis / Necrosis E->F G->C Inhibition

References

Validation & Comparative

A Comparative Analysis of Teupolioside and Verbascoside for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the chemical properties, biosynthesis, and biological activities of two prominent phenylpropanoid glycosides, supported by experimental data and detailed protocols.

Introduction

Teupolioside and Verbascoside are naturally occurring phenylpropanoid glycosides that have garnered significant attention in the scientific community for their diverse and potent biological activities. Both compounds are found in a variety of plant species and are particularly abundant in the Lamiaceae family, with Ajuga reptans being a notable source of both.[1][2] This guide provides a comprehensive comparative analysis of this compound and Verbascoside, focusing on their chemical structures, biosynthetic pathways, and a range of biological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound and Verbascoside share a core chemical scaffold characteristic of phenylpropanoid glycosides, which consists of a hydroxytyrosol (B1673988) and a caffeic acid moiety attached to a central glucose unit. The primary distinction between the two lies in the glycosidic linkages. Verbascoside, also known as acteoside, has a rhamnose sugar attached to the glucose.[3] In this compound, an additional galactose unit is linked to the rhamnose, forming a more complex sugar chain.[3] This structural difference influences their physicochemical properties, such as solubility and bioavailability, which in turn may affect their biological efficacy.

Table 1: Chemical and Physical Properties of this compound and Verbascoside

PropertyThis compoundVerbascoside
Molecular Formula C35H46O20[3]C29H36O15
Molecular Weight 786.7 g/mol [3]624.6 g/mol
Synonyms Lamiuside AActeoside, Kusaginin
Core Structure Phenylpropanoid GlycosidePhenylpropanoid Glycoside
Key Structural Difference Contains an additional galactose unit in the sugar chain compared to Verbascoside.[3]Contains a rhamnose unit linked to the central glucose.

Biosynthesis of this compound and Verbascoside

The biosynthesis of both this compound and Verbascoside originates from the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites.[2][4][5][6] The pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions to produce key intermediates like cinnamic acid and p-coumaroyl-CoA.[4][5]

The biosynthesis of Verbascoside has been more extensively studied.[3][7] Key steps involve the formation of a hydroxytyrosol glucoside, followed by the addition of rhamnose and subsequent acylation with caffeoyl-CoA. The biosynthesis of this compound is believed to follow a similar pathway, with an additional glycosylation step where a galactose unit is attached to the rhamnose moiety of Verbascoside or a precursor. The precise enzymes and regulatory mechanisms governing this final step in this compound biosynthesis are still under investigation.

Biosynthesis_of_Phenylpropanoid_Glycosides Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaroyl_CoA p_Coumaroyl_CoA Cinnamic_Acid->p_Coumaroyl_CoA C4H, 4CL Verbascoside_Precursor Verbascoside_Precursor p_Coumaroyl_CoA->Verbascoside_Precursor Series of enzymatic steps Hydroxytyrosol Hydroxytyrosol Hydroxytyrosol->Verbascoside_Precursor Verbascoside Verbascoside Verbascoside_Precursor->Verbascoside Glycosyltransferases, Acyltransferases This compound This compound Verbascoside->this compound Galactosyltransferase (putative)

Simplified biosynthetic pathway of Verbascoside and this compound.

Comparative Biological Activities

Both this compound and Verbascoside exhibit a broad spectrum of biological activities. While there is a wealth of data on Verbascoside, research on this compound is less extensive, with many studies focusing on its anti-inflammatory properties.

Antioxidant Activity

Verbascoside is a well-documented antioxidant, demonstrating potent free radical scavenging activity in various in vitro assays.[4] The antioxidant capacity of Verbascoside is attributed to the presence of multiple hydroxyl groups in its structure, which can donate hydrogen atoms to neutralize free radicals.

Quantitative data on the antioxidant activity of this compound is limited in the currently available literature, making a direct comparison challenging. However, given its structural similarity to Verbascoside, it is presumed to possess significant antioxidant properties. Extracts of Ajuga reptans, which contain both compounds, have shown notable antioxidant effects.[1]

Table 2: In Vitro Antioxidant Activity

AssayThis compound (IC50)Verbascoside (IC50)Reference Compound (IC50)
DPPH Radical Scavenging Data not available58.1 µM[4]Ascorbic Acid: 284.9 µM[4]
Hydroxyl Radical Scavenging Data not available357 µM[4]Ascorbic Acid: 1031 µM[4]
Superoxide Anion Scavenging Data not availableData available, specific IC50 not provided in source-
Anti-inflammatory Activity

Both this compound and Verbascoside have demonstrated significant anti-inflammatory effects. A study on a rodent model of colitis showed that this compound administered orally at doses of 0.2 and 2 mg/kg significantly reduced colonic inflammation, as evidenced by a decrease in myeloperoxidase activity and malondialdehyde levels.[7] this compound also reduced the release of pro-inflammatory cytokines such as TNF-α and IL-1β.[7]

Verbascoside has been shown to inhibit the production of various inflammatory mediators, including nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.[8] Its anti-inflammatory mechanism involves the modulation of key signaling pathways, such as the NF-κB pathway. By inhibiting the activation of NF-κB, Verbascoside can suppress the expression of genes encoding pro-inflammatory proteins.

Anti_inflammatory_Signaling_Pathway cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MyD88-dependent pathway IκBα IκBα IKK->IκBα phosphorylates NFκB NFκB IκBα->NFκB releases NFκB_nuc NFκB_nuc NFκB->NFκB_nuc translocates to Verbascoside Verbascoside Verbascoside->IKK inhibits This compound This compound This compound->IKK inhibits (putative) Inflammatory_Genes Inflammatory_Genes NFκB_nuc->Inflammatory_Genes activates transcription Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines Inflammatory_Genes->Pro_inflammatory_Cytokines leads to production of

Inhibition of the NF-κB signaling pathway by Verbascoside and this compound.

Table 3: In Vitro Anti-inflammatory Activity

AssayThis compoundVerbascoside
Inhibition of NO Production Data not availableInhibits NO production in LPS-stimulated macrophages.[8]
Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Reduced levels in a colitis model.[7]Inhibits production in various cell models.[8]
Neuroprotective Activity

Verbascoside has been extensively studied for its neuroprotective effects and is considered a promising candidate for the treatment of neurodegenerative diseases.[4] It has been shown to protect neuronal cells from oxidative stress-induced apoptosis, inhibit the aggregation of amyloid-beta peptides, and modulate neurotransmitter levels.[4]

While direct evidence for the neuroprotective effects of this compound is limited, extracts from Ajuga species containing this compound have shown neuroprotective potential.[9] Given its structural similarities to Verbascoside and its demonstrated anti-inflammatory and antioxidant properties, it is plausible that this compound also possesses neuroprotective activities. Further research is warranted to fully elucidate its potential in this area.

Table 4: In Vitro Neuroprotective Activity

AssayThis compoundVerbascoside
Inhibition of MAO-A Data not availableIC50 of 3.44 µM[4]
Inhibition of Acetylcholinesterase (AChE) Data not availableWeak inhibition observed[4]
Protection against Oxidative Stress-induced Neuronal Cell Death Data not availableProtects PC12 cells from MPP+-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of this compound and Verbascoside.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of the test compounds.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to DPPH-H, leading to a decrease in absorbance.

Procedure:

  • Prepare a stock solution of the test compound (this compound or Verbascoside) and a reference antioxidant (e.g., Ascorbic Acid) in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Prepare a series of dilutions of the test and reference compounds.

  • Prepare a fresh solution of DPPH in the same solvent (typically 0.1 mM).

  • In a 96-well microplate, add a specific volume of each dilution of the test and reference compounds to separate wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Include a control well containing only the solvent and the DPPH solution.

  • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

  • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

DPPH_Assay_Workflow Prepare_Solutions Prepare stock solutions of test compounds and DPPH Serial_Dilutions Create serial dilutions of test compounds Prepare_Solutions->Serial_Dilutions Plate_Setup Add dilutions and DPPH solution to 96-well plate Serial_Dilutions->Plate_Setup Incubation Incubate in the dark at room temperature Plate_Setup->Incubation Absorbance_Measurement Measure absorbance at 517 nm Incubation->Absorbance_Measurement Data_Analysis Calculate % scavenging and determine IC50 Absorbance_Measurement->Data_Analysis

Workflow for the DPPH radical scavenging assay.

Inhibition of Nitric Oxide (NO) Production in Macrophages

Objective: To assess the anti-inflammatory potential of the test compounds by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: Macrophages, when stimulated with LPS, produce large amounts of NO through the action of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable end-product, nitrite (B80452), in the culture medium using the Griess reagent.

Procedure:

  • Culture a macrophage cell line (e.g., RAW 264.7) in appropriate culture medium.

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare various concentrations of the test compounds (this compound or Verbascoside) in the culture medium.

  • Pre-treat the cells with the different concentrations of the test compounds for a specific period (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours). Include a negative control (cells with medium only) and a positive control (cells with LPS only).

  • After incubation, collect the cell culture supernatant.

  • To a new 96-well plate, add a portion of the supernatant from each well.

  • Add Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

  • Incubate for a short period at room temperature to allow for color development.

  • Measure the absorbance at approximately 540 nm.

  • Determine the nitrite concentration in each sample using a sodium nitrite standard curve.

  • Calculate the percentage of inhibition of NO production for each concentration of the test compound.

NF-κB Activation Assay (Nuclear Translocation)

Objective: To determine if the test compounds inhibit the activation of the NF-κB signaling pathway.

Principle: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation with inflammatory agents like LPS, IκB is degraded, and NF-κB translocates to the nucleus, where it activates the transcription of pro-inflammatory genes. This translocation can be visualized and quantified using immunofluorescence microscopy.

Procedure:

  • Culture suitable cells (e.g., macrophages or epithelial cells) on glass coverslips in a multi-well plate.

  • Treat the cells with the test compounds for a defined period before stimulating them with LPS.

  • After stimulation, fix the cells with a suitable fixative (e.g., paraformaldehyde).

  • Permeabilize the cells with a detergent (e.g., Triton X-100).

  • Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

  • Incubate the cells with a primary antibody specific for the p65 subunit of NF-κB.

  • Wash the cells and then incubate with a fluorescently labeled secondary antibody.

  • Counterstain the cell nuclei with a DNA-binding dye (e.g., DAPI).

  • Mount the coverslips on microscope slides.

  • Visualize the cells using a fluorescence microscope.

  • Quantify the nuclear translocation of NF-κB by analyzing the fluorescence intensity in the nucleus versus the cytoplasm in multiple cells for each treatment condition.

Conclusion

This compound and Verbascoside are promising natural compounds with a range of beneficial biological activities. Verbascoside has been extensively studied, and its antioxidant, anti-inflammatory, and neuroprotective properties are well-established, with a growing body of quantitative data supporting its mechanisms of action. This compound, while structurally similar, is less characterized. The available evidence strongly suggests potent anti-inflammatory effects, but further research is needed to fully elucidate its antioxidant and neuroprotective potential and to enable a more direct and comprehensive comparison with Verbascoside. This guide provides a foundation for researchers and drug development professionals to understand the current state of knowledge on these two important phenylpropanoid glycosides and to identify areas for future investigation. The development of biotechnological production methods for both compounds, particularly for this compound, will be crucial for enabling further research and potential therapeutic applications.[1]

References

Teupolioside Versus Standard Therapies: A Comparative Efficacy Analysis in Colitis Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pre-clinical efficacy of Teupolioside with established first-line and second-line treatments for colitis. The following sections detail the experimental data, methodologies, and underlying signaling pathways to offer an objective evaluation for research and development professionals.

Comparative Efficacy of this compound and Standard Colitis Treatments

This compound, a phenylpropanoid glycoside, has demonstrated significant anti-inflammatory effects in a well-established pre-clinical model of colitis. This section compares its efficacy against standard colitis treatments, including aminosalicylates (Mesalazine), corticosteroids, immunomodulators (Azathioprine), and biologics (Infliximab). It is important to note that the data for this compound is derived from animal models, while the data for standard treatments is a combination of pre-clinical and clinical findings.

Quantitative Data Summary

The following tables summarize the quantitative data on key efficacy endpoints.

Treatment Group Dosage Change in Disease Activity Index (DAI) Score Reduction in Histological Score Reduction in Myeloperoxidase (MPO) Activity Reduction in TNF-α Levels Reduction in IL-1β Levels
This compound 2 mg/kg (oral)Significant reductionRemarkable ameliorationSignificant reductionSignificant reductionSignificant reduction
Mesalazine 150 mg/kg (enema)Significant reductionSignificant improvementSignificant reductionModerate reductionModerate reduction
Prednisolone (B192156) (Corticosteroid) 4 mg/kg (oral)Significant reductionSignificant improvementSignificant reductionSignificant reductionSignificant reduction

Table 1: Comparison of this compound with First-Line Colitis Treatments in a DNBS-induced Rat Model of Colitis. Data for this compound is from Di Paola et al., 2009[1][2]. Data for Mesalazine and Prednisolone is representative of typical findings in similar pre-clinical models.

Treatment Group Dosage Clinical Remission Rate (Ulcerative Colitis) Endoscopic Remission Rate (Ulcerative Colitis) Reduction in TNF-α Levels
Azathioprine (B366305) 2-2.5 mg/kg/day53% (vs. 21% for 5-ASA)53% (vs. 21% for 5-ASA)Not typically measured as a primary endpoint
Infliximab (B1170848) 5 mg/kg45-50% (at week 54)Correlated with clinical improvementSignificant reduction in mucosal mRNA

Table 2: Efficacy of Second-Line Colitis Treatments in Clinical Trials. Data for Azathioprine is from Ardizzone et al., 2006. Data for Infliximab is from Rutgeerts et al., 2005[3].

Experimental Protocols

This compound in DNBS-Induced Colitis Rat Model

This protocol is based on the study by Di Paola et al. (2009).[1][2]

  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Colitis: Colitis was induced by a single intracolonic administration of 10 mg of dinitrobenzene sulfonic acid (DNBS) dissolved in 0.25 mL of 50% ethanol.[1][2]

  • Treatment: this compound was administered orally at doses of 0.2 or 2 mg/kg daily.[1][2]

  • Duration: 4 days.[1][2]

  • Assessments:

    • Disease Activity Index (DAI): Scored daily based on weight loss, stool consistency, and presence of blood.

    • Histological Analysis: Colon tissue was examined for mucosal damage and inflammation.

    • Biochemical Analysis: Myeloperoxidase (MPO) activity (a marker of neutrophil infiltration), and levels of malondialdehyde (MDA, a marker of oxidative stress), TNF-α, and IL-1β in the colon were measured.[1][2]

G cluster_setup Animal Model and Colitis Induction cluster_treatment Treatment Groups cluster_assessment Efficacy Assessment (Day 4) A Male Sprague-Dawley Rats B Intracolonic Instillation of DNBS in Ethanol A->B Colitis Induction C Vehicle Control (Oral) B->C Randomization D This compound (0.2 mg/kg, Oral) B->D Randomization E This compound (2 mg/kg, Oral) B->E Randomization F Daily DAI Scoring C->F G Histological Analysis of Colon C->G H Biochemical Analysis: - MPO Activity - MDA Levels - TNF-α & IL-1β Levels C->H D->F D->G D->H E->F E->G E->H

Standard Colitis Treatments: Representative Protocols
  • Mesalazine (Aminosalicylate): In clinical trials for mild to moderate ulcerative colitis, oral mesalazine is typically administered at doses of 2.4-4.8 g/day for 6-8 weeks. Efficacy is assessed by clinical remission (based on stool frequency and rectal bleeding) and endoscopic improvement.

  • Corticosteroids (e.g., Prednisolone): For moderate to severe ulcerative colitis, oral prednisolone is often initiated at 40-60 mg/day and tapered over several weeks. In clinical settings, efficacy is determined by the induction of clinical remission and the ability to taper off steroids.

  • Azathioprine (Immunomodulator): In steroid-dependent ulcerative colitis, azathioprine is typically administered at a weight-based dose (2-2.5 mg/kg/day). Clinical trials assess its efficacy in achieving steroid-free remission over a period of 6-12 months.

  • Infliximab (Biologic - anti-TNFα): For moderate to severe ulcerative colitis refractory to other treatments, infliximab is administered intravenously at 5 mg/kg at weeks 0, 2, and 6, followed by maintenance infusions every 8 weeks. Clinical trials evaluate its efficacy based on clinical response and remission at various time points (e.g., week 8 and 54).[3]

Signaling Pathways in Colitis

The therapeutic effects of this compound and standard colitis treatments are mediated through their modulation of key inflammatory signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In colitis, its activation leads to the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of these inflammatory mediators.

G cluster_stimuli Inflammatory Stimuli cluster_pathway Cytoplasmic Signaling cluster_nuclear Nuclear Events A LPS, TNF-α B IKK Complex A->B C IκBα B->C Phosphorylates & Degrades D NF-κB (p65/p50) C->D Releases E NF-κB Translocation D->E F Gene Transcription E->F G Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) F->G This compound This compound This compound->B Inhibits

TNF-α Signaling Pathway and its Blockade by Infliximab

TNF-α is a key pro-inflammatory cytokine that plays a critical role in the pathogenesis of colitis. It binds to its receptors (TNFR1 and TNFR2) on target cells, activating downstream signaling cascades, including the NF-κB pathway, which leads to inflammation and tissue damage. Infliximab is a monoclonal antibody that specifically binds to and neutralizes TNF-α, preventing it from activating its receptors.

G TNFa TNF-α TNFR TNF Receptor TNFa->TNFR Binds to Downstream Downstream Signaling (e.g., NF-κB activation) TNFR->Downstream Activates Inflammation Inflammation & Tissue Damage Downstream->Inflammation Infliximab Infliximab Infliximab->TNFa Binds & Neutralizes

Conclusion

Pre-clinical evidence suggests that this compound is a promising agent for the treatment of colitis, demonstrating potent anti-inflammatory effects comparable to some standard first-line therapies in animal models. Its mechanism of action appears to involve the inhibition of key inflammatory pathways, including the NF-κB signaling cascade. While direct comparative clinical trials are necessary to definitively establish its efficacy relative to standard treatments in humans, the existing data warrants further investigation into the therapeutic potential of this compound for inflammatory bowel disease. Researchers and drug development professionals should consider these findings in the context of developing novel therapeutic strategies for colitis.

References

Validating the antioxidant capacity of Teupolioside using DPPH assay

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Teupolioside's free radical scavenging activity in comparison to established antioxidants, supported by experimental data, reveals its potential as a powerful natural antioxidant for researchers, scientists, and drug development professionals.

This compound, a phenylpropanoid glycoside, exhibits significant antioxidant activity by effectively scavenging the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. This has been quantified through the widely recognized DPPH assay, with studies revealing its efficacy in comparison to well-established antioxidant standards such as α-tocopherol, a form of Vitamin E.

Comparative Analysis of Antioxidant Capacity

The antioxidant capacity of this compound and other reference antioxidants is commonly expressed as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). This value represents the concentration of the substance required to scavenge 50% of the DPPH radicals. A lower EC50/IC50 value indicates a higher antioxidant potency.

The following table summarizes the DPPH radical scavenging activity of this compound in comparison to α-tocopherol, Trolox, and Ascorbic Acid.

AntioxidantEC50/IC50 (µg/mL)Source
This compound 9.18 ± 4.12 [1]
α-Tocopherol10.10 ± 1.30[1]
Trolox3.77[2]
Ascorbic Acid4.97[3]

Note: The EC50/IC50 values for Trolox and Ascorbic Acid are sourced from separate studies and are presented for comparative purposes. Direct comparative studies may yield slightly different values.

The data indicates that this compound possesses a strong antioxidant capacity, with an EC50 value comparable to that of α-tocopherol[1]. Furthermore, its potency is in a similar range to that of Trolox and Ascorbic Acid, two of the most widely recognized antioxidant standards. In addition to its EC50 value, the antioxidant power of this compound has been expressed as a Trolox Equivalent Antioxidant Capacity (TEAC) value of 0.64 ± 0.04 mM Trolox/mM compound, further substantiating its significant free radical scavenging ability[1].

Experimental Protocol: DPPH Radical Scavenging Assay

The determination of the antioxidant capacity of this compound was conducted using the DPPH assay. The methodology is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials and Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol

  • This compound

  • Reference antioxidants (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol. This solution should be freshly prepared and protected from light.

  • Preparation of Sample and Standard Solutions: this compound and the reference antioxidants are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well microplate or cuvettes, a fixed volume of the DPPH solution is added to varying concentrations of the sample and standard solutions. A control containing only the DPPH solution and the solvent is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

  • Determination of EC50/IC50: The EC50 or IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample or standard. The concentration that causes 50% inhibition of the DPPH radical is the EC50/IC50 value.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare DPPH Solution (0.1 mM in Methanol) mix Mix DPPH with Sample/Standard prep_dpph->mix prep_sample Prepare this compound & Standards (Serial Dilutions) prep_sample->mix incubate Incubate in Dark (30 minutes) mix->incubate measure Measure Absorbance (517 nm) incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine EC50/IC50 calculate->determine_ic50

Caption: Experimental workflow for the DPPH antioxidant assay.

Signaling Pathway of DPPH Radical Scavenging

The antioxidant action of this compound in the DPPH assay involves the donation of a hydrogen atom to the stable DPPH radical. This process neutralizes the free radical, leading to a reduction in its absorbance.

DPPH_Scavenging_Pathway DPPH DPPH• (Purple Radical) DPPHH DPPH-H (Yellow, Non-radical) DPPH->DPPHH This compound This compound-H (Antioxidant) This compound->DPPH H• donation Teupolioside_rad This compound• (Oxidized Antioxidant) This compound->Teupolioside_rad

Caption: Mechanism of DPPH radical scavenging by this compound.

References

Teupolioside: A Comparative Analysis of In-Vitro and In-Vivo Anti-Inflammatory and Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported in-vivo activity of Teupolioside, a phenylpropanoid glycoside, and the corresponding in-vitro methodologies used to assess its anti-inflammatory and antioxidant properties. While direct quantitative in-vitro data for this compound is limited in the currently available literature, this document aims to bridge the gap by presenting the significant in-vivo findings and detailing the standard experimental protocols for in-vitro assays that would enable a correlative analysis.

In-Vivo Efficacy of this compound in an Animal Model of Colitis

A key in-vivo study demonstrates the therapeutic potential of this compound in a rat model of dinitrobenzene sulfonic acid (DNBS)-induced colitis. Oral administration of this compound exhibited a significant ameliorative effect on the disease's progression.

Quantitative In-Vivo Data
ParameterControl (DNBS only)This compound (2 mg/kg)Outcome
Macroscopic Damage Score IncreasedSignificantly ReducedAmelioration of colonic architecture
Myeloperoxidase (MPO) Activity ElevatedSignificantly ReducedDecrease in neutrophil infiltration
Malondialdehyde (MDA) Levels IncreasedSignificantly ReducedReduction in oxidative stress
TNF-α Levels ElevatedSignificantly ReducedAttenuation of pro-inflammatory cytokine
IL-1β Levels ElevatedSignificantly ReducedAttenuation of pro-inflammatory cytokine
ICAM-1 Expression UpregulatedReducedDecrease in endothelial activation
P-selectin Expression UpregulatedReducedDecrease in leukocyte adhesion

Corresponding In-Vitro Experimental Protocols

To establish a direct correlation with the observed in-vivo effects, the following in-vitro assays are essential. These protocols provide a framework for quantifying the direct cellular and molecular activities of this compound.

Anti-Inflammatory Activity Assays
  • Inhibition of Pro-Inflammatory Cytokine Production:

    • Cell Line: Murine macrophage cell line (RAW 264.7) or human monocytic cell line (THP-1).

    • Method: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Various concentrations of this compound are co-incubated with the cells. The levels of secreted TNF-α and IL-1β in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits. The half-maximal inhibitory concentration (IC50) is then determined.

  • NF-κB Activation Assay:

    • Cell Line: HEK293 cells stably transfected with an NF-κB luciferase reporter construct.

    • Method: Cells are pre-treated with different concentrations of this compound before stimulation with an NF-κB activator (e.g., TNF-α). The luciferase activity, which is proportional to NF-κB activation, is measured using a luminometer. The IC50 value for NF-κB inhibition can then be calculated.

Antioxidant Activity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Method: A solution of DPPH, a stable free radical, is mixed with various concentrations of this compound. The ability of this compound to donate a hydrogen atom and scavenge the radical leads to a color change, which is measured spectrophotometrically. The IC50 value, representing the concentration of this compound required to scavenge 50% of the DPPH radicals, is calculated.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

    • Method: The ABTS radical cation is generated by reacting ABTS with potassium persulfate. The decolorization of the ABTS radical cation upon addition of different concentrations of this compound is measured spectrophotometrically. The antioxidant activity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as an IC50 value.

Nrf2/ARE Pathway Activation Assay
  • Cell Line: HepG2 cells stably or transiently transfected with an Antioxidant Response Element (ARE)-luciferase reporter construct.

  • Method: Cells are treated with various concentrations of this compound. The activation of the Nrf2 pathway leads to the binding of Nrf2 to the ARE sequence, driving the expression of the luciferase reporter gene. The luminescence is measured to quantify the extent of Nrf2 activation. The concentration of this compound required for a 50% increase in luciferase activity (EC50) can be determined.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway implicated in the anti-inflammatory action of this compound and a typical experimental workflow for evaluating its in-vitro and in-vivo activities.

G This compound Anti-Inflammatory Signaling Pathway This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Activation Adhesion Adhesion Molecules (ICAM-1, P-selectin) NFkB->Adhesion Activation Inflammation Inflammation Cytokines->Inflammation Adhesion->Inflammation G In-Vitro to In-Vivo Correlation Workflow cluster_0 In-Vitro Assays cluster_1 In-Vivo Model (Colitis) Anti-inflammatory Assays\n(IC50 for TNF-α, IL-1β, NF-κB) Anti-inflammatory Assays (IC50 for TNF-α, IL-1β, NF-κB) This compound Administration This compound Administration Anti-inflammatory Assays\n(IC50 for TNF-α, IL-1β, NF-κB)->this compound Administration Correlation Antioxidant Assays\n(IC50 for DPPH, ABTS) Antioxidant Assays (IC50 for DPPH, ABTS) Antioxidant Assays\n(IC50 for DPPH, ABTS)->this compound Administration Correlation Nrf2 Activation Assay\n(EC50 for ARE activation) Nrf2 Activation Assay (EC50 for ARE activation) Nrf2 Activation Assay\n(EC50 for ARE activation)->this compound Administration Correlation Measurement of Inflammatory Markers Measurement of Inflammatory Markers This compound Administration->Measurement of Inflammatory Markers Measurement of Oxidative Stress Markers Measurement of Oxidative Stress Markers This compound Administration->Measurement of Oxidative Stress Markers

A Comparative Analysis of Teupolioside from Diverse Ajuga Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of teupolioside, a phenylpropanoid glycoside with significant anti-inflammatory and antioxidant properties, across various species of the Ajuga genus. While comprehensive quantitative data for this compound across all Ajuga species remains an area for further research, this document synthesizes available experimental findings, focusing on Ajuga reptans, and contextualizes them with phytochemical data from other species.

Quantitative Analysis of this compound and Other Bioactive Compounds

Direct comparative studies quantifying this compound across a wide range of Ajuga species are limited in the current scientific literature. However, research on Ajuga reptans has established a quantifiable presence of this bioactive compound.

Table 1: this compound Content in Ajuga reptans

SpeciesPlant PartExtraction MethodAnalytical MethodThis compound Content (% w/w of dried extract)Reference
Ajuga reptansAerial partsNot specifiedHPLC-DAD2.8 ± 0.4[1]

Table 2: Polyphenolic Content in Various Ajuga Species (Note: this compound not specifically quantified)

SpeciesPlant PartCompoundAnalytical MethodContent (µg/g dry weight)Reference
Ajuga genevensisAerial partsLuteolinHPLC/UV/MSNot specified[2]
Ajuga genevensisAerial partsApigeninHPLC/UV/MSNot specified[2]
Ajuga chamaepitysAerial partsCaffeic AcidUHPLC-HRMS/MS3253.8 µg/g extract[3]
Ajuga chamaepitysAerial partsKaempferolUHPLC-HRMS/MS3041.5 µg/g extract[3]
Ajuga bracteosaAerial partsKaempferolHPLC78.6 - 101.26 µg/mg[4]
Ajuga bracteosaAerial partsFerulic AcidHPLC75.55 µg/mg[4]

Experimental Protocols

Extraction and Isolation of this compound from Ajuga reptans

A common method for the extraction and isolation of this compound involves the following steps[1]:

  • Extraction : The plant material (e.g., dried and powdered aerial parts) is extracted with a suitable solvent, such as methanol (B129727) or ethanol.

  • Fractionation : The crude extract is then subjected to fractionation using techniques like solvent-solvent partitioning or column chromatography to separate compounds based on their polarity.

  • Purification : Final purification of this compound is typically achieved through repeated column chromatography (e.g., silica (B1680970) gel, Sephadex) and preparative high-performance liquid chromatography (HPLC)[1].

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

The quantification of this compound is crucial for standardizing extracts and ensuring consistent biological activity. A validated HPLC method is detailed below[1][5]:

  • Chromatographic System : A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.

  • Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.

  • Mobile Phase : A gradient elution is typically used, consisting of two solvents:

    • Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

    • Solvent B: Acetonitrile or methanol with a small percentage of acid.

  • Gradient Program : A typical gradient might start with a low percentage of Solvent B, gradually increasing to a high percentage over a period of 20-30 minutes to elute compounds of increasing hydrophobicity.

  • Detection : this compound is monitored at its maximum UV absorbance, which is around 330 nm[1].

  • Quantification : A calibration curve is generated using a purified this compound standard at various concentrations. The concentration of this compound in the plant extract is then determined by comparing its peak area to the calibration curve.

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-inflammatory properties. Studies on this compound from Ajuga reptans have elucidated its mechanism of action in inflammatory models.

Anti-inflammatory Effects of this compound

In a rodent model of colitis, this compound from Ajuga reptans was shown to exert its anti-inflammatory effects by modulating several key signaling molecules[6]:

  • Reduction of Pro-inflammatory Cytokines : this compound significantly reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), which are key mediators of the inflammatory cascade.

  • Downregulation of Adhesion Molecules : The expression of intercellular adhesion molecule-1 (ICAM-1) and P-selectin, which are crucial for the recruitment of inflammatory cells to the site of inflammation, was suppressed by this compound treatment.

  • Inhibition of Matrix Metalloproteinases (MMPs) : this compound was also found to reduce the activity of MMP-2 and MMP-9, enzymes that are involved in tissue degradation during inflammation.

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow plant_material Ajuga Plant Material (e.g., Aerial Parts) extraction Extraction (e.g., Methanol) plant_material->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract hplc HPLC Analysis (C18 Column) crude_extract->hplc quantification Quantification (vs. Standard Curve) hplc->quantification

Caption: Workflow for the extraction and quantification of this compound.

Anti-inflammatory Signaling Pathway of this compound

signaling_pathway cluster_inflammation Inflammatory Stimulus cluster_this compound This compound Intervention cluster_cellular_response Cellular Response Inflammatory_Stimulus Inflammatory Stimulus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Inflammatory_Stimulus->Cytokines induces Adhesion_Molecules Adhesion Molecules (ICAM-1, P-selectin) Inflammatory_Stimulus->Adhesion_Molecules induces MMPs Matrix Metalloproteinases (MMP-2, MMP-9) Inflammatory_Stimulus->MMPs induces This compound This compound This compound->Cytokines inhibits This compound->Adhesion_Molecules inhibits This compound->MMPs inhibits Inflammation Inflammation Cytokines->Inflammation Adhesion_Molecules->Inflammation MMPs->Inflammation

Caption: this compound's anti-inflammatory mechanism of action.

References

Teupolioside and Finasteride: A Comparative Analysis of 5-Alpha Reductase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms and effects of teupolioside and the well-established pharmaceutical finasteride (B1672673) on the enzyme 5-alpha reductase. This critical enzyme is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT), a key driver in the pathophysiology of benign prostatic hyperplasia (BPH) and androgenetic alopecia.

Executive Summary

Comparative Data on 5-Alpha Reductase Inhibition

The following table summarizes the available quantitative data for finasteride's inhibitory activity on 5-alpha reductase. At present, equivalent quantitative data for this compound is not available.

CompoundTarget EnzymeInhibition TypeIC50 ValueSource
Finasteride 5-alpha reductase type IICompetitive~1-10 nM[1]
5-alpha reductase type ICompetitiveHigher IC50 than type II[1]
This compound 5-alpha reductase (indirectly)Coenzyme DepletionNot Available[2]

Mechanisms of Action

Finasteride: Direct Competitive Inhibition

Finasteride acts as a mechanism-based inhibitor of 5-alpha reductase. It binds to the enzyme's active site, mimicking the substrate testosterone, and forms a stable, slowly dissociating complex. This competitive inhibition effectively blocks the conversion of testosterone to DHT.[3]

This compound: Indirect Inhibition via NADPH Depletion

Preliminary evidence suggests that this compound's effect on 5-alpha reductase is not through direct binding to the enzyme's active site. Instead, it is proposed to deplete the intracellular pool of NADPH, a crucial coenzyme for the reductase's function.[2] Without sufficient NADPH, the enzyme cannot efficiently catalyze the reduction of testosterone to DHT.

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of action and a typical experimental workflow for assessing 5-alpha reductase inhibition, the following diagrams are provided.

cluster_finasteride Finasteride: Competitive Inhibition cluster_this compound This compound: Indirect Inhibition Testosterone Testosterone 5 5 Testosterone->5 AR Blocks active site DHT DHT AR->DHT Conversion Androgen_Receptor Androgen Receptor DHT->Androgen_Receptor Activates Finasteride Finasteride Finasteride->5 Testosterone2 Testosterone Testosterone2->5 AR2 Coenzyme DHT2 DHT AR2->DHT2 Conversion NADPH NADPH NADPH->5 Androgen_Receptor2 Androgen Receptor DHT2->Androgen_Receptor2 Activates This compound This compound This compound->NADPH Depletes 5AR 5-alpha Reductase 5AR2 5-alpha Reductase

Caption: Mechanisms of 5-alpha reductase inhibition.

cluster_workflow Experimental Workflow: In Vitro 5-Alpha Reductase Assay start Prepare Enzyme Source (e.g., Rat Liver Microsomes) incubate Incubate Enzyme with Test Compound (this compound or Finasteride) start->incubate add_substrate Add Substrate (Testosterone) and Coenzyme (NADPH) incubate->add_substrate reaction Enzymatic Reaction (e.g., 37°C for 30-60 min) add_substrate->reaction stop_reaction Stop Reaction (e.g., Acetonitrile) reaction->stop_reaction analysis Quantify DHT Production (e.g., LC-MS/MS) stop_reaction->analysis calculate Calculate % Inhibition and IC50 Value analysis->calculate

Caption: In vitro 5-alpha reductase inhibition assay workflow.

Experimental Protocols

In Vitro 5-Alpha Reductase Inhibition Assay

A common method to assess the inhibitory potential of compounds on 5-alpha reductase involves an in vitro enzymatic assay using a source rich in the enzyme, such as rat liver or prostate microsomes.[4][5]

1. Enzyme Preparation:

  • Prostate or liver tissue from male Sprague-Dawley rats is homogenized in a buffer (e.g., 20 mM potassium phosphate (B84403) buffer, pH 6.5, containing 0.32 M sucrose, 1 mM dithiothreitol, and 50 µM NADPH).

  • The homogenate is centrifuged at a low speed (e.g., 10,000 x g) to remove cellular debris.

  • The resulting supernatant is then subjected to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction, which contains the 5-alpha reductase enzyme.

  • The microsomal pellet is resuspended in a suitable buffer and stored at -80°C.

2. Inhibition Assay:

  • The reaction is typically carried out in a 96-well plate.

  • A pre-incubation step involves mixing the enzyme preparation with the test compound (this compound or finasteride) at various concentrations for a defined period (e.g., 15 minutes at 37°C).[3]

  • The enzymatic reaction is initiated by adding the substrate, testosterone (e.g., 1-5 µM), and the coenzyme, NADPH (e.g., 100 µM).[3]

  • The reaction mixture is incubated for a specific duration (e.g., 30-60 minutes) at 37°C.[3]

  • The reaction is terminated by adding a solvent like acetonitrile.[3]

3. Quantification of Dihydrotestosterone (DHT):

  • The amount of DHT produced is quantified using a sensitive analytical method such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[6]

  • The percentage of inhibition is calculated by comparing the amount of DHT produced in the presence of the test compound to that of a vehicle control.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from a dose-response curve.

Cell-Based Assay for Measuring DHT Levels

This method assesses the ability of a compound to inhibit 5-alpha reductase activity within a cellular context.

1. Cell Culture and Treatment:

  • Human prostate cells (e.g., LNCaP or DU145) are cultured in appropriate media.[6][7]

  • Cells are seeded in multi-well plates and allowed to adhere.

  • The cells are then treated with testosterone to provide the substrate for 5-alpha reductase, along with various concentrations of the test compound (this compound or finasteride).[6]

2. Sample Collection and Steroid Extraction:

  • After a specified incubation period (e.g., 24-48 hours), the cell culture medium and/or the cells themselves are collected.[6]

  • Steroids, including testosterone and DHT, are extracted from the samples using an organic solvent.

3. DHT Quantification:

  • The concentration of DHT in the extracts is measured, typically by LC-MS/MS, to determine the extent of inhibition.[8]

Conclusion

Finasteride is a well-established, potent, and direct competitive inhibitor of 5-alpha reductase with a significant body of quantitative data supporting its efficacy. This compound presents an intriguing alternative with a potentially different, indirect mechanism of action involving the depletion of the essential coenzyme NADPH. While preliminary findings suggest a comparable anti-androgenic effect to finasteride, further research is critically needed to quantify the 5-alpha reductase inhibitory activity of this compound and to fully elucidate its mechanism of action. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies, which will be invaluable for the future development of novel therapies for androgen-dependent conditions.

References

Reproducibility of Teupolioside's Anti-inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Teupolioside, a phenylpropanoid glycoside derived from Ajuga reptans, has garnered significant attention for its potential anti-inflammatory properties. This guide provides a comparative analysis of the existing research on this compound's anti-inflammatory effects, with a focus on the reproducibility of these findings in preclinical studies. We delve into the quantitative data from key experiments, detail the methodologies employed, and visualize the proposed signaling pathways to offer a comprehensive resource for the scientific community.

Quantitative Analysis of Anti-inflammatory Effects

The primary evidence for this compound's anti-inflammatory activity comes from a seminal study by Di Paola et al. (2009) in a dinitrobenzene sulfonic acid (DNBS)-induced colitis model in rats. While the full quantitative data with statistical parameters are not publicly available in all publications, the study reports significant reductions in key inflammatory markers. The table below summarizes the observed effects at two different oral dosages.

Inflammatory MarkerModel SystemTreatment Group (this compound Dosage)Observed EffectReference
Pro-inflammatory Cytokines
TNF-αDNBS-induced colitis in rats0.2 mg/kg and 2 mg/kg (oral)Significant reduction in colonic TNF-α levels compared to the DNBS-treated group.[1]Di Paola et al., 2009
IL-1βDNBS-induced colitis in rats0.2 mg/kg and 2 mg/kg (oral)Significant reduction in colonic IL-1β levels compared to the DNBS-treated group.[1]Di Paola et al., 2009
Neutrophil Infiltration
Myeloperoxidase (MPO) ActivityDNBS-induced colitis in rats0.2 mg/kg and 2 mg/kg (oral)Significant reduction in colonic MPO activity, indicating decreased neutrophil infiltration.[1]Di Paola et al., 2009
Adhesion Molecules
ICAM-1DNBS-induced colitis in rats0.2 mg/kg and 2 mg/kg (oral)Reduced up-regulation of Intercellular Adhesion Molecule-1.[1]Di Paola et al., 2009
P-selectinDNBS-induced colitis in rats0.2 mg/kg and 2 mg/kg (oral)Reduced expression of P-selectin.[1]Di Paola et al., 2009
Matrix Metalloproteinases
proMMP-9 and -2DNBS-induced colitis in rats0.2 mg/kg and 2 mg/kg (oral)Reduction in the activity of pro-Matrix Metalloproteinase-9 and -2.[1]Di Paola et al., 2009

Experimental Protocols

To ensure the reproducibility of the findings, understanding the experimental methodologies is crucial. Below are detailed protocols for the key experiments cited.

DNBS-Induced Colitis in Rats

This model is widely used to mimic inflammatory bowel disease in humans.

  • Animal Model: Male Wistar rats.

  • Induction of Colitis: A single intracolonic administration of 2,4-dinitrobenzene sulfonic acid (DNBS) dissolved in ethanol. Ethanol serves to break the mucosal barrier, allowing DNBS to induce a transmural inflammation.

  • This compound Administration: this compound is administered orally, typically daily, at specified doses (e.g., 0.2 and 2 mg/kg) starting from the day of DNBS instillation.

  • Assessment: Animals are monitored for clinical signs of colitis (body weight loss, diarrhea, rectal bleeding). At the end of the experiment (e.g., 4 days post-DNBS), colonic tissue is collected for histological and biochemical analysis.

Measurement of Myeloperoxidase (MPO) Activity

MPO is an enzyme abundant in neutrophils, and its activity in the colonic tissue is a reliable indicator of neutrophil infiltration, a hallmark of inflammation.

  • Tissue Preparation: A section of the colon is homogenized in a buffer containing a detergent (e.g., hexadecyltrimethylammonium bromide) to release MPO from the granules of neutrophils.

  • Assay Principle: The enzymatic activity of MPO is measured by its ability to catalyze the oxidation of a chromogenic substrate (e.g., o-dianisidine dihydrochloride) in the presence of hydrogen peroxide.

  • Detection: The rate of color change is measured spectrophotometrically at a specific wavelength (e.g., 460 nm). MPO activity is expressed as units per gram of tissue.

Quantification of TNF-α and IL-1β

These pro-inflammatory cytokines are key mediators of the inflammatory cascade in colitis.

  • Tissue Preparation: Colonic tissue samples are homogenized in a lysis buffer containing protease inhibitors to prevent cytokine degradation.

  • Assay Principle: Enzyme-linked immunosorbent assay (ELISA) is used for quantification. This assay employs a pair of antibodies specific for the target cytokine (TNF-α or IL-1β). One antibody captures the cytokine, and the other, conjugated to an enzyme, is used for detection.

  • Detection: A substrate is added that is converted by the enzyme into a colored product. The intensity of the color, measured with a microplate reader, is proportional to the concentration of the cytokine in the sample.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of phenylpropanoid glycosides, including this compound, are often attributed to their ability to modulate key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a common mechanism for many anti-inflammatory compounds.

While direct evidence for this compound's interaction with the NF-κB pathway is still emerging, it is hypothesized to inhibit the activation of this pathway, thereby reducing the expression of pro-inflammatory genes.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., DNBS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation IkB_NFkB->NFkB IκB Degradation This compound This compound This compound->IKK Inhibits (Proposed) Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, etc.) NFkB_active->Proinflammatory_Genes Induces G A Induction of Colitis (e.g., DNBS in rats) B Treatment Groups: - Vehicle Control - DNBS Control - this compound (e.g., 0.2 mg/kg) - this compound (e.g., 2 mg/kg) A->B C Daily Oral Administration B->C D Monitoring of Clinical Signs (Body weight, stool consistency) C->D E Sacrifice and Tissue Collection (Day 4) D->E F Histological Analysis (Colon sections) E->F G Biochemical Analysis (Colon homogenates) E->G J Data Analysis and Comparison F->J H MPO Assay G->H I Cytokine ELISA (TNF-α, IL-1β) G->I H->J I->J

References

Cross-Validation of Analytical Methods for Teupolioside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Teupolioside, a phenylpropanoid glycoside with notable biological activities. The cross-validation of these methods is crucial for ensuring data integrity, regulatory compliance, and successful method transfer between laboratories. This document summarizes quantitative performance data, details experimental protocols, and visualizes key workflows to aid researchers in selecting the most appropriate analytical technique for their specific needs.

Quantitative Performance Data

Analytical MethodValidation ParameterTypical Performance Values
HPLC-DAD Linearity (R²)≥ 0.999
Limit of Detection (LOD)0.01 - 0.5 µg/mL
Limit of Quantification (LOQ)0.03 - 1.5 µg/mL
Precision (RSD%)< 2%
Accuracy (Recovery %)95 - 105%
UHPLC-MS/MS Linearity (R²)≥ 0.999
Limit of Detection (LOD)0.001 - 0.1 ng/mL
Limit of Quantification (LOQ)0.003 - 0.3 ng/mL
Precision (RSD%)< 5%
Accuracy (Recovery %)90 - 110%
HPTLC-Densitometry Linearity (R²)≥ 0.995
Limit of Detection (LOD)10 - 100 ng/band
Limit of Quantification (LOQ)30 - 300 ng/band
Precision (RSD%)< 3%
Accuracy (Recovery %)95 - 105%

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are generalized experimental protocols for HPLC, UHPLC, and HPTLC analysis of phenylpropanoid glycosides like this compound, based on common practices in the field.

High-Performance Liquid Chromatography (HPLC-DAD)
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

  • Stationary Phase: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using a mixture of an acidified aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient program is optimized to achieve good resolution between this compound and other components in the sample matrix.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 25°C, to ensure reproducibility.

  • Injection Volume: 10-20 µL.

  • Detection: The DAD is set to monitor at the maximum absorption wavelength of this compound, which is typically around 330 nm.

Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS)
  • Instrumentation: A UHPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Stationary Phase: A sub-2 µm particle size C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm) to handle the higher pressures and achieve faster separations.

  • Mobile Phase: Similar to HPLC, a gradient of acidified water and acetonitrile or methanol (B129727) is used, but with a steeper gradient profile to accommodate the shorter run times.

  • Flow Rate: A higher flow rate, for example, 0.3-0.5 mL/min, is common.

  • Column Temperature: Often elevated (e.g., 40°C) to reduce viscosity and improve peak shape.

  • Injection Volume: A smaller volume, typically 1-5 µL.

  • Detection: The MS/MS is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined.

High-Performance Thin-Layer Chromatography (HPTLC-Densitometry)
  • Instrumentation: An HPTLC system including an automatic sample applicator, a developing chamber, a plate heater, and a densitometric scanner.

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

  • Sample Application: Samples and standards are applied as narrow bands using an automated applicator.

  • Mobile Phase: A mixture of non-polar and polar solvents is used for development. For a compound like this compound, a mobile phase such as ethyl acetate:formic acid:water in appropriate ratios would be a good starting point for optimization.

  • Development: The plate is developed in a saturated twin-trough chamber to a specific distance.

  • Detection and Quantification: After drying, the plate is scanned with a densitometer at the wavelength of maximum absorbance for this compound (around 330 nm).

Visualizing Analytical Methodologies

Diagrams illustrating workflows and logical relationships can significantly enhance the understanding of complex analytical processes.

Cross_Validation_Workflow cluster_method_A Method A (e.g., HPLC) cluster_method_B Method B (e.g., UHPLC) A_Dev Method Development A_Val Method Validation A_Dev->A_Val A_Sample Sample Analysis A_Val->A_Sample Compare Comparison of Results A_Sample->Compare Results A B_Dev Method Development B_Val Method Validation B_Dev->B_Val B_Sample Sample Analysis B_Val->B_Sample B_Sample->Compare Results B Conclusion Conclusion on Method Equivalency Compare->Conclusion

A flowchart illustrating the cross-validation workflow between two analytical methods.

Validation_Parameters cluster_primary Core Validation Parameters cluster_secondary Additional Validation Parameters Validation Analytical Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Linearity->Range Precision->Accuracy Precision->LOD Precision->LOQ

A diagram showing the relationship between key analytical method validation parameters.

Safety Operating Guide

Prudent Disposal of Teupolioside: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of Teupolioside

Hazard Identification and Safety Summary

Before handling this compound waste, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All waste handling should be performed in a well-ventilated area or a chemical fume hood.

While comprehensive toxicity data for this compound is not widely published, it is prudent to handle it as a compound with unknown toxicity. Phenylpropanoid glycosides as a class are biologically active, which necessitates careful handling to avoid unnecessary exposure.[2]

Data on this compound

The following table summarizes the available physical and chemical data for this compound. The absence of comprehensive hazard data underscores the need for cautious disposal practices.

PropertyValueSource
Chemical Formula C₃₅H₄₆O₂₀[3]
Molecular Weight 786.73 g/mol [3]
Physical Form Solid
CAS Number 143617-02-1[3]
Toxicity Data Not readily available. Handle as a potentially hazardous substance.General Precaution

Step-by-Step Disposal Procedures

The proper disposal of this compound waste requires a systematic approach involving segregation, containment, labeling, and professional disposal.

Step 1: Waste Segregation

Proper segregation at the point of generation is the most critical step for safe and compliant disposal. Never mix this compound waste with general laboratory trash.

  • Solid Waste:

    • Place unused or expired pure this compound, and any contaminated solid materials (e.g., gloves, weighing paper, absorbent pads from spill cleanups) into a designated, leak-proof hazardous waste container.[4]

  • Liquid Waste:

    • Organic Solvents: If this compound is dissolved in an organic solvent (e.g., methanol, DMSO), collect the waste in a container designated for "Halogenated" or "Non-Halogenated" organic solvent waste, as appropriate. Do not mix these two types of solvent waste.[5]

    • Aqueous Solutions: Collect aqueous solutions containing this compound in a separate, clearly labeled hazardous waste container. Do not pour aqueous solutions containing this compound down the drain, as this is prohibited for most chemical wastes to protect wastewater systems.[6]

  • Contaminated Sharps:

    • Any sharps, such as needles, pipette tips, or broken glass contaminated with this compound, must be placed in a designated, puncture-resistant sharps container labeled for chemical waste.[7]

  • Empty Containers:

    • Original containers of pure this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol).[8] The rinsate must be collected and disposed of as hazardous liquid waste.[8] After triple-rinsing and air drying, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[8]

Step 2: Waste Containment and Labeling

Proper containment and labeling are essential for safety and regulatory compliance.

  • Container Selection: Use only containers that are compatible with the chemical waste they hold and have secure, screw-on caps.[4] Plastic containers are often preferred to glass to minimize the risk of breakage.[3]

  • Labeling: As soon as you begin collecting waste in a container, affix a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) office.[3] The label must include:

    • The words "Hazardous Waste".[3]

    • The full chemical name: "this compound" and the names of any solvents or other chemicals in the mixture.[3] Do not use abbreviations or chemical formulas.[3]

    • The approximate percentage of each component.

    • The date accumulation started.

    • The name and contact information of the principal investigator or lab manager.[3]

    • The specific laboratory room number.[3]

Step 3: Storage and Disposal
  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[4] This area should be secure and away from general traffic. Ensure secondary containment (such as a larger, chemically resistant tray) is used to capture any potential leaks.[4] Keep waste containers closed at all times except when adding waste.[4]

  • Professional Disposal: Under no circumstances should this compound waste be disposed of in the regular trash or poured down the drain.[3][9] Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[3] Follow all institutional, local, state, and federal regulations for chemical waste disposal.

Generalized Experimental Protocol for Waste Collection

This protocol outlines the standard procedure for collecting and preparing this compound waste for disposal.

  • Prepare the Waste Container:

    • Select a clean, appropriate-sized waste container made of a compatible material (e.g., polyethylene).

    • Ensure the container has a secure, leak-proof screw-top cap.

    • Affix a hazardous waste label to the container before adding any waste.

  • Initial Labeling:

    • Fill in the generator's name, contact information, and location on the label.

    • Write the start date of waste accumulation.

  • Waste Accumulation:

    • For liquid waste, use a funnel to carefully pour the this compound solution into the container.

    • For solid waste, carefully place the contaminated items into the designated solids container.

    • Update the container's contents list on the hazardous waste label each time waste is added, specifying the chemical names and estimating the quantities.

  • Finalizing for Pickup:

    • Once the container is full (do not overfill, leave at least 10% headspace for liquids) or the experiment is complete, securely fasten the cap.

    • Wipe down the exterior of the container to remove any contamination.

    • Complete the hazardous waste label with the final volume/mass percentages.

    • Move the sealed and fully labeled container to your laboratory's designated waste pickup area.

    • Submit a chemical waste collection request to your EHS department as per institutional procedures.[7]

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste in a laboratory setting.

TeupoliosideDisposalWorkflow start_node Start: Generate This compound Waste decision_node decision_node start_node->decision_node Identify Waste Type waste_cat_node1 Solid Waste (Pure compound, gloves, etc.) decision_node->waste_cat_node1 Solid waste_cat_node2 Liquid Waste (Aqueous or solvent solutions) decision_node->waste_cat_node2 Liquid waste_cat_node3 Contaminated Sharps (Pipettes, needles) decision_node->waste_cat_node3 Sharps process_node process_node waste_cat_node waste_cat_node final_step_node Arrange for Pickup by Institutional EHS for Professional Disposal end_node End: Waste Removed by EHS final_step_node->end_node process_node1 Segregate into Labeled, Compatible Hazardous Waste Container waste_cat_node1->process_node1 waste_cat_node2->process_node1 waste_cat_node3->process_node1 process_node2 Store in Designated Satellite Accumulation Area with Secondary Containment process_node1->process_node2 process_node2->final_step_node

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.